molecular formula C7H4BrIN2 B1292443 6-Bromo-3-iodo-1H-indazole CAS No. 885521-88-0

6-Bromo-3-iodo-1H-indazole

Cat. No.: B1292443
CAS No.: 885521-88-0
M. Wt: 322.93 g/mol
InChI Key: POXUFQBYDQCUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUFQBYDQCUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646269
Record name 6-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-88-0
Record name 6-Bromo-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 6-Bromo-3-iodo-1H-indazole (CAS No: 885521-88-0). This versatile heterocyclic compound serves as a critical building block in contemporary medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and field-proven insights to facilitate its effective utilization in research and development.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] this compound is a strategically functionalized derivative, offering two distinct halogen atoms at positions 6 and 3. This differential reactivity allows for selective and sequential cross-coupling reactions, such as Suzuki or Heck couplings, making it an invaluable intermediate for constructing complex molecular architectures.[1][3] This guide will delve into the essential physicochemical characteristics that underpin the synthetic utility and application of this compound.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to its handling, reactivity, and application in drug design.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the indazole ring system follows established IUPAC conventions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing synthetic reactions, purification protocols, and formulation studies.

PropertyValueSource(s)
CAS Number 885521-88-0[5]
Molecular Formula C₇H₄BrIN₂[5]
Molecular Weight 322.93 g/mol [5]
Appearance Solid
Purity ≥98%[5]
Calculated LogP 2.93[5]
Topological Polar Surface Area (TPSA) 28.68 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Storage Temperature 4°C[5]

Note: Experimental data for properties like melting point and boiling point are not consistently reported in the literature. It is recommended to determine these values experimentally for each batch.

Synthesis and Purification

The following protocol describes a reliable and scalable method for the synthesis of this compound from commercially available 6-bromo-1H-indazole.[1][3]

Synthesis Workflow

SynthesisWorkflow start Start: 6-Bromo-1H-indazole reagents Dissolve in DMF Add KOH start->reagents iodination Add I₂ solution dropwise Stir at room temperature for 3h reagents->iodination workup Pour into aqueous Na₂S₂O₄ and K₂CO₃ iodination->workup precipitation Precipitate forms workup->precipitation filtration Filter the solid precipitation->filtration drying Dry the solid filtration->drying product Product: this compound drying->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Potassium hydroxide (KOH) (2.0 equiv.)

  • Iodine (I₂) (1.5 equiv.)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-1H-indazole (10 mmol) in DMF.

  • To this solution, add potassium hydroxide (20 mmol). The use of a strong base like KOH is essential to deprotonate the indazole nitrogen, forming the indazolide anion, which is a more potent nucleophile for the subsequent iodination step.

  • In a separate flask, prepare a solution of iodine (15 mmol) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. The sodium thiosulfate quenches any unreacted iodine, and the potassium carbonate helps to neutralize the mixture and facilitate the precipitation of the product.

  • A white solid should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield this compound. A typical yield for this reaction is around 71.2%.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. The following data provides a reference for analytical characterization.

TechniqueExpected DataSource
¹H NMR (400 MHz, DMSO-d₆) δ 13.62 (s, 1H, NH), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H)[3]
Mass Spectrometry (ESI) m/z: 322.9 [M+H]⁺[3]

Interpretation of ¹H NMR Data:

  • The singlet at 13.62 ppm is characteristic of the acidic NH proton of the indazole ring.

  • The downfield signals between 7.33 and 7.82 ppm correspond to the aromatic protons on the benzene ring, with their specific splitting patterns and coupling constants (J) reflecting their positions relative to the bromine substituent.

Solubility Profile

While quantitative solubility data is not extensively reported, indazole derivatives generally exhibit good solubility in polar aprotic organic solvents.

  • Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[6]

  • Slightly soluble to insoluble in: Water.

For applications requiring aqueous buffers, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. A kinetic solubility assay is advised to determine the practical solubility limit in the final buffer system.

Protocol for Kinetic Solubility Determination
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%) to minimize co-solvent effects.

  • Incubate the solution at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).

  • After incubation, centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant to determine the concentration of the compound remaining in solution, typically by HPLC-UV or LC-MS/MS.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions. For instance, the more reactive C-I bond can undergo a Suzuki coupling, followed by a subsequent reaction at the C-Br bond.[1]

Role as a Key Intermediate in Suzuki Coupling

SuzukiCoupling indazole This compound suzuki Suzuki Coupling Pd(dppf)Cl₂, Cs₂CO₃ indazole->suzuki boronic_ester Boronic Acid Pinacol Ester (R-B(OR)₂) boronic_ester->suzuki product 3-Aryl-6-bromo-1H-indazole suzuki->product

Caption: Application of this compound in a Suzuki coupling reaction.

This selective functionalization allows for the rapid generation of diverse chemical libraries for screening against various biological targets, particularly in the field of oncology.[1][3] For example, it has been used in the synthesis of indazole derivatives with potent anti-proliferative activity against several cancer cell lines.[3]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[7]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for the synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

Sources

6-Bromo-3-iodo-1H-indazole CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety protocols. The information presented herein is intended to equip researchers with the technical knowledge required for the effective utilization and handling of this compound.

Chemical Identity and Properties

This compound is a disubstituted indazole derivative. The indazole core is a bicyclic aromatic heterocycle, and the strategic placement of the bromo and iodo groups at the 6- and 3-positions, respectively, makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 885521-88-0[1][2][3][4]
Molecular Formula C₇H₄BrIN₂[1]
Molecular Weight 322.93 g/mol [1]
IUPAC Name This compound
Synonyms 1H-indazole, 6-bromo-3-iodo-[1]
Appearance Solid[2]
Purity ≥98%[1]
InChI Key POXUFQBYDQCUFO-UHFFFAOYSA-N[2]
SMILES BrC1=CC2=C(C=C1)C(I)=NN2[1]

graph "6_Bromo_3_iodo_1H_indazole_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.6!"]; N2 [label="N", pos="-0.8,-0.3!"]; C3 [label="C", pos="0.8,-0.3!"]; C3a [label="C", pos="-0.5,-1.5!"]; C4 [label="C", pos="-1.3,-2.5!"]; C5 [label="C", pos="-0.5,-3.5!"]; C6 [label="C", pos="0.8,-3.5!"]; C7 [label="C", pos="1.3,-2.5!"]; C7a [label="C", pos="0.5,-1.5!"]; H_N1 [label="H", pos="0,1.2!"]; I_C3 [label="I", pos="1.8,0.2!"]; Br_C6 [label="Br", pos="1.6,-4.3!"];

// Bonds N1 -- N2; N2 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- C3; C3 -- N1; N1 -- H_N1 [style=dashed]; C3 -- I_C3; C6 -- Br_C6;

// Double bonds N1 -- C7a [style=invis]; N2 -- C3 [style=invis]; C4 -- C7 [style=invis]; C5 -- C3a [style=invis];

// Aromatic ring representation node [shape=circle, label="", width=0.1, height=0.1, style=filled, fillcolor="#FFFFFF"]; p1 [pos="-0.4,-2.5!"]; p2 [pos="0.4,-2.5!"]; p3 [pos="0,-2.0!"]; p4 [pos="0,-3.0!"]; }

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the direct iodination of 6-bromo-1H-indazole. This method is efficient and provides the desired product in good yield.

Experimental Protocol: Synthesis of this compound[5]

This protocol is adapted from a method described in the literature for the iodination of 6-bromo-1H-indazole.[5]

Materials:

  • 6-bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Potassium carbonate (K₂CO₃) solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-bromo-1H-indazole (1.0 equivalent) in DMF.

  • Base Addition: Add potassium hydroxide (2.0 equivalents) to the solution.

  • Iodination: Slowly add a solution of iodine (1.5 equivalents) in DMF dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. This will quench the excess iodine and neutralize the reaction mixture.

  • Isolation: A solid precipitate of this compound will form. Collect the solid by filtration.

  • Purification: Wash the solid with water and dry to obtain the final product.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-bromo-1H-indazole 6-bromo-1H-indazole reagents 1. KOH, DMF 2. I₂, DMF 6-bromo-1H-indazole->reagents Iodination product This compound reagents->product

Caption: Synthetic workflow for this compound.

Characterization

The structure of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals would correspond to the protons on the benzene ring and the N-H proton of the indazole. A reported ¹H NMR spectrum shows signals at δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), and 7.33 (dd, J = 8.6, 1.6 Hz, 1H) in DMSO-d₆.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 322.9.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H bond of the indazole ring.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of two different halogen atoms that can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The indazole scaffold itself is a privileged structure in drug discovery, known to be present in numerous biologically active compounds, particularly kinase inhibitors.[5]

The bromo and iodo substituents on the indazole ring allow for the sequential introduction of different chemical moieties, enabling the synthesis of diverse libraries of compounds for biological screening. This is particularly relevant in the development of targeted therapies, such as kinase inhibitors for the treatment of cancer.[6]

Drug_Discovery_Workflow cluster_reactions Selective Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Functionalization at C3) start->suzuki heck Heck/Sonogashira Coupling (Functionalization at C6) suzuki->heck Sequential Functionalization intermediate Diversely Functionalized Indazole Intermediate heck->intermediate final_product Biologically Active Molecules (e.g., Kinase Inhibitors) intermediate->final_product Further Synthesis

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[2][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][7]

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][7]

Precautionary Measures:

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

    • Wash hands thoroughly after handling.[7]

    • Do not eat, drink, or smoke when using this product.[7]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • First Aid:

    • If swallowed: Get medical help. Rinse mouth.[7]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.[7]

    • Store locked up.[7]

    • Recommended storage temperature is 4°C.[1]

  • Disposal:

    • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

References

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15285-15294. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(10), 2654–2657. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Aslam, M. A., et al. (2022). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2695. Retrieved from [Link]

Sources

6-Bromo-3-iodo-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-iodo-1H-indazole

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in the field of medicinal chemistry and drug discovery. Its unique structural architecture, featuring bromine and iodine atoms at specific positions on the indazole scaffold, renders it a highly versatile intermediate for the synthesis of complex, biologically active molecules. The indazole core itself is recognized as a "privileged scaffold," frequently found in compounds targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, applications, and handling protocols, grounded in authoritative scientific literature.

PART 1: Core Physicochemical Properties

The utility of this compound in synthetic chemistry is dictated by its specific physical and chemical properties. A summary of its key quantitative data is presented below.

PropertyDataSource(s)
Molecular Formula C₇H₄BrIN₂[4][5][6]
Molecular Weight 322.93 g/mol [4][5]
CAS Number 885521-88-0[4][5][7]
Appearance Solid
Purity Typically ≥98%[4][5]
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere[4][5]
SMILES BrC1=CC2=C(C=C1)C(I)=NN2[5]
InChI Key POXUFQBYDQCUFO-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 28.68 Ų[5]
LogP 2.93[5]

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the formation of the 6-bromo-1H-indazole precursor, followed by regioselective iodination at the C3 position.

Synthesis of the Precursor: 6-Bromo-1H-indazole

The most common industrial-scale synthesis of the 6-bromo-1H-indazole precursor starts from 4-bromo-2-methylaniline.[8] This process involves an intramolecular cyclization via a diazotization reaction.

Causality of Experimental Choices: The choice of 4-bromo-2-methylaniline as the starting material directly places the bromine atom at the desired position in the final indazole ring system. The use of isoamyl nitrite in the presence of an acetate source initiates the diazotization of the aniline's amino group. The subsequent intramolecular cyclization is a well-established method for forming the indazole bicyclic system, offering a robust and scalable route.[8]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the resulting mixture, add potassium acetate (0.2 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

  • Work-up and Hydrolysis: After cooling the reaction to room temperature, remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis.

  • Isolation: Cool the acidic mixture and adjust the pH to 11 using a 50% aqueous solution of sodium hydroxide. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.

G A 4-Bromo-2-methylaniline B Acetylation (Acetic Anhydride) A->B C N-acetylated Intermediate B->C D Diazotization & Cyclization (Isoamyl Nitrite, KOAc, Reflux) C->D E Cyclized Intermediate D->E F Hydrolysis (HCl, Heat) E->F G Isolation & Purification (Base, Heptane Slurry) F->G H 6-Bromo-1H-indazole G->H

Caption: Workflow for the synthesis of the 6-Bromo-1H-indazole precursor.

Regioselective Iodination to this compound

With the precursor in hand, the final product is synthesized via direct iodination. The C3 position of the indazole ring is susceptible to electrophilic substitution, particularly after deprotonation of the N1 proton.

Causality of Experimental Choices: The protocol utilizes a strong base, potassium hydroxide (KOH), to deprotonate the indazole at the N1 position, forming the indazolide anion.[1] This anion significantly increases the electron density in the heterocyclic ring, activating the C3 position for electrophilic attack. Molecular iodine (I₂) serves as the electrophilic iodine source. The reaction is performed in a polar aprotic solvent like DMF to ensure solubility of the reagents. The quench with sodium thiosulfate (Na₂S₂O₃) is a critical step to neutralize any unreacted iodine.

  • Deprotonation: Dissolve 6-bromo-1H-indazole (1.0 eq) in dimethylformamide (DMF). Add potassium hydroxide (2.0 eq) and stir the mixture.

  • Iodination: Prepare a separate solution of iodine (1.5 eq) in DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). A white solid will precipitate.

  • Purification: Filter the precipitated solid, wash with water, and dry under vacuum to afford this compound. A yield of 71.2% has been reported for this procedure.[1]

G cluster_reactants Reactants cluster_process Process A 6-Bromo-1H-indazole D 1. Deprotonation at N1 A->D B Iodine (I₂) E 2. Electrophilic attack at C3 B->E C KOH in DMF C->D D->E F This compound E->F

Caption: Reaction pathway for the iodination of 6-bromo-1H-indazole.

PART 3: Application in Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. The C-I bond is significantly more reactive than the C-Br bond in these reactions, enabling chemists to first introduce a substituent at the 3-position, followed by a different modification at the 6-position if desired.

This compound is a key intermediate for synthesizing a class of kinase inhibitors for cancer therapy.[1][8]

Example Application: Synthesis of Substituted Indazole Kinase Inhibitors

A common application involves using the 3-iodo position for a Suzuki coupling reaction to introduce a substituted phenyl group, a common motif in kinase inhibitors.[1]

  • Reaction Setup: To a mixture of dioxane and water (4:1), add this compound (1.0 eq), the desired vinylboronic acid pinacol ester (1.2 eq), cesium carbonate (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Reaction Execution: Stir the mixture at 100°C under a nitrogen atmosphere for approximately 8 hours.

  • Isolation: After completion (monitored by TLC), cool the reaction and evaporate the solvent under reduced pressure. The residue can then be purified by column chromatography to yield the C3-coupled product.

G A This compound (Key Intermediate) B Suzuki Coupling (Boronic Acid/Ester, Pd Catalyst, Base) A->B C C3-Functionalized Indazole (Bioactive Scaffold) B->C D Further Modification (e.g., at C6-Br position) C->D E Final Drug Candidate (e.g., Kinase Inhibitor) C->E Direct Use D->E

Caption: Role of this compound in a drug discovery workflow.

PART 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram associated with it is the exclamation mark (GHS07).

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Handling: Avoid formation of dust and aerosols.[9] Prevent contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, it is recommended to store at 2-8°C under an inert atmosphere and protected from light.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. Its well-defined physicochemical properties and the differential reactivity of its two halogen substituents provide a reliable platform for complex molecular construction. The synthetic protocols for its preparation are robust and scalable. Adherence to strict safety and handling procedures is mandatory when working with this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis. ChemicalBook.
  • 6-Bromo-3-iodo-1-methyl-1H-indazole. ChemScene.
  • This compound SDS, 885521-88-0 Safety D
  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?. Guidechem.
  • This compound | 885521-88-0. Sigma-Aldrich.
  • 1260741-78-3 | 6-Bromo-3-iodo-1-methyl-1H-indazole. AiFChem.
  • 885521-88-0|this compound. BLD Pharm.
  • 6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0. ChemicalBook.
  • 6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.
  • 6-Bromo-4-iodo-1H-indazole | 885519-41-5. Sigma-Aldrich.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • This compound | 885521-88-0. ChemScene.
  • This compound CAS NO:885521-88-0. IndiaMART.
  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2024).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). Molecules.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including potent kinase inhibitors for cancer therapy.[1] Its rigid bicyclic structure and versatile substitution pattern make it an attractive scaffold for drug design. Accurate structural elucidation is paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a primary and indispensable tool for this purpose.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the 1H NMR spectrum of this compound. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer insights into the practical interpretation of the spectral data.

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of this compound, recorded in DMSO-d6 at 400 MHz, displays four distinct signals corresponding to the four protons in the molecule.[2] The interpretation of this spectrum relies on a fundamental understanding of how the electronic environment and through-bond interactions of each proton influence its resonance frequency and splitting pattern.

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton numbering.

Predicted and Experimental 1H NMR Data Summary:

ProtonPredicted MultiplicityPredicted Coupling (J, Hz)Experimental Chemical Shift (δ, ppm)[2]Experimental Multiplicity[2]Experimental Coupling (J, Hz)[2]Rationale for Assignment
H1 (N-H)Broad SingletN/A13.62sN/ALabile proton, often broad, deshielded by adjacent nitrogen atoms and potential hydrogen bonding with DMSO.
H7Doublet~1.0-2.0 (⁴J)7.82d1.5Deshielded by the anisotropic effect of the pyrazole ring and exhibits meta-coupling to H5.
H4Doublet~8.0-9.0 (³J)7.40d8.6Ortho-coupled to H5. Deshielded by the electron-withdrawing bromine at the para position.
H5Doublet of Doublets~8.0-9.0 (³J), ~1.0-2.0 (⁴J)7.33dd8.6, 1.6Ortho-coupled to H4 and meta-coupled to H7.

Detailed Signal Analysis:

  • δ 13.62 (s, 1H, N-H): The most downfield signal is a singlet at 13.62 ppm, integrating to one proton. This is characteristic of the N-H proton of the indazole ring. Its significant deshielding is due to the electron-withdrawing nature of the adjacent nitrogen atoms and its acidic character, which is enhanced by potential hydrogen bonding with the sulfoxide oxygen of the DMSO-d6 solvent. The absence of coupling confirms it is not adjacent to any other protons.

  • δ 7.82 (d, J = 1.5 Hz, 1H, H7): This doublet at 7.82 ppm corresponds to the H7 proton. The downfield shift is attributed to the anisotropic effect of the fused pyrazole ring. The small coupling constant of 1.5 Hz is indicative of a four-bond meta-coupling (⁴J) with the H5 proton.

  • δ 7.40 (d, J = 8.6 Hz, 1H, H4): The doublet at 7.40 ppm is assigned to the H4 proton. It experiences deshielding from the bromine atom at the para-position (C6). The large coupling constant of 8.6 Hz is a typical value for ortho-coupling (³J) between adjacent aromatic protons, in this case, with H5.

  • δ 7.33 (dd, J = 8.6, 1.6 Hz, 1H, H5): This signal, appearing as a doublet of doublets at 7.33 ppm, is assigned to the H5 proton. The splitting pattern is a clear indication of coupling to two different neighboring protons. The larger coupling constant of 8.6 Hz corresponds to the ortho-coupling with H4, while the smaller coupling of 1.6 Hz is due to the meta-coupling with H7.

Experimental Protocol for 1H NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Materials: this compound (5-10 mg), Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9 atom % D), 5 mm NMR tube, Pasteur pipette, vial.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

    • Gently agitate the vial to ensure complete dissolution of the solid. The solution should be clear and colorless.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • Parameters:

    • Solvent: DMSO

    • Experiment: 1D Proton (¹H)

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ≥ 3 seconds (to ensure good resolution).

    • Relaxation Delay (D1): 5 seconds (to allow for full relaxation of the N-H proton).

    • Number of Scans (NS): 16 (can be increased for samples with low concentration).

    • Spectral Width (SW): 16 ppm (centered around 6-8 ppm).

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Software: Standard NMR processing software (e.g., Mnova, TopSpin, ACD/Labs).

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and measure the coupling constants for each signal.

Caption: Experimental workflow for 1H NMR analysis of this compound.

Trustworthiness and Validation

The provided 1H NMR data and its interpretation are consistent with established principles of NMR spectroscopy. The chemical shifts fall within the expected ranges for aromatic and N-H protons, and the observed coupling patterns (ortho and meta) are characteristic of the substitution pattern on the indazole ring.[3][4] The use of a high-field instrument (400 MHz) ensures good signal dispersion and accurate determination of coupling constants. The experimental protocol is designed to yield reproducible and high-quality data, forming a self-validating system for the structural confirmation of this compound.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. Each proton in the molecule gives a distinct signal with characteristic chemical shifts and coupling patterns that allow for unambiguous assignment. This guide serves as a practical resource for researchers, enabling them to confidently acquire, analyze, and interpret the 1H NMR spectrum of this important synthetic intermediate, thereby ensuring the integrity of their research and development endeavors.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • ¹H NMR Spectra and Interpret
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

Sources

A Technical Guide to the Mass Spectrometric Analysis of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

6-Bromo-3-iodo-1H-indazole is a substituted indazole, a class of compounds known for a wide range of biological activities.[1] Accurate mass spectrometric analysis is critical for confirming its identity, assessing purity, and studying its metabolic fate. The presence of two distinct halogens, bromine and iodine, creates a unique and highly characteristic isotopic signature that is a powerful diagnostic tool. This guide will detail the theoretical underpinnings of its mass spectrum, propose optimal analytical workflows, and provide a self-validating protocol for its empirical analysis.

PART 1: Theoretical Mass Analysis & Isotopic Signature

A priori understanding of the analyte's properties is the cornerstone of any rigorous mass spectrometric analysis. The molecular formula of this compound is C₇H₄BrIN₂.[2]

Molecular Weight and Exact Mass

The nominal molecular weight is approximately 323 g/mol .[2][3][4] However, for high-resolution mass spectrometry (HRMS), the exact mass of the monoisotopic molecular ion is the critical parameter. This is calculated using the most abundant isotopes of each element: ¹²C, ¹H, ⁷⁹Br, ¹²⁷I, and ¹⁴N.

  • Monoisotopic Exact Mass: 321.8600 Da[5]

The Distinctive Isotopic Pattern

The presence of bromine and iodine profoundly influences the isotopic pattern of the molecular ion region.

  • Bromine (Br): Exists as two primary isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in an approximate 1:1 ratio.[6][7][8] This results in a characteristic M+2 peak of nearly equal intensity to the M peak for any fragment containing a bromine atom.[7]

  • Iodine (I): Is monoisotopic, existing only as ¹²⁷I (100% abundance).[8] It does not contribute an M+2 peak but adds a significant mass defect and serves as a key marker for fragmentation via the loss of 127 Da.[8]

Consequently, the molecular ion cluster for this compound will exhibit a pair of peaks separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) of nearly equal intensity. This pattern is a definitive fingerprint for a mono-brominated compound.

Ion SpeciesIsotope CompositionCalculated m/z (Da)Relative Abundance (%)
[M]⁺C₇H₄⁷⁹Br¹²⁷IN₂321.8600100
[M+1]⁺¹³CC₆H₄⁷⁹Br¹²⁷IN₂322.8634~7.6
[M+2]⁺C₇H₄⁸¹Br¹²⁷IN₂323.8580~97.3
[M+3]⁺¹³CC₆H₄⁸¹Br¹²⁷IN₂324.8613~7.4

Table 1: Predicted high-resolution isotopic distribution for the molecular ion of this compound.

PART 2: Recommended Analytical Workflows & Protocols

The choice of ionization technique and instrumentation is dictated by the analytical goal, whether it is simple confirmation of identity or detailed structural elucidation.

Workflow 1: Rapid Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)

For high-throughput screening, purity assessment, or reaction monitoring, an LC-MS workflow with a soft ionization technique like Electrospray Ionization (ESI) is optimal.

Step-by-Step ESI-MS Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Rationale: The acidic mobile phase promotes protonation, making the analyte amenable to positive ion mode ESI. The reversed-phase column is well-suited for this relatively nonpolar molecule (LogP ≈ 2.93).[2]

  • Mass Spectrometry (ESI Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive. The indazole nitrogen atoms are sites for protonation.

    • Scan Range: m/z 100-500.

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 322.8678 and 324.8658.

    • In-Source Fragmentation: A moderate cone voltage can be applied to induce some fragmentation, potentially showing the loss of iodine ([M+H-I]⁺) as a preliminary structural confirmation.

Workflow 2: In-Depth Structural Elucidation via Electron Ionization (EI)

For detailed structural analysis and to generate a reproducible fragmentation pattern for library matching, Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS) or a direct insertion probe, is the gold standard.[9]

Step-by-Step EI-MS Protocol:

  • Sample Introduction:

    • GC-MS: If the compound is sufficiently volatile and thermally stable, use a GC with a short, nonpolar capillary column. A temperature ramp from ~150 °C to 280 °C would be a suitable starting point.

    • Direct Insertion Probe: If volatility is a concern, a direct probe allows for controlled heating of the solid sample directly in the ion source.

  • Ionization:

    • Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum.[9]

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350.

    • Rationale: EI is a high-energy technique that imparts significant internal energy to the molecule, causing it to fragment in predictable ways based on bond strengths and fragment stability.[10][11]

PART 3: Predicted Fragmentation Pathway and Interpretation

Under 70 eV EI conditions, the molecular ion (M⁺) will be formed and undergo a series of fragmentation reactions. The weakest bonds are typically the first to cleave. In this compound, the Carbon-Iodine bond is significantly weaker than the Carbon-Bromine and other bonds within the heterocyclic ring system.

Proposed Fragmentation Cascade:

  • Initial Ionization: Formation of the molecular ion, M⁺, at m/z 322/324.

  • Primary Fragmentation (Loss of Iodine): The most favorable initial fragmentation will be the homolytic cleavage of the C-I bond to lose an iodine radical (I•), which is a very stable leaving group. This will produce a highly abundant fragment ion at m/z 195/197.

    • [C₇H₄BrIN₂]⁺• → [C₇H₄BrN₂]⁺ + I• (m/z 195/197)

  • Secondary Fragmentation (Loss of HCN or N₂): Indazole rings are known to fragment via the loss of stable neutral molecules like HCN or N₂.[12]

    • From the m/z 195/197 ion, loss of HCN (27 Da) would yield a fragment at m/z 168/170.

    • Alternatively, rearrangement and loss of N₂ (28 Da) could lead to a fragment at m/z 167/169.

  • Loss of Bromine: Cleavage of the C-Br bond can also occur, though it is less favorable than the C-I bond cleavage.

    • Loss of a bromine radical (Br•) from the molecular ion would result in an ion at m/z 243.

    • Sequential loss of bromine from the m/z 195/197 fragment would result in an ion at m/z 116.

Predicted m/zProposed Ion Structure / Neutral LossRationale
322 / 324[C₇H₄BrIN₂]⁺• (Molecular Ion)Contains one Br atom (1:1 M:M+2 ratio)
195 / 197[M - I]⁺Loss of iodine radical; C-I bond is the weakest
168 / 170[M - I - HCN]⁺Subsequent loss of HCN from the indazole ring
116[M - I - Br]⁺Loss of both halogens
127[I]⁺Iodine radical cation, a common sight in iodine-containing compounds[8]

Table 2: Predicted key fragment ions for this compound under Electron Ionization.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the logical flow of the primary fragmentation events predicted for this compound under EI conditions.

G M [M]⁺• m/z 322/324 F1 [M - I]⁺ m/z 195/197 M->F1 - I• I_ion [I]⁺ m/z 127 M->I_ion F2 [M - I - HCN]⁺ m/z 168/170 F1->F2 - HCN F3 [M - I - Br]⁺ m/z 116 F1->F3 - Br•

Caption: Predicted EI fragmentation pathway for this compound.

PART 4: Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained data, every analytical run must incorporate self-validating checks.

  • Mass Accuracy: For HRMS data, the measured mass of the molecular ion and its fragments should be within 5 ppm of the calculated exact mass. This confirms the elemental composition.

  • Isotopic Pattern Matching: The observed isotopic distribution for any halogen-containing ion must match the theoretical distribution. A close match in the relative intensities of the M and M+2 peaks (for bromine-containing fragments) provides high confidence in the ion's identity.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS experiments. Isolate a precursor ion (e.g., m/z 195/197) and fragment it. The resulting product ions (e.g., m/z 168/170 and 116) should match those observed in the full scan spectrum, confirming the proposed relationships. This creates a logically sound and verifiable structural hypothesis.

By adhering to these principles, researchers can confidently identify this compound and interpret its mass spectrometric behavior, transforming a raw data output into verifiable scientific knowledge.

References

  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • University of Colorado Boulder. Introduction to Spectroscopy V: Mass Spectrometry. Available at: [Link]

  • NIST. Benzene, 1-bromo-3-iodo-. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

  • ResearchGate. Mass spectrum of bromochloroiodomethane (IBCM) using the MAT 95XP in.... Available at: [Link]

  • LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. Available at: [Link]

  • NIST. Benzene, 1-bromo-4-iodo-. Available at: [Link]

  • PubMed. Determination of iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS. Available at: [Link]

  • Whitman College. GCMS Section 6.5. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

  • Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Available at: [Link]

  • ResearchGate. Determination of Iodine and Bromine Compounds by Ion Chromatography/Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. Available at: [Link]

Sources

Crystal Structure of 6-Bromo-3-iodo-1H-indazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Crystal Structure

In the landscape of medicinal chemistry and materials science, a detailed understanding of a molecule's three-dimensional structure is paramount. It dictates intermolecular interactions, solid-state packing, solubility, and ultimately, its biological activity and material properties. This guide was intended to provide a comprehensive technical overview of the crystal structure of 6-Bromo-3-iodo-1H-indazole, a halogenated heterocyclic compound with significant potential in drug discovery.

However, after an exhaustive search of the Cambridge Structural Database (CSD) and the broader scientific literature, it has been determined that the single-crystal X-ray diffraction data for this compound has not been publicly reported. The absence of this foundational data, including unit cell parameters, space group, and atomic coordinates, precludes a detailed discussion of its specific crystal structure.

This guide will therefore pivot to provide a comprehensive overview of the synthesis of this compound, discuss the anticipated intermolecular interactions that would govern its crystal packing based on related structures, and present a detailed, generalized protocol for obtaining single-crystal X-ray diffraction data. This approach aims to equip researchers with the necessary knowledge to pursue the determination of this novel crystal structure.

Introduction to this compound: A Molecule of Interest

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of halogen atoms, such as bromine and iodine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and its ability to form specific non-covalent interactions, such as halogen bonding.[2] this compound, with its distinct substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-cancer agents.[3] A definitive crystal structure would provide invaluable insights for structure-based drug design and the development of novel crystalline forms with optimized properties.

Synthesis and Crystallization

The synthesis of this compound is a well-established procedure, typically achieved through the iodination of 6-bromo-1H-indazole.[3]

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below, based on reported literature procedures.[3]

Materials:

  • 6-bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • To a solution of 6-bromo-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).

  • Stir the mixture at room temperature until the 6-bromo-1H-indazole has fully dissolved and the potassium salt has formed.

  • In a separate flask, prepare a solution of iodine (1.5 equivalents) in DMF.

  • Add the iodine solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the solution.

  • A white solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with deionized water.

  • Dry the solid under vacuum to yield the final product.

Recrystallization for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent or solvent system is paramount and typically determined empirically.

General Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of the purified this compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and upon heating.

  • Ideal Solvent System: An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature or upon cooling.

  • Procedure:

    • Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Gravity filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly and undisturbed to room temperature.

    • If no crystals form, further cooling in a refrigerator or freezer may be necessary.

    • Alternatively, slow evaporation of the solvent from a dilute solution at room temperature can also yield single crystals.

    • Vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound, is another effective technique.

Anticipated Crystal Packing and Intermolecular Interactions

While the specific crystal structure of this compound is unknown, we can predict the key intermolecular interactions that will likely govern its solid-state assembly based on the known behavior of halogenated heterocyclic compounds.

Hydrogen Bonding

The indazole moiety possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the sp²-hybridized nitrogen). This makes N-H···N hydrogen bonding a highly probable and dominant interaction in the crystal lattice, likely leading to the formation of chains or cyclic motifs.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis basic region on an adjacent molecule.[2] Given the presence of both bromine and iodine, several types of halogen bonds are possible:

  • I···N Halogen Bonds: The iodine atom, being more polarizable than bromine, is a stronger halogen bond donor. A C-I···N interaction between the iodine on one molecule and the nitrogen of a neighboring molecule is a strong possibility.

  • Br···N Halogen Bonds: Similar to the iodine, a C-Br···N interaction could also be present.

  • Halogen···Halogen Interactions: Type II halogen-halogen interactions (e.g., C-I···Br-C or C-I···I-C) where the electrophilic region of one halogen interacts with the nucleophilic equatorial region of another are also plausible and can play a significant role in directing the crystal packing.

The interplay between the stronger hydrogen bonding and the directional halogen bonding will ultimately determine the final crystal structure.

Proposed Experimental Workflow for Crystal Structure Determination

For researchers aiming to elucidate the crystal structure of this compound, the following experimental workflow is recommended.

Crystal Structure Determination Workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification recrystallization Recrystallization from various solvents purification->recrystallization crystal_selection Selection of a high-quality single crystal recrystallization->crystal_selection mounting Crystal Mounting on Diffractometer crystal_selection->mounting data_collection Data Collection (Single-Crystal XRD) mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation & CIF Generation refinement->validation final_report final_report validation->final_report Final Crystallographic Report

Figure 1: A generalized workflow for the determination of a novel crystal structure.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the quantitative data should be summarized in a clear and concise table. A hypothetical table is presented below to illustrate the expected format.

Parameter Value (Hypothetical)
Chemical FormulaC₇H₄BrIN₂
Formula Weight322.93
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)998.7(5)
Z4
Calculated Density (g/cm³)2.148
R-factor (%)3.5

Conclusion and Future Directions

The determination of the crystal structure of this compound remains an open and valuable endeavor for the scientific community. This guide has provided a comprehensive overview of its synthesis, a discussion of the likely intermolecular forces that will dictate its solid-state structure, and a clear experimental path forward for its crystallographic analysis. The elucidation of this structure will undoubtedly contribute to a deeper understanding of halogenated indazoles and aid in the rational design of new therapeutic agents and functional materials.

References

  • Desiraju, G. R., & Ho, P. S. (2017). Crystal Engineering: A Textbook. World Scientific.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Puri, S. K., et al. (2014). Synthesis of N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3490.
  • Elsayed, N. M., et al. (2016). Design, synthesis and biological evaluation of novel indazole derivatives with anti-angiogenic and antiproliferative activities. European Journal of Medicinal Chemistry, 124, 636-650.
  • Lokhande, P. D., et al. (2007). An efficient synthesis of 1H-indazoles. Journal of Heterocyclic Chemistry, 44(6), 1437-1439.
  • Vasudevan, A., et al. (2009). A practical synthesis of 3-amino-1H-indazoles. Tetrahedron Letters, 50(26), 3313-3315.
  • Liu, Z., et al. (2018). Metal-Free Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatics. Organic Letters, 20(11), 3254-3257.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown

6-Bromo-3-iodo-1H-indazole stands as a pivotal molecular scaffold, a versatile building block in the intricate architecture of medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors, is well-documented. However, a critical gap exists in the public domain regarding its thermal stability and decomposition characteristics. The safe and predictable scale-up of any synthetic process hinges on a thorough understanding of the thermal hazards associated with its intermediates.

This guide is structured to address this knowledge gap. In the absence of direct, published experimental data for this specific molecule, we will first construct a theoretical framework based on first principles of chemical reactivity and bond energies. Subsequently, we will provide robust, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These protocols are not merely procedural steps; they represent a self-validating system designed to empower researchers to generate the precise, reliable data required for a comprehensive risk assessment. This document serves as both a predictive analysis and a practical guide to experimental validation.

Molecular Profile and Physicochemical Characteristics

This compound is a di-halogenated derivative of indazole. The strategic placement of the bromine and iodine atoms provides distinct reactive handles for further chemical modification, such as in Suzuki and Heck coupling reactions.[1][2] While comprehensive stability data is sparse, a review of available safety data sheets (SDS) provides foundational physicochemical properties.

A notable entry in the available SDS is the explicit statement of "no data available" for chemical stability and hazardous decomposition products.[3] This underscores the critical need for the experimental evaluation detailed in this guide.

Table 1: Summary of Known Physicochemical Properties for this compound

PropertyValueSource
Molecular Formula C₇H₄BrIN₂[4]
Molecular Weight 322.93 g/mol [4]
Boiling Point 413.1 °C at 760 mmHg[3]
Flash Point 203.6 °C[3]
Density 2.421 g/cm³[3]
Chemical Stability No data available[3]
Hazardous Decomposition No data available[3]

Theoretical Assessment of Thermal Decomposition

In the absence of empirical data, a theoretical assessment of a molecule's thermal stability begins with an analysis of its covalent bonds. The energy required to break these bonds dictates the likely initiation temperature and pathway of decomposition. The this compound molecule contains C-C, C-H, C-N, N-H, C-Br, and C-I bonds.

The carbon-iodine (C-I) bond is inherently the weakest covalent bond in the structure, with a typical bond dissociation energy (BDE) of approximately 210-230 kJ/mol. The carbon-bromine (C-Br) bond is significantly stronger (approx. 280-300 kJ/mol), followed by the other bonds within the heterocyclic ring system. This disparity in bond energy is the cornerstone of our hypothesized decomposition mechanism.

Hypothesized Decomposition Pathway

We propose a radical-chain mechanism initiated by the homolytic cleavage of the weakest bond.

  • Initiation: Upon thermal stress, the initial and rate-determining step is the homolytic fission of the C-I bond at the 3-position of the indazole ring. This is the lowest energy pathway and will occur at a lower temperature than any other bond cleavage. This generates a highly reactive 6-bromo-1H-indazol-3-yl radical and an iodine radical (I•).

  • Propagation & Termination: The generated radicals can participate in a cascade of subsequent reactions.

    • Hydrogen Abstraction: The indazolyl radical may abstract a hydrogen atom from a neighboring molecule, propagating the radical chain.

    • Iodine Radical Reactions: Iodine radicals (I•) will readily combine to form molecular iodine (I₂), which may be observed as a violet vapor if decomposition occurs in a transparent container.

    • Secondary Decomposition: At significantly higher temperatures, the stronger C-Br bond may cleave, releasing bromine radicals (Br•). The indazole ring itself will eventually fragment, likely leading to the evolution of nitrogen gas (N₂) and the formation of various carbonaceous and halogenated byproducts. The formation of toxic gases like hydrogen bromide (HBr) and hydrogen iodide (HI) is also a possibility, particularly if a source of hydrogen is available.[5]

This proposed pathway is grounded in established principles of physical organic chemistry and studies on the thermal decomposition of related halogenated aromatic compounds.[5][6][7] It must be emphasized that this is a theoretical model requiring experimental validation.

G cluster_initiation Initiation (Lowest Energy Step) cluster_propagation Propagation & Termination Products A This compound C 6-Bromo-1H-indazol-3-yl Radical + Iodine Radical (I•) A->C Homolytic C-I Bond Fission B Heat (Δ) B->A D Molecular Iodine (I₂) C->D Radical Combination E HBr, HI, N₂ C->E Ring Fragmentation F Carbonaceous & Polymeric Byproducts G Higher Temperatures G->C

Caption: Hypothesized thermal decomposition pathway for this compound.

Experimental Framework for Thermal Hazard Assessment

To move from theoretical postulation to empirical fact, a rigorous experimental approach is essential. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's behavior upon heating.[8][9] DSC quantifies the energy changes (endothermic or exothermic events), while TGA measures changes in mass.[10][11]

The following protocols are designed to be self-validating systems, providing the necessary data to define safe operating limits and understand potential thermal hazards.

Experimental Workflow Visualization

G cluster_workflow Combined Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Sample Preparation (2-5 mg) dsc_run Run DSC (e.g., 25-400°C @ 10°C/min, N₂) Hermetically Sealed Crucible start->dsc_run tga_run Run TGA (e.g., 25-600°C @ 10°C/min, N₂) Ceramic/Pt Crucible start->tga_run dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data analysis Correlate Data: - T_onset (DSC) - ΔH_dec (DSC) - Mass Loss % (TGA) dsc_data->analysis tga_data TGA Curve (Mass % vs. Temp) tga_run->tga_data tga_data->analysis report Final Thermal Hazard Report analysis->report

Caption: Workflow for comprehensive thermal stability analysis using DSC and TGA.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature and enthalpy of decomposition. A sharp, energetic exotherm is a primary indicator of a significant thermal hazard.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[12]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum crucible.

    • Causality: A small sample mass minimizes thermal gradients and reduces the risk of a dangerously energetic event. A hermetically sealed crucible is critical to contain any evolved gases or vapors and to prevent mass loss through volatilization before decomposition, ensuring that the thermal events observed are due to decomposition.

  • Reference: Prepare an empty, hermetically sealed aluminum crucible to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

      • Causality: An inert atmosphere prevents oxidative decomposition, which can complicate the thermogram and may not be relevant to many chemical processing conditions (e.g., reactions under N₂).[13]

    • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 400 °C (or until the decomposition event is complete).

      • Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The upper temperature limit should be sufficient to capture the full decomposition profile.

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify:

    • An endothermic peak, corresponding to the melting point (Tₘ).

    • An exothermic peak, indicating decomposition. Determine the extrapolated onset temperature (Tₒₙₛₑₜ) and integrate the peak area to calculate the enthalpy of decomposition (ΔHₔₑ꜀).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which mass loss occurs and to quantify this loss. This data is correlated with DSC results to confirm decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place 5-10 mg of this compound into an open TGA crucible (e.g., ceramic or platinum).

    • Causality: An open crucible allows volatile decomposition products to escape, enabling the instrument's microbalance to accurately record the mass loss.

  • Experimental Conditions:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

    • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 600 °C.

      • Causality: The heating rate should match the DSC experiment to allow for direct correlation of thermal events.

  • Data Analysis: Record the sample mass as a function of temperature. Analyze the resulting TGA curve and its first derivative (DTG curve) to identify:

    • The onset temperature of mass loss.

    • The temperature of maximum mass loss rate (from the DTG peak).

    • The percentage of mass lost in each distinct step.

Data Interpretation and Synthesis

The true power of this analysis lies in the synthesis of the DSC and TGA data.[14] An exothermic event in the DSC thermogram that occurs at the same temperature as a sharp mass loss in the TGA curve is definitive evidence of thermal decomposition.

Table 2: Template for Summarizing Thermal Stability Data

ParameterSymbolExpected ObservationSignificance
Melting Point (DSC)TₘEndothermic PeakDefines solid-liquid phase transition.
Decomposition Onset (DSC)TₒₙₛₑₜStart of Exothermic PeakCritical Safety Parameter: The temperature at which decomposition begins.
Enthalpy of Decomposition (DSC)ΔHₔₑ꜀Area of Exothermic Peak (J/g)Quantifies the energy released. High values (>500 J/g) indicate high hazard potential.
Onset of Mass Loss (TGA)TₗₒₛₛStart of Mass Loss StepConfirms decomposition temperature. Should correlate closely with Tₒₙₛₑₜ from DSC.
Mass Loss at Tₘₐₓ (TGA)% Mass LossPercentageQuantifies the amount of volatile decomposition products.
Residual Mass (TGA)% ResidueMass at end of testIndicates formation of non-volatile (e.g., carbonaceous) residue.

Conclusion and Authoritative Recommendations

While this compound is an invaluable synthetic intermediate, the absence of publicly available thermal stability data constitutes a significant process safety risk. Based on fundamental chemical principles, a decomposition pathway initiated by the cleavage of the C-I bond is the most probable mechanism.

However, this theoretical assessment is not a substitute for empirical data. It is the authoritative recommendation of this guide that any work involving the heating of this compound, particularly on a scale greater than a few grams, must be preceded by a thorough experimental evaluation of its thermal stability. The detailed DSC and TGA protocols provided herein offer a robust and reliable framework for generating the necessary data to ensure safe handling, define safe processing temperatures, and mitigate the risk of a runaway thermal event.

References

  • National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Veeprho (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • Auriga Research (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

  • TA Instruments (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • Improved Pharma (2022). Thermogravimetric Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • ResearchGate (2016). How to interpret the TGA and DSC analysis? Available at: [Link]

  • National Center for Biotechnology Information (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Available at: [Link]

  • Qualitest (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. Available at: [Link]

  • UCSB MRL (n.d.). Interpreting DSC Data. Available at: [Link]

  • IIT Kanpur (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Semantic Scholar (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • TA Instruments (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • ACS Publications (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Available at: [Link]

  • S4Science (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Available at: [Link]

  • National Center for Biotechnology Information (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]

  • MDPI (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • ResearchGate (2018). Advances in the direct iodination of aromatic compounds. Available at: [Link]

  • National Center for Biotechnology Information (2021). Thermal Decomposition of Brominated Butyl Rubber. Available at: [Link]

Sources

The Strategic Iodination of 6-Bromo-1H-Indazole: A Technical Guide to the Synthesis of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the regioselective iodination of 6-bromo-1H-indazole to produce 6-bromo-3-iodo-1H-indazole, a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, including the VEGFR inhibitor Axitinib.[1] This document moves beyond a simple recitation of procedural steps to offer a detailed rationale for the chosen methodology, exploring the underlying reaction mechanism, critical process parameters, and robust analytical characterization. We present a field-proven protocol utilizing molecular iodine and potassium hydroxide in dimethylformamide, alongside a comparative analysis of alternative iodinating agents. This guide is intended for researchers, chemists, and process development scientists engaged in medicinal chemistry and pharmaceutical manufacturing, providing the necessary insights for successful, scalable, and reproducible synthesis.

Introduction: The Synthetic Value of 3-Iodoindazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents.[2] Functionalization of the indazole ring is a key strategy for modulating biological activity, and the introduction of a halogen at the C-3 position is a particularly powerful maneuver. The carbon-iodine bond at this position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions such as Suzuki, Heck, and Sonogashira, thereby providing access to a diverse chemical space.[3]

The target molecule, this compound, is a well-established precursor in the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[1] The efficient and selective synthesis of this intermediate is therefore a critical step in the overall manufacturing process. This guide focuses on the most common and robust method for this transformation: direct iodination via electrophilic aromatic substitution.

Mechanistic Rationale: The Basis for C-3 Regioselectivity

The selective iodination at the C-3 position of the 6-bromo-1H-indazole ring is not arbitrary but is governed by the inherent electronic properties of the heterocyclic system, particularly under basic conditions. The most widely employed method utilizes molecular iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH).[3][4]

The Role of the Base: The reaction commences with the deprotonation of the relatively acidic N-H proton of the indazole ring by potassium hydroxide. This generates the indazolide anion. This deprotonation is a critical activation step; the resulting anion is significantly more electron-rich than the neutral indazole, rendering the ring system highly susceptible to electrophilic attack.[2]

Electronic Directing Effects: The C-3 position of the indazolide anion is the most nucleophilic carbon. This can be rationalized by examining the resonance structures of the anion. The negative charge is delocalized across the N-1, N-2, and C-3 atoms. The resonance contributor that places the lone pair and negative charge on the C-3 carbon creates a potent nucleophilic center, poised to attack an electrophile. This inherent electronic preference strongly directs the incoming electrophile (the iodine) to the C-3 position.[5]

Comparative Analysis of Iodination Reagents

While the I₂/KOH system is robust, other reagents can achieve the same transformation. Understanding the alternatives is crucial for process optimization and troubleshooting.

Reagent SystemAdvantagesDisadvantages
I₂ / KOH in DMF High yield, cost-effective, well-documented, reliable for scale-up.[4]Requires a strong base, workup needed to remove base and quench iodine.
N-Iodosuccinimide (NIS) Milder conditions, often higher regioselectivity, easier handling (solid reagent), simpler workup.[6][7]More expensive than I₂, may require an acid catalyst for less reactive substrates.[8]

For the synthesis of this compound, the I₂/KOH method is generally preferred due to its economic viability and proven scalability, delivering high yields consistently.[4] NIS is an excellent alternative for smaller-scale syntheses or for substrates that are sensitive to strongly basic conditions.[6]

Detailed Experimental Protocol (I₂/KOH Method)

This protocol is a self-validating system, incorporating in-process checks and a robust workup to ensure high purity and yield. It has been adapted from established and peer-reviewed procedures.[4]

4.1. Materials and Reagents

ReagentM.W.Quantity (10 mmol scale)MolesEquivalents
6-Bromo-1H-indazole197.04 g/mol 1.97 g10 mmol1.0
Potassium Hydroxide (KOH)56.11 g/mol 1.12 g20 mmol2.0
Iodine (I₂)253.81 g/mol 3.81 g15 mmol1.5
N,N-Dimethylformamide (DMF)-~25 mL--
Sodium Thiosulfate (Na₂S₂O₃)158.11 g/mol Saturated Aq. Soln.--
Potassium Carbonate (K₂CO₃)138.21 g/mol Saturated Aq. Soln.--
Deionized Water-~200 mL--
Ethyl Acetate-~150 mL--
Brine-~50 mL--
Anhydrous Sodium Sulfate-As needed--

4.2. Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

4.3. Step-by-Step Procedure

G start Start dissolve_indazole Dissolve 6-Bromo-1H-indazole and KOH in DMF start->dissolve_indazole add_iodine Add I₂ solution in DMF dropwise at room temp. dissolve_indazole->add_iodine react Stir at room temperature for 3 hours add_iodine->react monitor Monitor reaction by TLC react->monitor quench Pour mixture into aqueous Na₂S₂O₃ and K₂CO₃ monitor->quench Reaction Complete precipitate Precipitate forms quench->precipitate filter_dry Filter the solid and dry under vacuum precipitate->filter_dry product Obtain this compound filter_dry->product

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 6-bromo-1H-indazole (1.97 g, 10 mmol) in 15 mL of DMF. Add potassium hydroxide pellets (1.12 g, 20 mmol) to the solution and stir until dissolved. In a separate beaker, dissolve iodine (3.81 g, 15 mmol) in 8-10 mL of DMF.

  • Iodination Reaction: Slowly add the iodine solution dropwise to the stirred indazole solution over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Upon completion, pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium thiosulfate and potassium carbonate (~150 mL).[4] The purpose of the thiosulfate is to quench any unreacted iodine, while the potassium carbonate maintains basic pH to ensure the product remains deprotonated and less soluble in water.

  • Isolation: A white or off-white solid will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake with deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight. A typical yield is around 71%.[4]

Product Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

5.1. Physical Properties

  • Appearance: White to off-white solid

  • Molecular Formula: C₇H₄BrIN₂

  • Molecular Weight: 322.93 g/mol [9]

5.2. Spectroscopic Data

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 13.62 (s, 1H, N-H), 7.82 (d, J=1.5 Hz, 1H, H-7), 7.40 (d, J=8.6 Hz, 1H, H-4), 7.33 (dd, J=8.6, 1.6 Hz, 1H, H-5).[4]
¹³C NMR (Predicted, DMSO-d₆)C3 (~90-95 ppm, bearing I), C6 (~115-120 ppm, bearing Br), other aromatic carbons (~110-140 ppm). The C-I bond significantly shields the C3 carbon.[10][11]
Mass Spec. (ESI+)m/z 322.9 [M+H]⁺.[4]

5.3. Potential Impurities and Troubleshooting

  • Unreacted Starting Material: If the reaction is incomplete, residual 6-bromo-1H-indazole may be present. This can be addressed by increasing the reaction time or ensuring the base is fully dissolved and active.

  • Di-iodinated Species: While C-3 is strongly preferred, trace amounts of di-iodinated products could form under forcing conditions. Maintaining the recommended stoichiometry and temperature minimizes this risk.

  • Residual Solvents: Ensure the product is thoroughly dried under vacuum to remove residual DMF and water.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions must be strictly adhered to.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

    • Iodine (I₂): Corrosive and can cause stains and burns. Its vapor is an irritant. Handle with care.

    • DMF: An irritant that can be absorbed through the skin. Avoid direct contact.

  • Quenching: The quenching of iodine with sodium thiosulfate is an exothermic reaction. Perform the addition of the reaction mixture to the quench solution slowly.

Conclusion

The synthesis of this compound via direct iodination of 6-bromo-1H-indazole is a robust, scalable, and economically viable process crucial for the production of advanced pharmaceutical intermediates. This guide has detailed the mechanistic underpinnings that ensure high C-3 regioselectivity, provided a comprehensive and validated experimental protocol, and outlined the necessary analytical techniques for product verification. By understanding the causality behind each experimental choice—from the role of the base in activating the substrate to the specific function of each step in the workup—researchers and development professionals can confidently and safely execute this important transformation, ensuring a high-quality product ready for downstream applications.

References

  • Alam, M. S., & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1493–1502. Available at: [Link]

  • Cui, J. J., et al. (2006). Methods for preparing indazole compounds. Google Patents, WO2006048745A1.
  • Elguero, J., et al. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Hould, D. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available at: [Link]

  • Liu, X., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]

  • Sun, D., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. Available at: [Link]

  • Zappia, G., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Fruchier, A., et al. (2011). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among the vast array of substituted indazoles, 6-Bromo-3-iodo-1H-indazole has emerged as a critical building block, particularly in the synthesis of kinase inhibitors for oncological applications.[3][4] This technical guide provides a comprehensive overview of the first reported synthesis of this versatile intermediate, delving into the mechanistic rationale behind the synthetic strategy, a detailed experimental protocol, and a discussion of its characterization. The document is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry, offering both practical guidance and a deeper understanding of the chemical principles at play.

Introduction: The Significance of Halogenated Indazoles in Drug Discovery

Indazoles, bicyclic heterocyclic aromatic compounds, are of profound interest in pharmaceutical research due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The strategic incorporation of halogen atoms onto the indazole core significantly enhances its utility as a synthetic intermediate. Halogens, particularly bromine and iodine, serve as versatile synthetic handles for the introduction of molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The subject of this guide, this compound, is a prime example of a di-halogenated indazole designed for selective, stepwise functionalization. The differential reactivity of the C-Br and C-I bonds allows for regioselective elaboration of the indazole scaffold, a crucial feature in the construction of complex molecular architectures. This compound has become a key intermediate in the synthesis of numerous potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR), highlighting its importance in the development of modern therapeutics.[4][5]

The First Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The first widely accessible synthesis of this compound is achieved through the direct iodination of the readily available precursor, 6-bromo-1H-indazole.[6][7] This transformation is a classic example of electrophilic substitution on an electron-rich heterocyclic system.

Synthetic Scheme

The overall transformation is depicted in the following scheme:

Synthetic_Pathway_of_this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 6-bromo-1H-indazole 6-Bromo-1H-indazole This compound This compound 6-bromo-1H-indazole->this compound Room Temperature, 3h reagents Iodine (I2) Potassium Hydroxide (KOH) Dimethylformamide (DMF) caption Synthetic Pathway for this compound

Caption: Synthetic Pathway for this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.[6][7]

Materials:

  • 6-Bromo-1H-indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1H-indazole (1.0 equivalent) in dimethylformamide (DMF).

  • Base Addition: To this solution, add potassium hydroxide (KOH) (2.0 equivalents) and stir until it dissolves.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.5 equivalents) in DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). This will quench the excess iodine and neutralize the reaction mixture.

  • Precipitation and Isolation: A white solid of this compound will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to afford the pure product.

Mechanistic Rationale and Causality

The choice of reagents and reaction conditions is guided by the underlying reaction mechanism. The use of a strong base like potassium hydroxide is crucial as it deprotonates the indazole at the N1 position, forming the indazolide anion. This deprotonation significantly increases the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack.

The C3 position of the indazole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. The iodine molecule (I₂), although a relatively weak electrophile, is sufficient to iodinate the highly activated indazolide anion. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

The use of a polar aprotic solvent like DMF is advantageous as it effectively solvates the ions involved in the reaction and remains stable under the basic conditions. The aqueous work-up with sodium thiosulfate is a standard procedure to remove any unreacted iodine, which is reduced to colorless iodide ions.

Characterization and Data

The synthesized this compound can be characterized using standard analytical techniques to confirm its identity and purity.

Parameter Value
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Appearance White solid
Purity (Typical) ≥98%

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H).[6]

  • Mass Spectrometry (ESI): m/z 322.9 [M+H]⁺.[6]

Applications in Drug Development: A Versatile Intermediate

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its di-halogenated nature allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular frameworks.

A notable application is in the synthesis of VEGFR-2 inhibitors, a class of anti-cancer agents.[4][5] The synthetic strategy often involves a Suzuki coupling at the C3-iodo position, followed by a subsequent cross-coupling reaction at the C6-bromo position, showcasing the utility of the differential reactivity of the two halogen atoms.

Application_Workflow A This compound B Suzuki Coupling (at C3-Iodo position) A->B C Intermediate A B->C D Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) (at C6-Bromo position) C->D E Final Bioactive Molecule (e.g., Kinase Inhibitor) D->E caption General Synthetic Strategy Utilizing this compound

Caption: General Synthetic Strategy Utilizing this compound.

Conclusion

The synthesis of this compound represents a straightforward yet elegant application of fundamental organic chemistry principles. Its discovery and development as a key synthetic intermediate have had a significant impact on the field of medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. This guide has provided a comprehensive overview of its first reported synthesis, the underlying chemical principles, and its applications, offering a valuable resource for researchers in the pharmaceutical sciences. The continued exploration of the chemistry of halogenated indazoles will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Vertex Pharmaceuticals Incorporated. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. Indazole synthesis.
  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed. Synthesis of substituted 1H-indazoles from arynes and hydrazones.
  • ChemicalBook. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.
  • Guidechem. How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?.
  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Journal of Organic Chemistry. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • ChemScene. 885521-88-0 | this compound.
  • BLD Pharm. 885521-88-0|this compound.
  • Sigma-Aldrich. 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3.
  • ChemicalBook. 6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0.
  • Patsnap. Synthesis method of 6-iodine-1H-indazole.
  • National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ChemScene. 1260741-78-3 | 6-Bromo-3-iodo-1-methyl-1H-indazole.
  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
  • Alfa Chemistry. CAS 885521-88-0 6-Bromo-3-iodo(1H)indazole.

Sources

Spectroscopic characterization of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-iodo-1H-indazole

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced kinase inhibitors for targeted cancer therapies.[1][2] Its molecular architecture, featuring a bromine atom and an iodine atom at strategic positions on the indazole scaffold, provides versatile handles for further chemical modification through cross-coupling reactions. The unequivocal confirmation of its structure and purity is therefore a non-negotiable prerequisite for its use in drug discovery and development pipelines. This technical guide provides a comprehensive, multi-technique spectroscopic characterization of this compound. Eschewing a rigid template, this document is structured to logically present the analytical data, explain the causality behind the experimental choices, and offer field-proven insights into the interpretation of the results, thereby providing a self-validating system for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound in Synthesis

The indazole core is a well-established "privileged scaffold" in pharmacology, known for its ability to interact with a wide range of biological targets, particularly protein kinases.[3] The specific substitution pattern of this compound makes it an exceptionally valuable intermediate. The iodine at the C3 position and the bromine at the C6 position have differential reactivity in popular palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for selective and sequential introduction of different molecular fragments. This enables the construction of complex molecular libraries for screening and lead optimization.[1] Given this role, a robust and unambiguous analytical data package is essential to ensure the integrity of starting materials, which directly impacts the efficiency of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients.

Molecular Structure and Physicochemical Properties

The foundational step in any characterization is understanding the molecule's basic attributes. The structure, with the standard IUPAC numbering for the indazole ring, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 885521-88-0 [4]
Molecular Formula C₇H₄BrIN₂ [5]
Molecular Weight 322.93 g/mol [5]
Physical Form Solid
Topological Polar Surface Area (TPSA) 28.68 Ų [5]

| logP | 2.93 |[5] |

Synthesis Pathway: Context for Characterization

Understanding the synthesis is critical for anticipating potential impurities. This compound is typically prepared via the direct iodination of 6-bromo-1H-indazole.[1][6] This context is vital because incomplete iodination would leave residual starting material, while over-iodination or side reactions could introduce other halogenated species.

G start 6-Bromo-1H-indazole reagents KOH, I₂ DMF, rt, 3h start->reagents Iodination product This compound reagents->product

Caption: Typical synthesis workflow for this compound.[1]

A Multi-Technique Approach to Spectroscopic Characterization

No single technique can provide a complete structural picture. A synergistic approach using NMR, Mass Spectrometry, and Infrared Spectroscopy is essential for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule.

For this compound, ¹H NMR is used to identify and locate each proton on the aromatic ring, while ¹³C NMR confirms the carbon backbone. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily solubilizes the compound and its high polarity allows for the observation of the exchangeable N-H proton.[1][7] The electronic environment created by the electron-withdrawing halogen substituents and the fused pyrazole ring dictates the specific chemical shifts (δ) of the aromatic protons, providing a unique fingerprint.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Use the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as the internal reference.[8]

  • ¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. A total of 16-64 scans are typically sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay may be necessary.

¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is highly informative. The analysis of chemical shifts, integration, and coupling constants (J-values) allows for the unambiguous assignment of each proton.

Table 2: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
13.62 s (broad) - 1H NH -1 Characteristic downfield shift for an acidic indazole proton, broadened by exchange.
7.82 d 1.5 1H H -7 Appears as a doublet due to coupling with H-5 (meta-coupling). The deshielding is due to proximity to the pyrazole ring.
7.40 d 8.6 1H H -4 Appears as a doublet due to coupling with H-5 (ortho-coupling).
7.33 dd 8.6, 1.6 1H H -5 Appears as a doublet of doublets from ortho-coupling to H-4 and meta-coupling to H-7.

Data sourced from Li et al. (2021).[1][6]

¹³C NMR Spectrum (Predicted): While direct experimental ¹³C NMR data is not available in the cited literature, a reliable prediction can be made based on the known substituent effects on the indazole ring.[9] The iodine at C3 will cause a significant upfield shift (shielding) due to the "heavy atom effect," while the carbons directly bonded to bromine (C6) and the pyrazole nitrogens (C3a, C7a) will be significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C 3 90 - 100 Strong shielding "heavy atom effect" from the directly attached iodine.
C 3a 140 - 145 Deshielded due to attachment to two nitrogen atoms.
C 4 120 - 125 Typical aromatic C-H.
C 5 128 - 133 Typical aromatic C-H.
C 6 115 - 120 Carbon bearing the bromine atom; deshielded.
C 7 112 - 117 Typical aromatic C-H.

| C 7a | 123 - 128 | Fused aromatic carbon, deshielded by the pyrazole ring. |

Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically yields the intact protonated molecule, [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.[1] High-Resolution Mass Spectrometry (HRMS) is crucial for providing an exact mass, which can be used to confirm the molecular formula with high confidence.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

The key feature to identify is the molecular ion peak. For this compound, the expected monoisotopic mass is 322.8508 g/mol .

  • Observed Ion: m/z 322.9 [M+H]⁺.[1][6]

  • Isotopic Pattern: A critical confirmatory feature is the isotopic pattern caused by the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic pair of peaks for any bromine-containing ion, separated by 2 Da (e.g., at m/z 322.9 and 324.9), with nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most characteristic vibrations will be the N-H stretch of the indazole ring and the C=C stretching vibrations of the aromatic system. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Acquire a background spectrum of the clean crystal first, which is then automatically subtracted from the sample spectrum.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Expected Intensity
3100 - 3300 N-H stretch Medium, Broad
3000 - 3100 Aromatic C-H stretch Medium to Weak
1600 - 1620 Aromatic C=C stretch Medium
1450 - 1550 Aromatic C=C stretch Strong
600 - 800 C-Br / C-I stretch Medium to Strong

Predictions based on general data for indazoles and halogenated aromatics.[10][11]

The presence of a broad absorption band above 3100 cm⁻¹ is strong evidence for the N-H group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-Br and C-I stretches, that are unique to the molecule's overall structure.

Comprehensive Data Summary and Quality Assurance

The convergence of data from multiple spectroscopic techniques provides a robust and self-validating confirmation of the structure and identity of this compound.

Table 5: Consolidated Spectroscopic Data

Technique Parameter Observed / Predicted Value
¹H NMR δ (NH -1) 13.62 ppm
δ (H -7) 7.82 ppm
δ (H -4) 7.40 ppm
δ (H -5) 7.33 ppm
MS (ESI) [M+H]⁺ m/z 322.9
Isotopic Pattern Characteristic 1:1 doublet for [M+H]⁺ and [M+2+H]⁺
IR ν (N-H) ~3100 - 3300 cm⁻¹

| | ν (C=C) | ~1450 - 1620 cm⁻¹ |

This collective dataset serves as a benchmark for quality control. Any significant deviation from these values in a synthesized batch would warrant further investigation into potential impurities, isomers, or structural misidentification.

Conclusion

The thorough spectroscopic characterization of this compound is paramount to its successful application in pharmaceutical research and development. This guide has detailed the rationale, experimental protocols, and interpretation of NMR, Mass Spectrometry, and IR data. The presented results, grounded in published literature and expert analysis, provide a comprehensive analytical profile. By employing this multi-technique approach, researchers can proceed with confidence, knowing that the structural integrity and purity of this critical synthetic intermediate have been rigorously established.

References

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved January 11, 2026, from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (n.d.). Laser spectroscopic characterization of supersonic jet cooled 2,7-diazaindole. Retrieved January 11, 2026, from [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 11, 2026, from [Link]

Sources

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Substituted Indazoles

Introduction: The Versatility of the Indazole Core

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in medicinal chemistry.[1][2][3] Though rare in nature, the synthetic versatility of the indazole scaffold allows for a diverse range of substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[1][2] This has led to the indazole nucleus being recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] Consequently, indazole derivatives have been successfully developed into approved drugs for various therapeutic areas, particularly in oncology.[4][5][6]

This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted indazoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. For each area, we will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide insights into the structure-activity relationships that govern their potency and selectivity.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The most extensively studied and clinically relevant bioactivity of substituted indazoles is their anticancer potential.[6] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core and are used in the treatment of various cancers.[4][5][6] The anticancer effects of indazole derivatives are often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[4][7]

A. Mechanism of Action: Kinase Inhibition and Beyond

Substituted indazoles have been shown to target a variety of kinases involved in cancer progression, including:

  • Tyrosine Kinases: Many indazole-based anticancer agents function as tyrosine kinase inhibitors (TKIs).[4] They target receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are crucial for tumor angiogenesis.[4][5] Axitinib and Pazopanib are notable examples of multi-kinase inhibitors that target these pathways.[5]

  • Serine/Threonine Kinases: Indazole derivatives also exhibit inhibitory activity against serine/threonine kinases such as Aurora kinases and Polo-like kinases (PLKs), which are key regulators of mitosis.[4][5] Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.

  • Other Mechanisms: Beyond kinase inhibition, some indazole derivatives induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[5][8] Lonidamine, an indazole derivative, is known to inhibit aerobic glycolysis in cancer cells by targeting mitochondrially bound hexokinase.[6][9]

Signaling Pathway: Indazole Derivatives as Kinase Inhibitors in Cancer

anticancer_pathway cluster_cell Cancer Cell Indazole Substituted Indazole RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) Indazole->RTK Inhibition Caspase Caspase Activation Indazole->Caspase Induction PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inhibition of receptor tyrosine kinases by substituted indazoles blocks downstream signaling pathways, leading to reduced cell proliferation and angiogenesis, and induction of apoptosis.

B. Experimental Protocols for Evaluating Anticancer Activity

A tiered approach is typically employed to assess the anticancer potential of novel substituted indazoles, starting with in vitro assays and progressing to in vivo models for promising candidates.

1. In Vitro Cytotoxicity Assays

The initial screening of anticancer compounds involves evaluating their cytotoxic or cytostatic effects on cancer cell lines.[10][11]

  • MTT/MTS Assay: This colorimetric assay is one of the most widely used methods for assessing cell viability.[7] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]

    Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of the substituted indazole compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

  • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the binding of the SRB dye to cellular proteins.[10]

2. Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, further assays can be performed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins such as caspases, Bcl-2, and Bax.[8]

3. In Vivo Tumor Models

Compounds that demonstrate significant in vitro activity are further evaluated in animal models.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.[10]

Experimental Workflow: Anticancer Drug Screening

anticancer_workflow cluster_workflow Anticancer Screening Workflow Start Synthesized Indazole Derivatives InVitro In Vitro Cytotoxicity Assays (MTT, SRB) Start->InVitro Active Active Compounds (Low IC50) InVitro->Active Lead Lead Compound Identification InVitro->Lead No Mechanism Mechanism of Action Studies (Apoptosis, Kinase Inhibition) Active->Mechanism Yes InVivo In Vivo Animal Models (Xenografts) Mechanism->InVivo InVivo->Lead

Caption: A typical workflow for screening substituted indazoles for anticancer activity.

Compound Cancer Cell Line IC50 (µM) Reference
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian)4.21[14]
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (colorectal)14.3[15]
Compound 2f4T1 (breast)0.23 - 1.15[5][8]
Entrectinib(ALK-positive)0.012[1]

Table 1: Examples of substituted indazoles with reported anticancer activity.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Substituted indazoles have emerged as potent anti-inflammatory agents, with some derivatives showing efficacy in various inflammatory models.[16][17][18]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate several key components of the inflammatory response:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Some indazoles inhibit the activity of COX enzymes, particularly COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation.[16][19] Inhibition of 5-lipoxygenase, which is involved in the synthesis of leukotrienes, has also been reported.[16][17]

  • Suppression of Pro-inflammatory Cytokines: Indazole derivatives can block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[16]

  • Free Radical Scavenging: Some compounds exhibit antioxidant properties by stabilizing free radicals generated during the inflammatory process.[16]

B. Experimental Protocols for Evaluating Anti-inflammatory Activity

1. In Vitro Assays

  • Nitric Oxide (NO) Production Assay (Griess Assay): Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide, a key inflammatory mediator.[12][20] The Griess assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.[12]

    Protocol: Griess Assay

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Compound Treatment: Pre-treat the cells with non-toxic concentrations of the substituted indazole for 1 hour.

    • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[12]

2. In Vivo Models

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where the anti-inflammatory effect of a compound is assessed by its ability to reduce paw swelling in rats.[19]

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Substituted indazoles have demonstrated promising activity against a range of bacteria and fungi.[21][22][23]

A. Scope of Activity

Indazole derivatives have been shown to be effective against both Gram-positive (e.g., Bacillus cereus, Bacillus megaterium) and Gram-negative (e.g., Xanthomonas campestris, Escherichia coli) bacteria, as well as the fungal pathogen Candida albicans.[21][23]

B. Experimental Protocols for Evaluating Antimicrobial Activity

1. Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Protocol: Broth Microdilution

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the indazole compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

2. Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[24][26][27]

Protocol: Disk Diffusion

  • Lawn Culture: Prepare a lawn of the test microorganism on an agar plate.

  • Disk Application: Place paper disks impregnated with a known concentration of the indazole compound onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the zone of no growth around the disk. A larger zone indicates greater susceptibility.[26]

IV. Neurological Activities: Modulating CNS Targets

Substituted indazoles also exhibit a range of activities within the central nervous system (CNS), showing potential for the treatment of neurodegenerative diseases and other neurological disorders.[28][29][30]

A. Mechanism of Action
  • Enzyme Inhibition: Indazole derivatives can inhibit enzymes such as Monoamine Oxidase (MAO), which is involved in the metabolism of neurotransmitters, and Glycogen Synthase Kinase 3 (GSK-3), a key enzyme in various signaling pathways implicated in neurodegeneration.[28][29]

  • Kinase Inhibition: Inhibition of kinases like c-Jun N-terminal kinase 3 (JNK3), which is predominantly expressed in the brain, has been linked to neuroprotection.[31]

B. Experimental Protocols for Evaluating Neuroprotective Activity

1. In Vitro Neuronal Cell-Based Assays

  • Neurotoxicity Assays: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are used to assess the potential toxicity of the compounds.[32]

  • Neuroprotection Assays: The ability of the compounds to protect neuronal cells from various insults (e.g., oxidative stress, excitotoxicity) is evaluated.[33] This can be assessed using cell viability assays like the MTT assay.

2. In Vivo Models of Neurological Disease

Promising compounds can be tested in animal models of diseases such as Parkinson's or Alzheimer's to evaluate their therapeutic efficacy.

Conclusion and Future Perspectives

The substituted indazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification, ensure that indazoles will remain a focus of research in medicinal chemistry and drug development. Future efforts will likely concentrate on the design of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this versatile heterocyclic system. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of the next generation of indazole-based drugs.

References

  • Bioassays for anticancer activities. PubMed. Available at: [Link]

  • The anti-inflammatory activity of N-substituted indazolones in mice. PubMed. Available at: [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. SciSpace. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Antibiotic sensitivity testing. Wikipedia. Available at: [Link]

  • 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Available at: [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing. myadlm.org. Available at: [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. PubMed. Available at: [Link]

  • Lonidamine. Wikipedia. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]

  • How to test the anticancer efficacy of a plant extract. Altogen Labs. Available at: [Link]

  • Anti- Tumor assay / Screening of Anticancer Drugs. Slideshare. Available at: [Link]

  • 1,5-Disubstituted indazol-3-ols With Anti-Inflammatory Activity. PubMed. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Importance of Indazole against Neurological Disorders. Bentham Science Publisher. Available at: [Link]

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Selected examples of biologically active substituted indazoles. ResearchGate. Available at: [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]

  • Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PubMed Central. Available at: [Link]

  • Importance of Indazole against Neurological Disorders. PubMed. Available at: [Link]

  • Importance of Indazole against Neurological Disorders. ResearchGate. Available at: [Link]

Sources

In-silico prediction of 6-Bromo-3-iodo-1H-indazole properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Prediction of 6-Bromo-3-iodo-1H-indazole Properties

Authored by a Senior Application Scientist

Foreword: In the modern drug discovery landscape, the imperative to innovate rapidly while mitigating costs has never been greater. The "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity. It is within this context that in-silico computational methods have evolved from niche academic pursuits to indispensable tools in the pharmaceutical armamentarium.[1] This guide provides an in-depth exploration of the computational prediction of physicochemical, pharmacokinetic, and toxicological properties of this compound, a representative heterocyclic scaffold of interest in medicinal chemistry. Our focus is not just on the "how," but the "why"—elucidating the scientific rationale behind the selection of specific predictive models and workflows to empower researchers and drug development professionals.

Introduction to this compound and the Rationale for In-Silico Profiling

This compound is a halogenated derivative of indazole, a bicyclic heteroaromatic compound. Its structural features—a bromine atom at position 6 and an iodine atom at position 3—make it a versatile building block for creating more complex molecules through various cross-coupling reactions. The indazole core itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

Before committing significant resources to the synthesis and in-vitro testing of derivatives, a robust in-silico assessment is a critical first step.[2][3] Computational profiling allows for the rapid, cost-effective evaluation of a molecule's drug-like potential.[4] By predicting key properties, we can anticipate potential liabilities, such as poor absorption or high toxicity, and prioritize synthetic efforts toward candidates with the highest probability of success.[5]

Molecular Identity:

  • Chemical Name: this compound

  • CAS Number: 885521-88-0[6][7][8][9]

  • Molecular Formula: C₇H₄BrIN₂[6][7]

  • Molecular Weight: 322.93 g/mol [7]

  • SMILES: BrC1=CC2=C(C=C1)C(I)=NN2[7]

Prediction of Core Physicochemical Properties

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ability to interact with biological targets. Accurate in-silico prediction of these properties is the foundation of any computational drug discovery workflow.[10]

Key Physicochemical Descriptors

Several descriptors are paramount for an initial assessment. These are typically calculated using algorithms that analyze the 2D or 3D structure of the molecule.

  • Lipophilicity (LogP): The logarithm of the partition coefficient between octanol and water, LogP is a crucial measure of a molecule's hydrophobicity. It influences solubility, permeability across membranes, and plasma protein binding. A balanced LogP is often sought; excessively high values can lead to poor solubility and metabolic instability, while very low values may hinder membrane passage.

  • Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. It is an excellent predictor of passive intestinal absorption and blood-brain barrier penetration.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (H-Donors) and acceptors (H-Acceptors) influences a molecule's solubility and its ability to form interactions with protein targets.

  • Rotatable Bonds: This metric counts the number of bonds that allow for free rotation, providing an indication of the molecule's conformational flexibility. High flexibility can sometimes be detrimental to binding affinity due to entropic penalties.

Predicted Properties of this compound

The following table summarizes the computationally predicted physicochemical properties for our molecule of interest. These values are derived from established computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 322.93 g/mol [7]Adheres to general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).
LogP 2.93[7]Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
TPSA 28.68 Ų[7]Suggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1[7]Favorable for drug-likeness.
Hydrogen Bond Acceptors 1[7]Favorable for drug-likeness.
Rotatable Bonds 0[7]The rigid core structure minimizes entropic loss upon binding to a target.
Physicochemical Prediction Workflow

The process for generating these descriptors is straightforward and forms the initial step in virtual screening protocols.

G cluster_input Input Data cluster_process Computational Engine cluster_output Predicted Properties mol_input Molecular Structure (SMILES, SDF, etc.) calc Descriptor Calculation Software (e.g., RDKit, ChemAxon) mol_input->calc Input logp LogP calc->logp tpsa TPSA calc->tpsa mw Molecular Weight calc->mw hbond H-Bond Donors/Acceptors calc->hbond

Caption: Workflow for Physicochemical Property Prediction.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is arguably the most critical application of in-silico methods in early-stage drug discovery.[5][11] A molecule with excellent potency at its target is useless if it cannot reach that target in sufficient concentration or if it causes unacceptable toxicity.[2]

Absorption

For oral drugs, absorption from the gastrointestinal tract is the first major hurdle. Key predictions include:

  • Human Intestinal Absorption (HIA): Qualitative models predict whether a compound will be well-absorbed or poorly-absorbed based on its physicochemical properties.

  • Caco-2 Permeability: Caco-2 cells are a human colon adenocarcinoma cell line used as an in-vitro model of the intestinal wall. In-silico models trained on Caco-2 permeability data can predict a compound's potential for passive diffusion.

Distribution

Once absorbed, a drug is distributed throughout the body. Important considerations are:

  • Plasma Protein Binding (PPB): Drugs often bind to plasma proteins like albumin. Only the unbound fraction is free to interact with the target. QSAR models can predict the extent of PPB.

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. For non-CNS drugs, penetration should be minimal to avoid side effects. TPSA and LogP are key descriptors for predicting BBB permeability.

Metabolism

Metabolism is the body's process of chemically modifying xenobiotics to facilitate their excretion.

  • Metabolic Stability: This refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[12] Poor metabolic stability leads to a short half-life and low exposure.[13] Machine learning models, such as random forest-based predictors like PredMS, can classify compounds as stable or unstable.[13][14][15]

  • CYP Inhibition: Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to dangerous drug-drug interactions. In-silico models can predict a compound's potential to inhibit these key enzymes.

Excretion

This involves the removal of the drug and its metabolites from the body, typically via the kidneys or in the feces. While less commonly modeled than other ADMET properties, predictions can be made about the likely route of excretion based on properties like solubility and molecular weight.

Toxicity

Toxicity is a primary cause of drug failure in clinical trials. In-silico toxicology aims to identify potential hazards early.[16][17]

  • Mutagenicity (Ames Test): The Ames test assesses a chemical's potential to cause DNA mutations. In-silico models based on structural alerts (fragments known to be associated with mutagenicity) and QSAR are widely used.

  • Carcinogenicity: Long-term cancer risk is predicted using models trained on extensive animal carcinogenicity data.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major safety concern. Predictive models use a combination of physicochemical properties and structural features to estimate this risk.

  • Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium ion channel can lead to fatal cardiac arrhythmias. QSAR models for hERG inhibition are a standard component of in-silico safety assessments.

ADMET Prediction Workflow

The ADMET prediction process integrates multiple computational models to build a comprehensive risk profile for a compound.

G cluster_adme ADME Models cluster_tox Toxicity Models mol_input This compound (SMILES) abs_model Absorption Models (e.g., HIA, Caco-2) mol_input->abs_model dist_model Distribution Models (e.g., PPB, BBB) mol_input->dist_model met_model Metabolism Models (e.g., CYP Stability/Inhibition) mol_input->met_model ames_model Mutagenicity (Ames) mol_input->ames_model herg_model Cardiotoxicity (hERG) mol_input->herg_model hepato_model Hepatotoxicity (DILI) mol_input->hepato_model report Comprehensive ADMET-Risk Profile abs_model->report dist_model->report met_model->report ames_model->report herg_model->report hepato_model->report

Caption: Integrated workflow for ADMET property prediction.

Bioactivity and Target Prediction

Beyond drug-likeness, in-silico methods can generate hypotheses about a molecule's potential biological targets and its activity. This is crucial for understanding its mechanism of action and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][19][20][21] If a QSAR model has been developed for a particular biological target using a known set of active and inactive compounds, it can be used to predict the activity of new, untested molecules like this compound or its derivatives.[4]

The Causality of QSAR: The fundamental principle is that the structure of a molecule dictates its properties, and therefore its biological activity.[20] By encoding the structure into numerical descriptors (representing electronic, steric, and hydrophobic properties), machine learning algorithms can identify which combinations of descriptors are correlated with activity.[18][20]

Self-Validating Protocol for QSAR Model Application:

  • Model Selection: Identify a relevant, validated QSAR model for a target of interest from the literature or a commercial platform.

  • Input Preparation: Generate the 2D or 3D structure of this compound.

  • Descriptor Calculation: Using the same software and methods as the original QSAR model, calculate the required molecular descriptors for the new molecule.

  • Prediction: Apply the mathematical equation of the QSAR model to the calculated descriptors to generate a predicted activity value (e.g., pIC50).

  • Applicability Domain Analysis: A crucial step for trustworthiness. Determine if the new molecule falls within the "applicability domain" of the model—meaning its descriptors are similar to those of the compounds used to build the model. A prediction for a molecule outside this domain is considered unreliable.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[22][23] It is a structure-based method that requires a 3D structure of the target protein, typically from X-ray crystallography or cryo-EM. The primary outputs are the binding pose and a scoring function that estimates the binding affinity.

The Causality of Docking: The process simulates the physicochemical interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the amino acid residues in the protein's binding site. A lower (more negative) binding energy score generally indicates a more stable and favorable interaction.[22]

Step-by-Step Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.[24]

    • Add hydrogen atoms, as they are often not resolved in crystal structures.

    • Assign partial charges to the atoms.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition (Grid Generation):

    • Define a "docking box" or grid that encompasses the known or predicted binding site (active site) of the protein.[24][25] This tells the docking algorithm where to search for poses.

  • Running the Docking Simulation:

    • The docking algorithm (e.g., a genetic algorithm) systematically samples different conformations and orientations of the ligand within the defined grid.[23]

    • Each pose is "scored" based on the calculated interaction energy with the protein.[25]

  • Analysis of Results:

    • Examine the top-ranked poses. The pose with the lowest binding energy is the predicted binding mode.

    • Visualize the protein-ligand complex to analyze key interactions (e.g., hydrogen bonds, pi-stacking) that stabilize the binding. This provides mechanistic insight into the potential activity.

G cluster_prep Preparation Phase protein 1. Obtain & Prepare Target Protein 3D Structure grid 3. Define Binding Site (Grid Generation) protein->grid ligand 2. Generate & Prepare Ligand 3D Structure ligand->grid dock 4. Run Docking Simulation (Pose Generation & Scoring) grid->dock Input Coordinates analysis 5. Analyze Results - Binding Affinity - Interaction Analysis dock->analysis Output Poses & Scores

Caption: Standard workflow for a molecular docking experiment.

Conclusion and Forward Look

The in-silico profile of this compound, based on established computational models, suggests it possesses favorable drug-like physicochemical properties, including moderate lipophilicity and a low polar surface area, which are predictive of good oral absorption. Its rigid core is beneficial for binding affinity. However, this is only a preliminary assessment. The comprehensive ADMET and bioactivity predictions generated through the workflows described in this guide are essential for a holistic evaluation.

These computational predictions are not meant to replace experimental validation but to guide it intelligently. By flagging potential liabilities (e.g., a predicted hERG interaction or metabolic instability) and hypothesizing potential targets through docking and QSAR, in-silico analysis allows medicinal chemists to design more effective experiments, prioritize the synthesis of the most promising derivatives, and ultimately accelerate the journey from a chemical scaffold to a viable drug candidate.

References

  • Ryu, J. Y., Kim, S., & Kim, H. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 38(2), 364–368. Retrieved from [Link]

  • Neves, B. J., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved from [Link]

  • How do you predict ADMET properties of drug candidates? (2025). Aurlide. Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved from [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. Retrieved from [Link]

  • ADMET Prediction. (n.d.). Protheragen. Retrieved from [Link]

  • Cronin, M. T. (2003). In silico methods for toxicity prediction. SAR and QSAR in Environmental Research, 14(5-6), 329-340. Retrieved from [Link]

  • What is the significance of QSAR in drug design? (2025). Patsnap Synapse. Retrieved from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. (2022). PubMed. Retrieved from [Link]

  • ADMET prediction. (n.d.). Fiveable. Retrieved from [Link]

  • Chen, L., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. Retrieved from [Link]

  • Small Molecule Tools. (n.d.). VeraChem LLC. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

  • In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. (2023). Chemical Research in Toxicology, 36(7), 1083–1093. Retrieved from [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. (2023). Bioinformatics, 39(11). Retrieved from [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved from [Link]

  • Predicting liver cytosol stability of small molecules. (2020). Journal of Cheminformatics, 12(1), 21. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. (2024). BMC Bioinformatics, 25(1), 133. Retrieved from [Link]

  • Computational Chemistry Tools. (2022). Cambridge MedChem Consulting. Retrieved from [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube. Retrieved from [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). Briefings in Bioinformatics, 22(5). Retrieved from [Link]

  • Software and resources for computational medicinal chemistry. (2014). Future Medicinal Chemistry, 6(11), 1263-1289. Retrieved from [Link]

  • Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. (n.d.). Silico Studio. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • List of useful databases. (n.d.). University of Cambridge Chemistry Library. Retrieved from [Link]

  • ChEMBL. (n.d.). European Bioinformatics Institute (EMBL-EBI). Retrieved from [Link]

  • Physical & chemical properties finder. (2025). Simon Fraser University Library. Retrieved from [Link]

  • Chemical properties data. (2024). The University of Edinburgh Library. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1762, 273-309. Retrieved from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). International Journal of Molecular Sciences, 23(19), 11886. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (2018). OUCI. Retrieved from [Link]

  • 6-iodo-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

Sources

A Technical Guide to 6-Bromo-3-iodo-1H-indazole for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Synthesis, Commercial Availability, and Critical Applications in Drug Discovery

Abstract

6-Bromo-3-iodo-1H-indazole has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, possessing both a bromine and an iodine atom at strategic positions on the indazole scaffold, render it a versatile precursor for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, commercial availability, and significant applications in the synthesis of kinase inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Indazole-containing molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Notably, several indazole derivatives have been successfully developed into kinase inhibitors for cancer treatment.[1][2] The versatility of the indazole ring system allows for functionalization at various positions, enabling the fine-tuning of a compound's pharmacological profile.

Physicochemical Properties of this compound

CAS Number: 885521-88-0[3]

Molecular Formula: C₇H₄BrIN₂[3]

Molecular Weight: 322.93 g/mol [4]

PropertyValueSource(s)
Physical Form Solid[5]
Purity Typically ≥98%[4][6]
Storage Temperature 4°C or ambient[4][5]
SMILES BrC1=CC2=C(C=C1)C(I)=NN2[4]
InChI Key POXUFQBYDQCUFO-UHFFFAOYSA-N[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct iodination of 6-bromo-1H-indazole.[1][2] This reaction is typically carried out in an organic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base and an iodine source.

Experimental Protocol: Iodination of 6-bromo-1H-indazole

This protocol is adapted from a published procedure.[1][2]

Materials:

  • 6-bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • To a solution of 6-bromo-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).

  • Prepare a solution of iodine (1.5 equivalents) in DMF.

  • Slowly add the iodine solution dropwise to the mixture of 6-bromo-1H-indazole and KOH.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

  • A white solid will precipitate out of the solution.

  • Filter the solid and dry it to obtain this compound.

Yield: A reported yield for this reaction is 71.2%.[1][2]

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. Researchers should always consult the supplier's certificate of analysis (CoA) to confirm the purity and identity of the compound.

Table of Commercial Suppliers:

SupplierPurityNotes
Aaronchem-CAS: 885521-88-0[3]
Alfa Chemistry98%CAS: 885521-88-0[6]
BLD Pharm-CAS: 885521-88-0[7]
ChemScene≥98%CAS: 885521-88-0[4]
ECHEMI-Provides Safety Data Sheet[8]
Symax Laboratories96%Lab Grade[9]
Watson International-CAS: 885521-88-0[10]
ChemicalBook98%-99%Multiple suppliers listed[11]
Sigma-Aldrich98%Available through partners[5]

This list is not exhaustive and other suppliers may be available.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors.[1][2] The differential reactivity of the bromine and iodine substituents allows for selective functionalization through various cross-coupling reactions, most notably the Suzuki coupling.

Synthesis of Axitinib Intermediate

This compound is a precursor to 6-iodo-1H-indazole, a key intermediate in the synthesis of Axitinib.[12] Axitinib is a potent and selective tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.[12]

Suzuki Coupling Reactions

The presence of both bromine and iodine atoms on the indazole ring allows for sequential and site-selective Suzuki coupling reactions. This enables the introduction of different aryl or heteroaryl groups at the 3- and 6-positions, leading to a diverse range of potential drug candidates.

Workflow for Suzuki Coupling with this compound:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_products Products 6_Bromo_3_iodo_1H_indazole This compound Intermediate 3-Aryl-6-bromo-1H-indazole 6_Bromo_3_iodo_1H_indazole->Intermediate Suzuki Coupling 1 Suzuki Coupling 1 Suzuki Coupling 1 Boronic_Acid_1 R1-B(OH)2 Boronic_Acid_1->Intermediate Boronic_Acid_2 R2-B(OH)2 Final_Product 3,6-Diaryl-1H-indazole Boronic_Acid_2->Final_Product Suzuki Coupling 2 Suzuki Coupling 2 Pd_Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Dioxane/Water) Intermediate->Final_Product Suzuki Coupling 2

Caption: Sequential Suzuki coupling workflow using this compound.

A specific example involves the Suzuki coupling of this compound with (E)-3,5-dimethoxystyryl boronic acid pinacol ester, catalyzed by Pd(dppf)Cl₂, to yield (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole.[1][2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.[5][8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5][8]

Users should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[5][8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its commercial availability and well-established reactivity in cross-coupling reactions make it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important chemical entity in their scientific endeavors.

References

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Symax Laboratories. (n.d.). This compound CAS NO:885521-88-0. Retrieved from [Link]

  • Watson International. (n.d.). 6-bromo-3-iodo(1h)indazole cas 885521-88-0. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Convergent and Regioselective Synthesis of Axitinib Utilizing 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Axitinib and Its Synthesis

Axitinib, marketed as Inlyta®, is a cornerstone in the treatment of advanced renal cell carcinoma (RCC).[1][2] It functions as a potent and selective second-generation tyrosine kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3.[3][4] These receptors are critical mediators of angiogenesis, a process essential for tumor growth and metastasis.[4] By inhibiting VEGFR signaling, axitinib effectively chokes off the tumor's blood supply, leading to growth delay and regression.[4][5]

The molecular architecture of axitinib, N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide, features a central indazole core with two distinct substitutions at the 3- and 6-positions. This structure necessitates a synthetic strategy that allows for the precise and high-yielding installation of both the pyridinyl-vinyl and the N-methylbenzamide thioether moieties.

This application note details a robust and convergent synthetic route that leverages the unique reactivity of 6-Bromo-3-iodo-1H-indazole . This key intermediate is pre-functionalized with two different halogens, enabling sequential and regioselective palladium-catalyzed cross-coupling reactions. The disparate reactivity of the C-I and C-Br bonds allows for a strategic, two-step approach: an initial S-arylation (Migita coupling) at the 6-position, followed by a vinylation (Heck reaction) at the 3-position.[1][6] This method avoids complex protection/deprotection sequences for the indazole ring itself, leading to an efficient and scalable process suitable for pharmaceutical development.[2]

Overall Synthetic Workflow

The synthesis is designed as a convergent process where two key fragments, the indazole core and the thioether sidechain, are prepared separately and then coupled. This is followed by the final addition of the vinylpyridine sidechain.

G cluster_0 Preparation of Starting Materials cluster_1 Convergent Synthesis A 6-Bromo-1H-indazole B I₂, KOH A->B Iodination C This compound B->C G 2-((3-iodo-1H-indazol-6-yl)thio) -N-methylbenzamide C->G Pd-Catalyzed S-Arylation (Migita Coupling) D 2,2'-Disulfanediylbis (N-methylbenzamide) E Reducing Agent (e.g., NaBH₄) D->E Reduction F 2-Mercapto-N-methylbenzamide E->F F->G I Axitinib G->I Pd-Catalyzed Heck Reaction H 2-Vinylpyridine H->I

Figure 1: Overall synthetic workflow for Axitinib.

Preparation of Key Intermediates

Protocol: Synthesis of 2-Mercapto-N-methylbenzamide (Thiol Fragment)

This intermediate provides the N-methylbenzamide thioether sidechain. It is typically prepared by the reduction of its corresponding disulfide.[7]

Rationale: The use of a stable disulfide precursor, 2,2'-Disulfanediylbis(N-methylbenzamide), allows for safer storage and handling. The reduction to the active thiol is performed immediately before its use in the coupling reaction. Sodium borohydride is a cost-effective and efficient reducing agent for this transformation.

ReagentMolar Eq.MWQuantity (for 10g scale)
2,2'-Disulfanediylbis(N-methylbenzamide)1.0332.4410.0 g
Sodium Tetrahydroborate (NaBH₄)2.037.832.28 g
Tetrahydrofuran (THF)--100 mL

Step-by-Step Protocol:

  • Charge a 250 mL round-bottom flask with 2,2'-Disulfanediylbis(N-methylbenzamide) (10.0 g) and Tetrahydrofuran (100 mL).

  • Stir the suspension at room temperature to form a slurry.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add sodium tetrahydroborate (2.28 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-mercapto-N-methylbenzamide as a solid, which can be used in the next step without further purification.

Protocol: Synthesis of this compound (Indazole Core)

This protocol describes the direct iodination of commercially available 6-bromo-1H-indazole.

Rationale: The C-3 position of the indazole ring is susceptible to electrophilic substitution. Using a strong base like potassium hydroxide deprotonates the indazole, forming an indazolide anion that readily attacks molecular iodine (I₂) to install the iodo group regioselectively at the 3-position.[8] This direct approach is highly efficient.

ReagentMolar Eq.MWQuantity (for 10g scale)
6-Bromo-1H-indazole1.0197.0210.0 g
Potassium Hydroxide (KOH)2.056.115.70 g
Iodine (I₂)2.0253.8125.76 g
N,N-Dimethylformamide (DMF)--100 mL

Step-by-Step Protocol:

  • To a 500 mL three-neck flask under a nitrogen atmosphere, add 6-bromo-1H-indazole (10.0 g) and DMF (100 mL).

  • Stir the solution at room temperature (25 °C) and add potassium hydroxide (5.70 g).

  • Add iodine (25.76 g) portion-wise over 20-30 minutes. An exotherm may be observed.

  • Stir the reaction mixture at 25 °C for 5 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into a solution of ascorbic acid (or sodium thiosulfate) in water to quench the excess iodine.[1]

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol.

  • Dry the solid under vacuum to obtain this compound. Expected yield is typically high.

Core Axitinib Synthesis: Sequential Cross-Coupling

This section details the two pivotal palladium-catalyzed reactions that construct the final axitinib molecule from the key intermediates.

Step A: Migita S-Arylation for Thioether Formation

Reaction: this compound + 2-Mercapto-N-methylbenzamide → 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Causality: The Migita or Buchwald-Hartwig type C-S coupling is employed here.[9] The choice of catalyst and ligand is critical. A palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective.[1][3] This combination facilitates the catalytic cycle, and the reaction proceeds selectively at the more electron-deficient C-Br bond over the C-I bond under these specific conditions. A mild base like sodium bicarbonate is used to prevent degradation of the starting materials and catalyst.[1]

ReagentMolar Eq.MWQuantity (for 10g scale)
This compound1.0322.9310.0 g
2-Mercapto-N-methylbenzamide1.05167.235.41 g
Pd₂(dba)₃0.005915.720.14 g
Xantphos0.01578.680.18 g
Sodium Bicarbonate (NaHCO₃)1.184.012.86 g
1-Methyl-2-pyrrolidone (NMP)--100 mL

Step-by-Step Protocol:

  • Charge a reaction vessel with this compound (10.0 g), 2-mercapto-N-methylbenzamide (5.41 g), sodium bicarbonate (2.86 g), Pd₂(dba)₃ (0.14 g), and Xantphos (0.18 g).

  • Purge the vessel with nitrogen for at least 15 minutes. An efficient inert atmosphere is crucial to prevent catalyst oxidation.[1]

  • Add degassed NMP (100 mL).

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours.[1]

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature. Add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry. The crude product, 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., DAP-NMP-MeOH-H₂O) to achieve high purity for the next step.[1][10]

Step B: Heck Reaction for Vinylation and Final Assembly

Reaction: 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide + 2-Vinylpyridine → Axitinib

Causality: The Mizoroki-Heck reaction is a powerful method for forming C-C bonds between an aryl halide and an alkene.[11][12] The C-I bond of the intermediate is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Br bond used in the previous step, ensuring high selectivity. An advanced protocol involves the in-situ acylation of the indazole N-H with acetic anhydride.[1][5] This serves two purposes: it prevents the formation of byproducts from a conjugate addition of the indazole N-H to the vinylpyridine, and the electron-withdrawing acetyl group facilitates the rate-limiting oxidative addition step of the Heck catalytic cycle.[1]

HeckCycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Alkene_Complex Alkene Coordination OA_Complex->Alkene_Complex + Vinylpyridine Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Syn-Addition Product Vinyl-Ar Insertion_Product->Product β-Hydride Elimination Product->Pd0 Reductive Elimination (+ Base)

Figure 2: Simplified catalytic cycle for the Heck Reaction.

ReagentMolar Eq.MWQuantity (for 10g scale)
2-((3-iodo-1H-indazol-6-yl)thio)...1.0409.2610.0 g
Acetic Anhydride (Ac₂O)2.0102.095.0 g
DIPEA3.0129.249.5 g
2-Vinylpyridine2.0-6.0105.145.1 - 15.4 g
Palladium(II) Acetate (Pd(OAc)₂)0.04224.500.22 g
Xantphos0.04578.680.57 g
1-Methyl-2-pyrrolidone (NMP)--100 mL
1,2-Diaminopropane (DAP) (for deprotection)4.074.127.2 g

Step-by-Step Protocol:

  • In a reaction vessel under nitrogen, dissolve the iodo-intermediate (10.0 g) in NMP (100 mL).

  • Add DIPEA (9.5 g) followed by acetic anhydride (5.0 g). Stir the mixture at 50 °C for 1 hour to complete the in-situ N-acylation.[1]

  • In a separate vessel, prepare the catalyst by dissolving Pd(OAc)₂ (0.22 g) and Xantphos (0.57 g) in a small amount of NMP.

  • Add 2-vinylpyridine (a slight excess is common, e.g., 2.0 eq, 5.1 g) to the main reaction mixture, followed by the catalyst solution.

  • Heat the reaction to 90-95 °C and maintain for 12-16 hours.[1][13] Monitor for completion by HPLC.

  • Work-up and Deprotection: Cool the mixture to 50 °C. Add THF, followed by 1,2-diaminopropane (7.2 g) to remove the acetyl protecting group.[1]

  • Stir at 50 °C for 2 hours, then add water slowly to induce crystallization of the axitinib product.

  • Cool the slurry slowly to room temperature, then further to 15 °C, and hold for several hours to maximize yield.

  • Filter the solid, wash with a mixture of water and THF, and then with water.

  • Dry the final product under vacuum at 50-60 °C. This procedure yields axitinib with high purity.[1]

Product Characterization and Quality Control

Ensuring the identity, purity, and quality of the final Active Pharmaceutical Ingredient (API) is paramount.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the primary method for determining the purity of axitinib and quantifying any process-related impurities or degradation products.[10][] The method should be validated to detect starting materials, intermediates, and known potential byproducts.

  • Structural Confirmation (NMR & MS):

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the precise molecular structure of axitinib, ensuring all protons and carbons are in the correct chemical environment.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₂₂H₁₈N₄OS, MW: 386.47 g/mol ).

  • Polymorph Control: Axitinib is known to exhibit polymorphism.[4][5] The crystallization conditions described in the final step are designed to consistently produce a specific, desired crystalline form. Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be used to confirm the polymorphic form of the final product.[1]

Conclusion

The synthetic route to axitinib via the this compound intermediate represents a highly efficient and strategic approach in modern pharmaceutical synthesis. By exploiting the differential reactivity of the two halogen substituents, this pathway allows for a convergent and regioselective assembly of the target molecule. The protocols detailed herein, particularly the optimization of the Migita and Heck coupling reactions, provide a robust framework for the laboratory-scale synthesis of high-purity axitinib. This method underscores the power of palladium catalysis in constructing complex molecular architectures for vital therapeutic agents.

References

  • PubMed. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • ACS Publications. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Retrieved from [Link]

  • Synfacts. (2014). Synthesis of Axitinib. Retrieved from [Link]

  • ACS Publications. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Retrieved from [Link]

  • PubMed. (2015). In Vitro Kinetic Characterization of Axitinib Metabolism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. Retrieved from [Link]

  • Autechaux Industries. (n.d.). Axitinib intermediate CAS No. 886230-77-9 Pharmaceutical Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US9580406B2 - Processes for the preparation of axitinib.
  • National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
  • Google Patents. (n.d.). CN103387565B - The preparation method of Axitinib.
  • Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • WIPO Patentscope. (2016). WO 2016/108106 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.... Retrieved from [Link]

Sources

Palladium-catalyzed cross-coupling of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 6-Bromo-3-iodo-1H-indazole via Palladium-Catalyzed Cross-Coupling

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents across oncology, inflammation, and neurodegenerative disease.[1] Compounds such as Niraparib and Pazopanib exemplify the clinical success of indazole-based drugs.[1] The ability to precisely and efficiently functionalize the indazole ring is therefore a critical endeavor in drug discovery and development. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and functional-group-tolerant conditions.[2][3][4][5]

This guide focuses on a particularly valuable building block: this compound. The presence of two distinct halogen atoms at electronically and sterically different positions (C3 and C6) presents a unique opportunity for sequential and regioselective functionalization. The well-established reactivity hierarchy in palladium catalysis (C–I > C–Br) allows for predictable, selective coupling at the C3 position, reserving the C6-bromo position for subsequent transformations.[6] This document provides field-tested protocols and the underlying scientific rationale for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this substrate.

PART 1: Preparation of the Starting Material: this compound

A reliable synthesis of the starting material is paramount. The C3 position of the indazole ring can be readily iodinated under basic conditions. The following protocol is adapted from established literature procedures.[7][8][9]

Protocol 1: Synthesis of this compound

Reaction Scheme:

cluster_0 Synthesis of this compound Start 6-Bromo-1H-indazole Reagents  + I₂, KOH _  DMF, rt, 3h Start->Reagents Product This compound Reagents->Product

Caption: Synthesis of the key dihalogenated indazole intermediate.

Materials:

  • 6-Bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium carbonate (K₂CO₃)

Step-by-Step Procedure:

  • To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.). Stir the mixture at room temperature until the KOH dissolves.[7][8]

  • In a separate flask, prepare a solution of iodine (1.5 equiv.) in DMF.

  • Add the iodine solution dropwise to the indazole mixture. Stir the reaction at room temperature for 3 hours.[7][8]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate and potassium carbonate. A precipitate will form.[7][8]

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound as a solid, which can be used in subsequent steps, often without further purification.[7][8]

PART 2: The Principle of Regioselectivity

The synthetic utility of this compound hinges on the ability to selectively functionalize one position over the other. The difference in bond dissociation energies between the C3-I bond and the C6-Br bond is the primary determinant of this selectivity.

  • Kinetic Preference: The oxidative addition of a Pd(0) catalyst to the aryl-halide bond is the first and often rate-determining step in the catalytic cycle.[10] The C-I bond is weaker and more polarizable than the C-Br bond, making its cleavage by the electron-rich Pd(0) center kinetically more favorable.

  • Practical Outcome: Consequently, under carefully controlled conditions using one equivalent of a coupling partner, palladium-catalyzed reactions will overwhelmingly occur at the C3-iodo position, leaving the C6-bromo position intact for future diversification.

cluster_0 Regioselective Cross-Coupling Start This compound Pd_cat Pd(0) Catalyst Start->Pd_cat Pathway1 Oxidative Addition at C3-I (Lower Energy Barrier) Pd_cat->Pathway1 Pathway2 Oxidative Addition at C6-Br (Higher Energy Barrier) Pd_cat->Pathway2 Product C3-Coupled Product Pathway1->Product Unreacted C6-Bromo Intact Product->Unreacted

Caption: Kinetic preference for C3-I bond activation drives regioselectivity.

PART 3: Application Protocols for C3-Selective Cross-Coupling

The following sections provide detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions. The conditions are optimized for selectivity at the C3-iodo position.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl motifs.[2]

General Reaction Scheme:

cluster_2 Suzuki Coupling Workflow A 1. Add indazole, boronic acid, Cs₂CO₃, and Pd(dppf)Cl₂ to flask B 2. Degas and backfill with N₂/Ar (3x) A->B C 3. Add degassed dioxane/water solvent B->C D 4. Heat reaction to 100 °C for 8-12 hours C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, dilute with EtOAc, wash with water/brine E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), cesium carbonate (1.5 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.). [7][8]2. Seal the vessel and purge with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. [7][8]5. Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting indazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-6-bromo-1H-indazole product.

B. Buchwald-Hartwig Amination: C-N Bond Formation

A cornerstone of modern synthetic chemistry, the Buchwald-Hartwig amination enables the coupling of amines with aryl halides, providing direct access to the arylamine motifs prevalent in pharmaceuticals. [11][12][13] General Reaction Scheme:

Caption: C3-selective Buchwald-Hartwig amination.

Protocol 3: C3-Amination via Buchwald-Hartwig Coupling

This is a general protocol; the optimal choice of ligand and base may vary depending on the specific amine. Bulky, electron-rich biarylphosphine ligands are typically required. [13] Materials & Reagents:

Reagent M.W. Stoichiometry Purpose
This compound 322.91 1.0 equiv Electrophile
Primary or Secondary Amine Variable 1.2 equiv Nucleophile
Pd₂(dba)₃ 915.72 2.5 mol% Palladium Precatalyst
Xantphos 578.68 7.5 mol% Ligand
Sodium tert-butoxide (NaOtBu) 96.10 1.4 equiv Base

| Toluene or Dioxane | - | - | Solvent |

Experimental Workflow:

cluster_4 Buchwald-Hartwig Workflow A 1. In a glovebox, add indazole, NaOtBu, Pd₂(dba)₃, and Xantphos to flask B 2. Add solvent (Toluene) followed by the amine A->B C 3. Seal the vessel and remove from glovebox B->C D 4. Heat reaction to 100-110 °C for 12-24 hours C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, quench carefully with water, dilute with EtOAc E->F G 7. Wash, dry organic layer (Na₂SO₄), filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Step-by-step workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Expertise Note: This reaction is sensitive to air and moisture. The use of a glovebox for dispensing reagents, especially the base, catalyst, and ligand, is highly recommended.

  • In an inert atmosphere, add this compound (1.0 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.025 equiv.), and Xantphos (0.075 equiv.) to a dry reaction vessel.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).

  • Seal the vessel tightly and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired 3-amino-6-bromo-1H-indazole.

C. Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira reaction provides a powerful method for installing terminal alkyne functionalities, which are versatile handles for further chemistry, such as click reactions or cyclizations. [14] General Reaction Scheme:

Caption: C3-selective Sonogashira coupling for alkynylation.

Protocol 4: C3-Alkynylation via Sonogashira Coupling

This protocol is a standard procedure for the coupling of aryl iodides with terminal alkynes. [14][15] Materials & Reagents:

Reagent M.W. Stoichiometry Purpose
This compound 322.91 1.0 equiv Electrophile
Terminal Alkyne Variable 1.5 equiv Nucleophile
Pd(PPh₃)₄ 1155.56 5 mol% Palladium Catalyst
Copper(I) Iodide (CuI) 190.45 10 mol% Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA) - - Base and Solvent

| Tetrahydrofuran (THF) | - | - | Co-solvent (optional) |

Experimental Workflow:

cluster_6 Sonogashira Coupling Workflow A 1. Add indazole, Pd(PPh₃)₄, and CuI to a dry flask B 2. Degas and backfill with N₂/Ar (3x) A->B C 3. Add degassed solvent (THF/Et₃N) B->C D 4. Add terminal alkyne dropwise C->D E 5. Stir at room temperature for 12-16 hours D->E F 6. Monitor by TLC/LC-MS E->F G 7. Concentrate the mixture, dilute with EtOAc F->G H 8. Wash with NH₄Cl, water, brine, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.10 equiv.).

  • Seal the vessel, evacuate, and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times.

  • Add degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 12-16 hours. The reaction is often run in the dark to protect the copper acetylide species.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl (to remove copper salts), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-alkynyl-6-bromo-1H-indazole.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27).
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2025, August 10).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021, September 24). PubMed.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.
  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (n.d.). PubMed.
  • Buchwald–Hartwig amin
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2025, October 13).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodoindazoles with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Alkynylindazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] The functionalization of the indazole core, particularly at the C-3 position, is a key strategy for the development of novel therapeutics. The introduction of an alkyne moiety at this position via the Sonogashira coupling reaction opens up a vast chemical space for further molecular elaboration.[2][3] Alkynyl groups are not merely rigid linkers; they can enhance binding affinity, improve metabolic stability, and serve as versatile handles for subsequent transformations, such as "click chemistry".[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 3-iodoindazoles with terminal alkynes. It combines detailed mechanistic insights with field-proven protocols and troubleshooting advice to enable the successful synthesis of 3-alkynylindazoles.

Reaction Principle and Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction is catalyzed by a palladium complex and, in its classic form, requires a copper(I) co-catalyst.[6] Understanding the underlying mechanism is crucial for rational optimization and troubleshooting.

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[6][8]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodoindazole, forming a Pd(II) intermediate. This step is often rate-limiting, especially with sterically hindered substrates.[8][9]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.[6][8]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynylindazole product and regenerate the Pd(0) catalyst.[8]

  • The Copper Cycle: This cycle serves to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[8]

    • Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper coordination, to form a copper(I) acetylide intermediate.[8][10] This species is then ready for transmetalation to the palladium center.

Mechanism Visualization

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (R-X) pd0->pd_add pd_int R-Pd(II)-X(L₂) pd_trans Transmetalation (Cu-C≡CR') pd_int->pd_trans pd_complex R-Pd(II)-C≡CR'(L₂) pd_elim Reductive Elimination product R-C≡CR' pd_elim->product product->pd0 Regeneration pd_complex->pd_elim cu_cat Cu(I)X cu_pi [Cu(I)(π-alkyne)]⁺ cu_cat->cu_pi alkyne H-C≡CR' alkyne->cu_pi cu_acetylide Cu(I)-C≡CR' cu_pi->cu_acetylide Deprotonation base Base base->cu_acetylide cu_acetylide->pd_trans Transmetalation

Caption: The dual catalytic cycle of the Sonogashira coupling.

The Copper-Free Variant

While effective, the copper co-catalyst can promote the undesirable homocoupling of terminal alkynes, known as Glaser coupling.[9][11] This side reaction can be problematic, leading to purification challenges and reduced yields of the desired product. Consequently, copper-free Sonogashira protocols have been developed.[12][13] In these systems, the base is believed to deprotonate the alkyne, which then coordinates directly to the palladium(II) intermediate, or a Pd-acetylide is formed through a different pathway.[8][14][15] These methods are particularly advantageous when working with sensitive substrates or for applications where copper contamination is a concern.[9][12]

Application Notes: Keys to Success with 3-Iodoindazoles

Substrate Scope and Limitations
  • The Critical Role of N-Protection: A crucial consideration for the Sonogashira coupling of 3-iodoindazoles is the protection of the N-1 position. Unprotected 3-iodo-1H-indazole often fails to undergo successful coupling at the C-3 position.[2] This is attributed to potential side reactions or catalyst inhibition involving the acidic N-H proton. Common protecting groups include methyl, benzyl, or p-toluenesulfonyl (Ts). The choice of protecting group can influence solubility and ease of deprotection in subsequent synthetic steps.

  • Reactivity of Aryl Halides: The reactivity order for the aryl halide in the oxidative addition step is generally I > Br > Cl.[16] 3-Iodoindazoles are highly reactive substrates, allowing for coupling under relatively mild conditions.

  • Terminal Alkynes: A wide variety of terminal alkynes, both aromatic and aliphatic, can be successfully coupled with 3-iodoindazoles.[6] Functional groups on the alkyne partner are generally well-tolerated. However, highly acidic or reactive functional groups may require protection.

Catalyst and Ligand Selection: Tailoring the Catalytic System

The choice of palladium catalyst and its associated ligands is paramount for an efficient reaction.

Catalyst/Ligand TypeKey Characteristics & RationaleRecommended for 3-Iodoindazoles?
Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ The most common and commercially available catalysts.[6][8] Triphenylphosphine (PPh₃) is a versatile ligand suitable for a broad range of substrates.Yes. These are excellent starting points for optimizing the coupling with 3-iodoindazoles.
Bulky, Electron-Rich Phosphines Ligands like P(t-Bu)₃ or Buchwald ligands promote the formation of highly reactive, monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition step, especially with challenging substrates.[8][9]Yes. Can be beneficial if standard conditions give low yields or require high temperatures.
N-Heterocyclic Carbenes (NHCs) NHCs are strong σ-donors that form very stable palladium complexes.[8] They are often more robust than phosphine ligands, resistant to oxidation, and can be highly effective in copper-free protocols.[17]Yes. A good choice for copper-free systems and for improving catalyst stability and turnover.
Solvent and Base Selection
  • Solvents: The choice of solvent depends on the solubility of the substrates and the reaction temperature. Common solvents include:

    • DMF, DMAc, NMP: High-boiling polar aprotic solvents that are excellent for solubilizing a wide range of substrates and catalysts.[11]

    • Acetonitrile (CH₃CN), THF: Often used, especially in combination with an amine base which can also act as a co-solvent.[18]

    • Toluene: A non-polar option that can be effective.

    • Aqueous media: Greener protocols using water as a solvent have been developed, often requiring specific ligands or surfactants.[19][20]

  • Bases: An amine base is typically required to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.[6][10]

    • Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine: These are commonly used liquid amine bases that can also serve as co-solvents.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be used, particularly in copper-free systems, and may be advantageous when a volatile amine is undesirable.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or phosphine ligand).[9]2. Insufficiently reactive catalyst for the substrate.3. N-H of indazole is unprotected.[2]4. Insufficient temperature.1. Use fresh catalyst and high-purity, degassed solvents.2. Switch to a more active catalyst system (e.g., use a bulky phosphine or NHC ligand).[9]3. Protect the N-1 position of the 3-iodoindazole.4. Increase the reaction temperature incrementally.
Significant Alkyne Homocoupling (Glaser Product) 1. High concentration or reactivity of the copper(I) co-catalyst.[9]2. Slow cross-coupling rate allows homocoupling to dominate.[9]3. Presence of oxygen.1. Reduce the loading of the Cu(I) co-catalyst.2. Switch to a copper-free protocol.[9][12]3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).
Dehalogenation of 3-Iodoindazole 1. Presence of water or other protic sources.2. Side reaction promoted by the base.1. Use anhydrous solvents and reagents.2. Consider a weaker or non-nucleophilic base.
Formation of Unidentified Byproducts 1. Catalyst decomposition at high temperatures.2. Side reactions involving functional groups on substrates.1. Lower the reaction temperature and/or use a more stable catalyst (e.g., an NHC-Pd complex).2. Protect sensitive functional groups on the alkyne or indazole.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

General Protocol: Copper-Catalyzed Sonogashira Coupling of N-Protected 3-Iodoindazole

This protocol is a general starting point and may require optimization for specific substrates.

Reagents:

  • N-Protected 3-iodoindazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent or co-solvent with THF/DMF)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ and CuI.

  • Add the N-protected 3-iodoindazole.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent followed by the amine base (if not used as the solvent).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling byproducts.

Reagents:

  • N-Protected 3-iodoindazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol% or an NHC ligand)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the N-protected 3-iodoindazole.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Monitor Progress) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS) purify->analysis end Final Product analysis->end

Sources

Application Notes and Protocols for the N-Alkylation of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds used in the treatment of a wide array of diseases, including cancer, inflammation, and nausea.[1][2] Functionalization of the indazole nucleus, particularly at the N-1 and N-2 positions of the pyrazole ring, is a critical strategy in drug discovery for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. The direct N-alkylation of the 1H-indazole tautomer, however, presents a significant synthetic challenge: the reaction can proceed at either nitrogen atom, often yielding a mixture of N-1 and N-2 regioisomers.[3][4][5] The separation of these isomers can be arduous and costly, impacting the overall efficiency of a synthetic campaign.[1][6]

This guide provides a detailed examination of N-alkylation protocols specifically tailored for 6-Bromo-3-iodo-1H-indazole, a versatile and highly functionalized intermediate valuable for further elaboration through cross-coupling reactions. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles governing regioselectivity. We will explore the mechanistic nuances that allow for the selective synthesis of either the N-1 or N-2 alkylated product, thereby empowering researchers to make informed decisions in their experimental design. The protocols described herein are designed to be self-validating, with clear explanations for each step and guidance for troubleshooting.

The Crux of the Matter: Understanding Regioselectivity

The outcome of the N-alkylation of an indazole is a delicate interplay of electronic and steric factors of the substrate, as well as the specific reaction conditions employed (base, solvent, and alkylating agent).[1][2][7] The indazole anion, formed upon deprotonation, is a mesomeric system where the negative charge is delocalized over both nitrogen atoms. This results in two competing nucleophilic centers, leading to the formation of N-1 and N-2 isomers.

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[8][9] Consequently, under conditions that allow for equilibration, the N-1 substituted product is often favored as the thermodynamic product.[7][8][10] Conversely, the N-2 position can sometimes be the site of faster attack (kinetic control), particularly if the N-1 position is sterically hindered.

Several key factors allow for the strategic control of regioselectivity:

  • Choice of Base and Solvent: This is arguably the most critical factor. The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor N-1 alkylation.[1][8][11] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation. It has been postulated that the Na⁺ cation may coordinate with the N-2 nitrogen, sterically hindering the approach of the electrophile and directing it to the N-1 position.[3][11] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases like potassium carbonate (K₂CO₃) often lead to mixtures of isomers.[4][5][12]

  • Steric Hindrance: Substituents at the C-7 position can sterically block the N-1 position, thereby favoring alkylation at N-2. Conversely, bulky substituents at the C-3 position may disfavor N-2 alkylation.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, electron-withdrawing substituents at the C-7 position have been shown to confer excellent N-2 regioselectivity.[1][2][13]

  • The Nature of the Electrophile: While less universally predictable, the structure of the alkylating agent can also play a role. Alternative strategies, such as the Mitsunobu reaction, have been shown to strongly favor the formation of the N-2 regioisomer.[7][8]

G cluster_0 Reaction Conditions cluster_1 Competing Pathways Indazole This compound Base Base (e.g., NaH, K₂CO₃) Indazole->Base Deprotonation Anion Indazole Anion (Mesomeric) Base->Anion N1_Product N-1 Alkylated Product (Thermodynamic Favored) Anion->N1_Product Path A (e.g., NaH/THF) N2_Product N-2 Alkylated Product (Kinetic Favored) Anion->N2_Product Path B (e.g., Mitsunobu) Electrophile Alkylating Agent (R-X) Electrophile->N1_Product Electrophile->N2_Product

Caption: Competing N-1 vs. N-2 alkylation pathways for indazoles.

Preparation of Starting Material: this compound

Before proceeding to the N-alkylation, the synthesis of the title compound is required. A reliable method involves the direct iodination of 6-bromo-1H-indazole.

Protocol 0: Synthesis of this compound [14][15]

ParameterValue
Starting Material 6-Bromo-1H-indazole
Key Reagents Iodine (I₂), Potassium Hydroxide (KOH)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time ~3 hours
Typical Yield ~71%

Procedure:

  • To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

  • Stir the mixture at room temperature.

  • Add a solution of iodine (1.5 equiv.) in DMF dropwise to the mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

  • A precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield this compound as a solid.[14]

Experimental Protocols for N-Alkylation

The following protocols provide detailed, step-by-step methodologies for the selective N-1 and N-2 alkylation of this compound.

Protocol 1: N-1 Selective Alkylation via Hydride Deprotonation

This protocol is optimized for achieving high regioselectivity for the N-1 alkylated product by utilizing a strong, non-coordinating base in a non-polar aprotic solvent.[1][8][16] The conditions are designed to favor the thermodynamic product through the formation of a sodium-indazole complex that directs the electrophile to the N-1 position.

G Start Start: This compound in anhydrous THF Add_NaH 1. Add NaH (1.2 eq) at 0°C Start->Add_NaH Stir_1 2. Stir for 30 min at 0°C Add_NaH->Stir_1 Add_RX 3. Add Alkyl Halide (1.1 eq) at 0°C Stir_1->Add_RX Warm_Stir 4. Warm to RT Stir 12-24h Add_RX->Warm_Stir Quench 5. Quench with sat. aq. NH₄Cl Warm_Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Purify via Column Chromatography Extract->Purify Product End: N-1 Alkylated Indazole Purify->Product

Caption: Workflow for N-1 selective alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, 1-bromopentane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 equiv.). Caution: Hydrogen gas is evolved. Ensure proper ventilation and slow addition.

  • Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete deprotonation, forming the sodium indazolide salt.

  • Alkylation: Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. For less reactive alkyl halides, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[8]

  • Work-up: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Data Summary for N-1 Alkylation:

Alkylating AgentBaseSolventTemp (°C)Time (h)N-1:N-2 RatioRef.
n-Pentyl bromideNaHTHF5016>99:1[8]
Methyl iodideK₂CO₃DMFRT1744:40 (for a similar substrate)[3][4]
Isopropyl iodideNaHDMFRT-38:46 (for a similar substrate)[3]
Benzyl bromideNaHTHFRT16-24Typically high N-1 selectivity[17]
Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for achieving N-2 selectivity.[18][19] This reaction proceeds via a different mechanism involving the activation of an alcohol with a phosphine-azodicarboxylate redox system. For indazoles, this method has been shown to have a strong preference for producing the N-2 alkylated isomer.[7][8]

G Start Start: Indazole, Alcohol (2.3 eq), PPh₃ (2.0 eq) in THF Cool 1. Cool to 0°C Start->Cool Add_DEAD 2. Add DEAD (2.0 eq) dropwise Cool->Add_DEAD Stir_1 3. Stir for 10 min at 0°C Add_DEAD->Stir_1 Warm_Stir 4. Warm to 50°C Stir for 2h Stir_1->Warm_Stir Concentrate 5. Remove solvent in vacuo Warm_Stir->Concentrate Purify 6. Purify via Column Chromatography Concentrate->Purify Product End: N-2 Alkylated Indazole Purify->Product

Caption: Workflow for N-2 selective alkylation via the Mitsunobu reaction.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., n-pentanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the desired alcohol (2.0-2.3 equiv.), and triphenylphosphine (2.0 equiv.) in anhydrous THF.[3][20]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (2.0 equiv.) dropwise to the stirred solution. An exothermic reaction may occur. Maintain the temperature at or below 0 °C during the addition.

  • Stir the mixture at 0 °C for 10-15 minutes.

  • Reaction: Remove the ice bath and warm the reaction to 50 °C. Stir for 2-4 hours, monitoring for completion by TLC or LC-MS.[3][20]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and other byproducts.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel to isolate the N-2 alkylated indazole.

Data Summary for N-2 Alkylation:

Alkylating AgentReagentsSolventTemp (°C)Time (h)N-1:N-2 RatioRef.
n-PentanolPPh₃, DEAD/DIADTHF5021:2.5[7][8]
Various alcoholsPPh₃, DEADTHF502High N-2 selectivity[3]
Alkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)₂Dioxane80-High N-2 selectivity[9][21][22]

Characterization: Distinguishing N-1 and N-2 Isomers

Unambiguous assignment of the alkyl group to either the N-1 or N-2 position is critical and is reliably achieved using two-dimensional NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[7][8][12]

  • For N-1 Isomers: A key correlation is observed in the HMBC spectrum between the protons of the methylene group attached to the nitrogen (N-CH₂) and the C-7a carbon of the indazole ring.

  • For N-2 Isomers: The N-CH₂ protons will instead show a correlation to the C-3 carbon of the indazole ring.

Nuclear Overhauser Effect (NOE) experiments can also be decisive. For N-1 substituted indazoles, an NOE is typically observed between the N-CH₂ protons and the proton at the C-7 position.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (e.g., old NaH).Wet solvent or glassware.Poorly reactive alkylating agent.Use fresh NaH from a new container.Ensure all solvents are anhydrous and glassware is flame-dried.Increase reaction temperature or switch to a more reactive electrophile (e.g., iodide instead of bromide).
Poor N-1:N-2 Selectivity Reaction conditions favor a mixture (e.g., K₂CO₃/DMF).Solvent is not sufficiently non-polar.For N-1, strictly adhere to the NaH/THF protocol.[1][8]For N-2, use the Mitsunobu or an acid-catalyzed protocol.[8][9]
Formation of Side Products Over-alkylation (dialkylation is rare but possible).Reaction with functional groups on the alkylating agent.Use the specified stoichiometry (1.1-1.2 eq of alkylating agent).Protect reactive functional groups on the electrophile if necessary.
Difficult Purification Byproducts from the Mitsunobu reaction (PPh₃O).Similar polarity of N-1 and N-2 isomers.Use chromatography with a carefully selected solvent system.Recrystallization may be an option for separating isomers in some cases.[6]

Conclusion

The N-alkylation of this compound can be effectively controlled to yield either the N-1 or N-2 regioisomer with high selectivity. The choice of reaction conditions is paramount. For the synthesis of N-1 alkylated derivatives, the use of sodium hydride in tetrahydrofuran is a robust and highly selective method. Conversely, to obtain N-2 alkylated products, the Mitsunobu reaction offers a reliable and selective alternative. By understanding the mechanistic principles that govern these reactions, researchers can efficiently synthesize the desired indazole derivatives, paving the way for further discoveries in medicinal chemistry and drug development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][1][2][7][8][11][13]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Weiss, D. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link][3][4][23]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link][9][21][22]

  • Weiss, D. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Zhang, Z., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Mistry, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link][5]

  • Knaeps, A. G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(4), 13482-13579. [Link]

  • Lv, P., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17205-17215. [Link]

  • Clapham, S. M. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Gunes, H., & Yildiz, T. (2017). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

Sources

Application Notes and Protocols for Regioselective N1 vs. N2 Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Nucleus and the Challenge of Regioselectivity

The indazole scaffold is a privileged bicyclic heterocycle, serving as a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, leading to a wide array of biologically active compounds, including anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for nausea.[1][2] Many of these therapeutic agents are N-alkylated indazoles, and the specific nitrogen atom (N1 or N2) bearing the alkyl group is often critical for biological activity and pharmacological properties.

However, the direct alkylation of the 1H-indazole core presents a significant synthetic hurdle. The indazole anion is an ambident nucleophile, with two reactive nitrogen atoms, leading to the potential formation of a mixture of N1 and N2 regioisomers.[3][4] Achieving high regioselectivity is paramount to avoid tedious and costly separation of isomers, which can severely impact the overall yield and efficiency of a synthetic route.[1][5] This guide provides a comprehensive overview of the factors governing the regioselective N-alkylation of substituted indazoles and offers detailed, field-proven protocols for achieving high selectivity for either the N1 or N2 position.

Theoretical Background: Understanding the Drivers of Regioselectivity

The regiochemical outcome of indazole alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can be broadly categorized as either kinetically or thermodynamically controlled processes.[6][7][8][9] The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer.[5][10] This inherent stability difference is a crucial starting point for understanding and predicting regioselectivity.

Key Factors Influencing N1 vs. N2 Alkylation:
  • Substituent Effects: The nature and position of substituents on the indazole ring have a profound impact on regioselectivity.

    • Steric Hindrance: Bulky substituents at the C3 position generally favor N1 alkylation by sterically shielding the adjacent N2 position.[5][11] For instance, indazoles bearing a 3-tert-butyl group exhibit high N1 selectivity.[5]

    • Electronic Effects & Chelation: Electron-withdrawing groups at the C3 position, particularly those containing a carbonyl or other heteroatom capable of chelation (e.g., -CO₂Me, -COMe, -CONH₂), can strongly direct alkylation to the N1 position, especially when using bases with alkali metal cations like Na⁺ or Cs⁺.[1][2][5][12] This is attributed to the formation of a stable, chelated intermediate that blocks the N2 position. Conversely, electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity.[1][5][10][13]

  • Base and Solvent System: The choice of base and solvent is arguably the most critical factor in controlling regioselectivity, primarily through its influence on the state of the indazolide anion (e.g., tight ion pair vs. solvent-separated ion pair).

    • For N1-Selectivity (Thermodynamic Control): The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][2][5] This is thought to promote the formation of a "tight ion pair" where the sodium cation coordinates with the N2 atom (and a C3 chelating group, if present), thereby directing the incoming electrophile to the N1 position.[1]

    • For N2-Selectivity (Kinetic Control): Conditions that favor a "free" or solvent-separated indazolide anion, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), often lead to mixtures of N1 and N2 isomers, with the N2 isomer sometimes being the major product under kinetic control.[2][14] Mitsunobu conditions (e.g., with triphenylphosphine and an azodicarboxylate) also show a strong preference for the formation of the N2 regioisomer.[5]

  • Alkylating Agent and Reaction Conditions:

    • Hard and Soft Acids and Bases (HSAB) Theory: While not always perfectly predictive, HSAB theory can offer some guidance. The N1 position is generally considered "harder" and the N2 position "softer."

    • Acid-Catalyzed N2-Alkylation: Recent advancements have demonstrated highly regioselective N2-alkylation under acidic conditions. For example, using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid (TfOH) or copper(II) triflate provides excellent N2 selectivity with a broad range of indazoles.[15][16][17] Similarly, TfOH-catalyzed reactions with diazo compounds also yield N2-alkylated products with high selectivity.[18]

The interplay of these factors is visually summarized in the following diagram:

G Substituents Substituents N1_Alkylation N1_Alkylation Substituents->N1_Alkylation  C3-Steric Bulk  C3-Chelating EWG N2_Alkylation N2_Alkylation Substituents->N2_Alkylation  C7-EWG Base_Solvent Base_Solvent Base_Solvent->N1_Alkylation  NaH / THF  (Tight Ion Pair) Base_Solvent->N2_Alkylation  Mitsunobu Cond.  (Kinetic Control) Alkylating_Agent Alkylating_Agent Alkylating_Agent->N2_Alkylation  Acid-Catalyzed  (e.g., with Trichloroacetimidates)

Caption: Key factors directing the regioselective alkylation of indazoles.

Data Presentation: Summary of Reaction Conditions

The following tables summarize quantitative data from various studies, showcasing the impact of different reaction parameters on the N1:N2 product distribution.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / ReagentSolventN1:N2 RatioTotal Yield (%)Reference
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[1][5][14]
3-tert-Butyl indazoleAlkyl BromideNaHTHF>99:1-[1][5]
3-COMe indazoleAlkyl BromideNaHTHF>99:1-[1][5]
Indazole-3-carboxylic acidAlkyl BromideNaHTHFSelective N151-96[14]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsCs₂CO₃ / PPh₃ / DBADDioxaneSelective N1>90[11][12]

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating AgentBase / ReagentSolventN1:N2 RatioTotal Yield (%)Reference
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃ / DIADTHF1:2.578[5]
7-NO₂ indazoleAlkyl BromideNaHTHF<4:≥96-[1][5]
7-CO₂Me indazoleAlkyl BromideNaHTHF<4:≥96-[1][5]
Various 1H-indazolesAlkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)₂-Highly N2 selectiveup to 96[16][17]
Various 1H-indazolesDiazo compoundsTfOH-up to 100:0Good to Excellent[18]

Experimental Protocols

The following protocols are designed to provide a robust starting point for achieving high regioselectivity in the N-alkylation of substituted indazoles.

Protocol 1: General Procedure for Selective N1-Alkylation (NaH/THF Conditions)

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents that are sterically demanding or capable of chelation.[2][5]

Workflow Diagram:

G start Start dissolve Dissolve indazole in anhydrous THF under N₂ atmosphere start->dissolve cool_0C Cool solution to 0 °C dissolve->cool_0C add_NaH Add NaH (60% in oil, 1.2 equiv) portion-wise cool_0C->add_NaH stir_rt Stir at 0 °C for 30 min, then warm to RT for 30 min add_NaH->stir_rt recool_0C Re-cool to 0 °C stir_rt->recool_0C add_alkylating_agent Add alkylating agent (1.1 equiv) dropwise recool_0C->add_alkylating_agent react_rt Warm to RT and stir for 16-24h (Monitor by TLC/LC-MS) add_alkylating_agent->react_rt quench Quench with sat. aq. NH₄Cl react_rt->quench extract Extract with ethyl acetate quench->extract purify Wash, dry, concentrate, and purify by chromatography extract->purify end Pure N1-alkylated product purify->end

Caption: Step-by-step workflow for selective N1-alkylation of indazoles.

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 1H-indazole (1.0 equiv).

  • Dissolve the indazole in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes. The solution may become a slurry.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[2]

Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Conditions)

This protocol is effective for achieving N2-selectivity, which is often the kinetically favored product under these conditions.[5][10]

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting 1H-indazole (1.0 equiv), the desired alcohol (2.3 equiv), and triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.3-0.4 M.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution. A color change is typically observed.

  • Allow the mixture to stir at 0 °C for 10-20 minutes.

  • Warm the reaction to 50 °C and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to separate, and specific chromatographic conditions may be required.

Protocol 3: General Procedure for Highly Selective N2-Alkylation (Acid-Catalyzed)

This modern protocol, adapted from literature, provides excellent N2-selectivity using activated alkylating agents.[15][16][17]

Methodology:

  • To a flask containing the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv), add an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile).

  • Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the pure N2-alkylated indazole.

Conclusion and Final Remarks

The regioselective N-alkylation of substituted indazoles is a solvable challenge that hinges on a rational choice of reaction conditions. By understanding the interplay between substrate electronics, steric factors, and the nature of the base-solvent system, researchers can effectively steer the reaction towards the desired N1 or N2 isomer. For N1-alkylation, thermodynamically controlled conditions using NaH in THF remain a reliable and robust method, particularly for C3-substituted indazoles. For N2-alkylation, kinetically controlled Mitsunobu conditions or, for higher selectivity, modern acid-catalyzed methods offer excellent alternatives. The protocols provided herein serve as a validated starting point for the synthesis of specific indazole regioisomers, facilitating the advancement of drug discovery and development programs that rely on this critical heterocyclic core.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Smith, C. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6830. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein-Institut zur Förderung der Chemischen Wissenschaften. Retrieved from [Link]

  • Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Govek, T. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]

  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N 1-indazole alkylation. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed guide for the large-scale synthesis of 6-Bromo-3-iodo-1H-indazole, a critical building block in modern drug development. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors developed for oncology.[1][2] This document outlines a robust, two-stage process, beginning with the synthesis of the precursor 6-Bromo-1H-indazole, followed by its efficient iodination. The methodologies described are designed for scalability and reproducibility, incorporating field-proven insights into reaction mechanics, safety, and purification to ensure the production of high-purity material suitable for pharmaceutical applications.

Introduction: The Significance of this compound in Drug Discovery

The 1H-indazole core is a cornerstone in the design of targeted therapeutics, particularly small molecule kinase inhibitors.[1] The strategic placement of halogen atoms on this scaffold provides crucial handles for further chemical elaboration, most notably through metal-catalyzed cross-coupling reactions like the Suzuki and Heck couplings.[1][3] this compound is an exceptionally valuable intermediate because the differential reactivity of the C-Br and C-I bonds allows for selective and sequential functionalization. This enables the construction of complex molecular architectures required for high-potency and selective drug candidates, such as VEGFR-2 inhibitors and other anti-cancer agents.[4]

The protocol herein details a reliable pathway for producing this key intermediate on a large scale. It is structured to provide not just a sequence of steps, but the underlying chemical rationale, ensuring that researchers and process chemists can execute, adapt, and troubleshoot the synthesis with a high degree of confidence.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Synthesis of the Precursor: Production of 6-Bromo-1H-indazole from commercially available 4-bromo-2-methylaniline.[5]

  • Target Iodination: Direct and selective iodination at the C3 position of 6-Bromo-1H-indazole to yield the final product.[1][3]

The complete workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic Anhydride C 6-Bromo-1H-indazole B->C Diazotization & Cyclization D This compound C->D I₂, KOH, DMF

Figure 1: Overall synthetic workflow from starting material to the final product.

Experimental Protocols

Part A: Large-Scale Synthesis of 6-Bromo-1H-indazole (Precursor)

This procedure is adapted from established industrial methods for preparing the necessary precursor.[5]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, dissolve 4-bromo-2-methylaniline (e.g., 1.0 kg, 5.38 mol) in chloroform (7.4 L).

  • Cool the solution to 10-15°C using an ice bath.

  • Slowly add acetic anhydride (1.15 L, 12.2 mol) to the solution, ensuring the internal temperature does not exceed 40°C.

  • Once the addition is complete, allow the mixture to stir at ambient temperature for 1-2 hours until TLC or HPLC analysis confirms the complete consumption of the starting aniline.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (154 g, 1.57 mol) followed by the careful, portion-wise addition of isoamyl nitrite (1.55 L, 11.6 mol).

  • Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. The reaction progress should be monitored by HPLC.

    • Causality: Isoamyl nitrite acts as the diazotizing agent under these non-aqueous conditions, generating a diazonium species that undergoes in-situ cyclization to form the indazole ring. Potassium acetate acts as a base to facilitate the reaction.

Step 3: Work-up and Hydrolysis

  • After completion, cool the mixture to 25°C.

  • Remove the volatile components (chloroform, excess reagents) under reduced pressure.

  • To the resulting residue, add water (2.0 L) and perform an azeotropic distillation to remove any remaining organic volatiles.

  • Add concentrated hydrochloric acid (5.3 L) to the residue and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group formed during cyclization.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Carefully adjust the pH to ~11 by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide. This will cause the product to precipitate.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then slurry the solid with heptane to remove non-polar impurities.

  • Filter the solid again and dry under vacuum at 50°C to yield 6-Bromo-1H-indazole as a solid.

Part B: Large-Scale Synthesis of this compound (Target)

This protocol is based on a highly efficient direct iodination method.[1][3]

Quantitative Data Summary

ParameterValue / ConditionRationale / Reference
Starting Material6-Bromo-1H-indazolePrecursor from Part A
Key ReagentsIodine (I₂), Potassium Hydroxide (KOH)I₂ is the iodinating agent; KOH acts as a base.[4]
Stoichiometry1.0 eq. Indazole / 2.0 eq. KOH / 1.5 eq. I₂Excess base ensures complete deprotonation for efficient reaction.[3]
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves reactants.[4]
Reaction TemperatureAmbient Room TemperatureMild conditions reduce the risk of side reactions.[3]
Reaction Time~3 hoursMonitored by TLC for completion.[1]
Work-upAqueous Na₂S₂O₄ / K₂CO₃ QuenchNa₂S₂O₄ neutralizes excess I₂; K₂CO₃ aids precipitation.[3]
Typical Yield70-75%[3]
Purity AssessmentNMR, Mass Spectrometry, HPLCStandard analytical techniques for pharmaceutical intermediates.[5]

Detailed Step-by-Step Methodology

  • Reaction Setup:

    • In a large, dry, inerted reaction vessel, charge 6-Bromo-1H-indazole (e.g., 1.0 kg, 5.08 mol) and N,N-Dimethylformamide (DMF, 5.0 L).

    • Stir the mixture until all the solid has dissolved.

    • Add potassium hydroxide (KOH, 569 g, 10.15 mol) to the solution. An exotherm may be observed. Stir for 30 minutes at room temperature.

    • Expertise: The use of KOH is critical. It deprotonates the N-H of the indazole ring, forming a nucleophilic indazolide anion which readily attacks the electrophilic iodine.[4]

  • Iodination:

    • In a separate vessel, prepare a solution of iodine (I₂, 1.93 kg, 7.61 mol) in DMF (8.0 L).

    • Add the iodine solution dropwise to the indazole/KOH mixture over a period of 1-2 hours. Maintain the internal temperature at 20-25°C, using external cooling if necessary.

    • Causality: Slow addition is crucial on a large scale to manage the heat of the reaction and prevent the formation of over-iodinated or other side products.

  • Reaction Monitoring & Completion:

    • Stir the reaction mixture at room temperature for approximately 3 hours after the addition is complete.[1][3]

    • Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

G indazole 6-Bromo-1H-indazole (in DMF) mix Reaction Mixture (Indazolide Anion) indazole->mix Deprotonation koh KOH (Base) koh->mix iodine Iodine Solution (I₂ in DMF) iodine->mix Dropwise Addition quench Aqueous Quench (Na₂S₂O₄ / K₂CO₃) product This compound (Precipitate) quench->product Precipitation mix->quench Iodination (3h, RT)

Figure 2: Detailed workflow for the C3-iodination of 6-Bromo-1H-indazole.

  • Work-up and Isolation:

    • Prepare a quenching solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) in water in a separate, sufficiently large vessel.

    • Slowly pour the completed reaction mixture into the vigorously stirred quenching solution. A solid precipitate will form.[3]

    • Stir the resulting slurry for 1 hour.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with deionized water until the filtrate is colorless and has a neutral pH.

  • Drying and Purity Analysis:

    • Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

    • The final product, this compound, should be obtained as a white to off-white solid.

    • Confirm the structure and assess purity using ¹H NMR, Mass Spectrometry, and HPLC. For pharmaceutical use, a purity of >98% is typically required.

Safety and Handling Precautions

Handling large quantities of the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling powders, a respirator may be necessary.[6]

  • Ventilation: All steps should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Reagent Handling:

    • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle in a dry environment as it is hygroscopic.

    • Iodine (I₂): Harmful if swallowed or inhaled. Stains skin and can cause irritation.[6]

    • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (2025). BenchChem.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • This compound SDS, 885521-88-0 Safety D
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application Notes & Protocols: Strategic Use of 6-Bromo-3-iodo-1H-indazole for Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2] This guide provides an in-depth analysis and detailed protocols for the strategic utilization of 6-Bromo-3-iodo-1H-indazole, a uniquely versatile building block designed for the efficient synthesis of diverse chemical libraries. We will elucidate the principle of orthogonal reactivity inherent to this molecule and provide validated, step-by-step protocols for selective functionalization at its three key diversification points: the C-3 iodine, the C-6 bromine, and the N-1 proton. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies to accelerate the discovery of novel therapeutics.

The Strategic Value of this compound

The power of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond at the 3-position is significantly more susceptible to oxidative addition than the carbon-bromine (C-Br) bond at the 6-position. This reactivity differential allows for a sequential and controlled diversification strategy. First, the C-3 position can be selectively functionalized, followed by modification at the C-6 position under slightly more forcing conditions. The acidic N-H proton at the N-1 position provides a third, independent handle for introducing diversity through alkylation or arylation. This trifecta of reactive sites makes it an ideal scaffold for combinatorial library synthesis.

Physicochemical & Structural Data
PropertyValueReference
Chemical Name This compound[3]
CAS Number 885521-88-0[3]
Molecular Formula C₇H₄BrIN₂[4]
Molecular Weight 322.93 g/mol [4]
Appearance Off-white to light yellow solid[4]
Storage Store at 2-8°C under an inert atmosphere
Conceptual Workflow: Orthogonal Reactivity

The diagram below illustrates the three points of diversification on the this compound scaffold and the typical reaction classes applied to each.

Caption: Orthogonal reactivity of this compound.

Synthesis of the Core Scaffold

The starting material, this compound, is commercially available but can also be synthesized efficiently from the parent 6-Bromo-1H-indazole. The following protocol is adapted from established literature procedures.[5][6]

Protocol 2.1: Iodination of 6-Bromo-1H-indazole

Principle: This reaction proceeds via the deprotonation of the indazole N-H by a strong base, followed by electrophilic substitution at the electron-rich C-3 position by molecular iodine.

Reagents & Materials

Reagent/MaterialQuantity (for 10 mmol scale)MolesPurityNotes
6-Bromo-1H-indazole1.97 g10.0 mmol≥98%Starting material
Potassium Hydroxide (KOH)1.12 g20.0 mmol≥85%Base
Iodine (I₂)3.81 g15.0 mmol≥99.8%Iodinating agent
N,N-Dimethylformamide (DMF)25 mL-AnhydrousSolvent
Sodium Thiosulfate (Na₂S₂O₃)---For aqueous work-up
Potassium Carbonate (K₂CO₃)---For aqueous work-up
Round-bottom flask, stir bar, ice bath, filtration apparatus

Procedure:

  • Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 6-Bromo-1H-indazole (1.97 g, 10.0 mmol) and anhydrous DMF (17 mL). Stir until fully dissolved.

  • Basification: Cool the solution in an ice bath. Carefully add powdered Potassium Hydroxide (1.12 g, 20.0 mmol) portion-wise, maintaining the temperature below 10°C. Stir for 15 minutes.

  • Iodination: In a separate flask, dissolve Iodine (3.81 g, 15.0 mmol) in anhydrous DMF (8 mL). Add this iodine solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate and potassium carbonate (approx. 100 mL) to quench excess iodine. A white or off-white solid should precipitate.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL).

  • Drying: Dry the solid under vacuum at 40°C to a constant weight.

  • Yield: A typical yield is 70-80% of this compound as a white solid.[4][5]

Protocols for Library Diversification

The following protocols detail the selective functionalization at the C-3 position, which serves as the primary diversification step in a library synthesis campaign.

Protocol 3.1: C-3 Functionalization via Suzuki-Miyaura Coupling

Principle: This palladium-catalyzed reaction selectively couples the C-3 iodo position with a variety of aryl or heteroaryl boronic acids (or their esters), leveraging the higher reactivity of the C-I bond.[7][8]

Reagents & Materials

Reagent/MaterialQuantity (for 1 mmol scale)MolesPurityNotes
This compound323 mg1.0 mmol≥97%Substrate
Arylboronic Acid1.2-1.5 mmol1.2-1.5 equiv.-Coupling partner
Pd(dppf)Cl₂·CH₂Cl₂41 mg0.05 mmol-Catalyst
Cesium Carbonate (Cs₂CO₃)652 mg2.0 mmol≥99%Base
1,4-Dioxane / Water8 mL / 2 mL-Anhydrous / DISolvent system
Schlenk flask, condenser, inert gas line (N₂/Ar)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (323 mg, 1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), Cesium Carbonate (652 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas (N₂ or Ar).

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).[9]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-bromo-1H-indazole product.

Protocol 3.2: C-3 Functionalization via Sonogashira Coupling

Principle: This reaction forms a C(sp²)-C(sp) bond by coupling the C-3 iodo position with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] For unprotected indazoles, N-H deprotonation can sometimes interfere; if low yields are observed, protection of the N-1 position or use of N-methylated starting material may be necessary.[12]

Reagents & Materials

Reagent/MaterialQuantity (for 1 mmol scale)MolesPurityNotes
This compound323 mg1.0 mmol≥97%Substrate
Terminal Alkyne1.2 mmol1.2 equiv.-Coupling partner
Pd(PPh₃)₂Cl₂35 mg0.05 mmol-Catalyst
Copper(I) Iodide (CuI)19 mg0.10 mmol≥98%Co-catalyst
Triethylamine (TEA) or DIPEA5 mL / 0.52 mL- / 3.0 mmolAnhydrousBase & Solvent
Toluene or THF5 mL-AnhydrousCo-solvent (optional)
Schlenk flask, condenser, inert gas line (N₂/Ar)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (323 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and Copper(I) Iodide (19 mg, 0.10 mmol).

  • Solvent & Reagents: Add anhydrous solvent (e.g., 5 mL Toluene) and the base (e.g., 5 mL TEA).

  • Degassing: Degas the mixture thoroughly with an inert gas stream for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60°C) as needed. Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for a 3-Stage Library Synthesis

The true utility of this compound is realized in multi-step library synthesis. The following workflow diagram outlines a logical sequence for creating a highly diverse library.

G cluster_c3 Stage 1: C-3 Diversification cluster_n1 Stage 2: N-1 Diversification cluster_c6 Stage 3: C-6 Diversification start Start: This compound c3_suzuki Suzuki Coupling (Building Block Set A) start->c3_suzuki c3_sono Sonogashira Coupling (Building Block Set B) start->c3_sono n1_alkyl N-Alkylation (Building Block Set C) c3_suzuki->n1_alkyl Intermediate Pool 1 n1_aryl N-Arylation (Building Block Set D) c3_suzuki->n1_aryl Intermediate Pool 1 c3_sono->n1_alkyl Intermediate Pool 2 c3_sono->n1_aryl Intermediate Pool 2 c6_suzuki Suzuki Coupling (Building Block Set E) n1_alkyl->c6_suzuki Intermediate Pool 3 n1_aryl->c6_suzuki Intermediate Pool 3 end_node Final Compound Library (A/B x C/D x E) c6_suzuki->end_node

Caption: A three-stage combinatorial library synthesis workflow.

This workflow demonstrates how a single starting material can be rapidly expanded into a large and diverse library by sequentially applying different reaction types at the three orthogonal handles. After the initial C-3 functionalization, the resulting pool of intermediates can be subjected to N-1 alkylation/arylation, followed by a final C-6 Suzuki coupling to complete the synthesis.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups enable a logical and efficient approach to the synthesis of diverse compound libraries. By following the detailed protocols and conceptual workflows presented in these application notes, researchers can significantly accelerate their drug discovery efforts, particularly in the competitive landscape of kinase inhibitor development. The ability to systematically and independently modify three positions on a privileged scaffold provides a powerful platform for navigating chemical space and optimizing structure-activity relationships.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. Retrieved from BenchChem website.[10]

  • ChemScene. (n.d.). 1260741-78-3 | 6-Bromo-3-iodo-1-methyl-1H-indazole. Retrieved from ChemScene website.[13]

  • Sigma-Aldrich. (n.d.). 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3. Retrieved from Sigma-Aldrich website.

  • ChemicalBook. (n.d.). 6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0. Retrieved from ChemicalBook website.[3]

  • AChemBlock. (n.d.). 6-bromo-3-iodo-1-methyl-1H-indazole 95% | CAS: 1260741-78-3. Retrieved from AChemBlock website.[14]

  • RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]1]

  • AiFChem. (n.d.). 1260741-78-3 | 6-Bromo-3-iodo-1-methyl-1H-indazole. Retrieved from AiFChem website.[15]

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]4]

  • MDPI. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Retrieved from [Link]]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from ResearchGate website.[12]

  • ChemicalBook. (n.d.). 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis. Retrieved from ChemicalBook website.[16]

  • European Patent Office. (n.d.). INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF - EP 3184521 B1. Retrieved from European Patent Office website.[17]

  • NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from NIH website.[7]

  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from BenchChem website.[18]

  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from NIH website.[19]

  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]5]

  • NIH. (2021). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Retrieved from [Link]]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from ResearchGate website.[20]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[6]

  • NIH. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]2]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from ACS Publications website.[21]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from ResearchGate website.[22]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia website.[11]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from Organic Chemistry Portal website.[23]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from BenchChem website.[8]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Retrieved from BenchChem website.[9]

  • NIH. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]]

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from Bangladesh Journals Online website.[24]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from Organic Chemistry Portal website.[25]

  • NIH. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]]

  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from Beilstein Journals website.[26]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]]

Sources

Application Notes and Protocols: Regioselective Synthesis of 3,6-Diaryl-1H-indazoles via Sequential Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Di-substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Specifically, 3,6-disubstituted indazoles are key pharmacophores in several kinase inhibitors and other targeted therapeutics.[4] The ability to selectively introduce different aryl groups at the C3 and C6 positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

This guide provides a comprehensive overview and detailed protocols for the regioselective synthesis of 3,6-diaryl-1H-indazoles starting from the readily accessible 6-bromo-3-iodo-1H-indazole. The strategy hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This difference in reactivity allows for a sequential, one-pot or stepwise approach to introduce two distinct aryl moieties with high precision.[5][6]

The Chemical Principle: Orthogonal Reactivity in Cross-Coupling

The success of this synthetic strategy is rooted in the well-established principles of palladium-catalyzed cross-coupling reactions. The oxidative addition of a carbon-halogen bond to a Pd(0) complex is the rate-determining step in the catalytic cycle. The bond dissociation energy of C-X bonds follows the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is more susceptible to oxidative addition than the C-Br bond under appropriate catalytic conditions.[7][8]

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective coupling at the more reactive C3-iodo position while leaving the C6-bromo position intact. Subsequently, by modifying the reaction conditions or employing a more active catalyst system, a second Suzuki-Miyaura coupling can be effected at the C6-bromo position. This "catalyst-controlled" or "reactivity-controlled" site-selectivity is a powerful tool for the modular construction of complex molecules.[9][10][11][12]

Visualizing the Synthetic Strategy

The overall workflow for the sequential arylation of this compound is depicted below. The process involves two distinct Suzuki-Miyaura coupling steps, each targeting a different halogen substituent.

G cluster_0 Step 1: Selective C3 Arylation cluster_1 Step 2: C6 Arylation Start This compound Step1_Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Step1_Conditions Intermediate 6-Bromo-3-aryl-1H-indazole Arylboronic_Acid_1 Arylboronic Acid 1 (Ar¹-B(OH)₂) Arylboronic_Acid_1->Step1_Conditions Step1_Conditions->Intermediate Step2_Conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Intermediate->Step2_Conditions Final_Product 3,6-Diaryl-1H-indazole Arylboronic_Acid_2 Arylboronic Acid 2 (Ar²-B(OH)₂) Arylboronic_Acid_2->Step2_Conditions Step2_Conditions->Final_Product Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining) Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' Product RedElim->ArAr

Sources

Application Notes and Protocols for the Heck Reaction of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors. Functionalization at the C-3 position is a critical strategy for modulating the biological activity of these molecules, and the palladium-catalyzed Heck reaction offers a robust and versatile method for forging carbon-carbon bonds at this position.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Heck reaction with 3-iodoindazoles. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting guidance to ensure successful implementation in your research endeavors.

The Heck-Mizoroki reaction, a Nobel Prize-winning transformation, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2] While a powerful tool, its application to nitrogen-containing heterocycles like indazole presents unique challenges, primarily due to the potential for the nitrogen lone pair to coordinate with the palladium catalyst, leading to catalyst inhibition.[3] This guide will address these challenges and provide strategies to achieve high-yielding and selective transformations.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational optimization of reaction conditions.

Heck_Reaction_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-X(L2) + 3-Iodoindazole Alkene Coordination Alkene Coordination R-Pd(II)-X(L2)->Alkene Coordination Alkene Complex Alkene Complex Alkene Coordination->Alkene Complex + Alkene Migratory Insertion Migratory Insertion Alkene Complex->Migratory Insertion Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Migratory Insertion->Sigma-Alkyl Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Sigma-Alkyl Pd(II) Complex->Beta-Hydride Elimination Pi-Alkene Pd(II)-H Complex Pi-Alkene Pd(II)-H Complex Beta-Hydride Elimination->Pi-Alkene Pd(II)-H Complex Reductive Elimination Reductive Elimination Pi-Alkene Pd(II)-H Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 + Base - Base-H-I - Product Catalyst Species Catalyst Species Reaction Step Reaction Step Troubleshooting_Heck_Reaction Low or No Conversion Low or No Conversion Check Catalyst Activity\n(Use fresh catalyst) Check Catalyst Activity (Use fresh catalyst) Low or No Conversion->Check Catalyst Activity\n(Use fresh catalyst) Verify Base Strength/Purity\n(Use fresh, anhydrous base) Verify Base Strength/Purity (Use fresh, anhydrous base) Low or No Conversion->Verify Base Strength/Purity\n(Use fresh, anhydrous base) Ensure Anhydrous/Inert Conditions\n(Dry solvents, inert atmosphere) Ensure Anhydrous/Inert Conditions (Dry solvents, inert atmosphere) Low or No Conversion->Ensure Anhydrous/Inert Conditions\n(Dry solvents, inert atmosphere) Increase Temperature\n(Monitor for decomposition) Increase Temperature (Monitor for decomposition) Low or No Conversion->Increase Temperature\n(Monitor for decomposition) Side Product Formation Side Product Formation Hydrodehalogenation (Loss of Iodine)\n- Use a less coordinating solvent\n- Screen different bases Hydrodehalogenation (Loss of Iodine) - Use a less coordinating solvent - Screen different bases Side Product Formation->Hydrodehalogenation (Loss of Iodine)\n- Use a less coordinating solvent\n- Screen different bases Alkene Isomerization\n- Lower reaction temperature\n- Additives like silver salts may help Alkene Isomerization - Lower reaction temperature - Additives like silver salts may help Side Product Formation->Alkene Isomerization\n- Lower reaction temperature\n- Additives like silver salts may help N-Alkylation (if unprotected)\n- Protect the indazole N-H N-Alkylation (if unprotected) - Protect the indazole N-H Side Product Formation->N-Alkylation (if unprotected)\n- Protect the indazole N-H Catalyst Decomposition (Palladium Black) Catalyst Decomposition (Palladium Black) Ligand Degradation\n- Increase ligand:Pd ratio\n- Use a more robust ligand Ligand Degradation - Increase ligand:Pd ratio - Use a more robust ligand Catalyst Decomposition (Palladium Black)->Ligand Degradation\n- Increase ligand:Pd ratio\n- Use a more robust ligand High Temperature\n- Lower reaction temperature if possible High Temperature - Lower reaction temperature if possible Catalyst Decomposition (Palladium Black)->High Temperature\n- Lower reaction temperature if possible Presence of Oxygen\n- Ensure thorough degassing Presence of Oxygen - Ensure thorough degassing Catalyst Decomposition (Palladium Black)->Presence of Oxygen\n- Ensure thorough degassing

Sources

Application Notes and Protocols: Strategic N-Protection of 6-Bromo-3-iodo-1H-indazole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting 6-Bromo-3-iodo-1H-indazole

This compound is a highly versatile and increasingly important building block in contemporary medicinal chemistry and drug development.[1] Its rigid bicyclic core, decorated with two distinct and orthogonally reactive halogen atoms, presents a powerful scaffold for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[2][3] The C-3 iodo and C-6 bromo positions are ripe for selective functionalization via a variety of cross-coupling reactions, offering a gateway to diverse chemical space.

However, the acidic N-H proton of the indazole ring poses a significant challenge in multi-step syntheses.[4] Its presence can lead to undesired side reactions, interfere with organometallic reagents, and complicate reaction outcomes. Therefore, the judicious application of a protecting group to the indazole nitrogen is paramount for achieving high yields, selectivity, and reproducibility. This guide provides a detailed exploration of protecting group strategies tailored for this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Navigating the Regioselectivity of Indazole N-Protection: N-1 versus N-2

A critical consideration in the protection of indazoles is the regioselectivity of alkylation or acylation, which can occur at either the N-1 or N-2 position. The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[1][5] Consequently, reactions under thermodynamic control tend to favor N-1 substitution, while kinetically controlled reactions can lead to mixtures or a preference for the N-2 isomer.[4] The choice between N-1 and N-2 protection is not merely a matter of convenience; it can profoundly influence the reactivity of the heterocyclic core. For instance, N-2 protection is a prerequisite for subsequent C-3 lithiation, a powerful tool for introducing substituents at this position.[6][7][8]

The following diagram illustrates the key decision point in the protection of the indazole core.

G cluster_0 Protecting Group Strategy Indazole This compound N1_Protected N-1 Protected Indazole (Thermodynamic Product) Indazole->N1_Protected Thermodynamic Conditions N2_Protected N-2 Protected Indazole (Kinetic Product) Indazole->N2_Protected Kinetic Conditions C6_Functionalization Subsequent C-6 Functionalization N1_Protected->C6_Functionalization e.g., Suzuki, Buchwald C3_Functionalization Subsequent C-3 Functionalization N2_Protected->C3_Functionalization e.g., Lithiation, Cross-Coupling

Caption: Decision workflow for N-protection of this compound.

A Comparative Guide to Key Protecting Groups

The selection of an appropriate N-protecting group is contingent on several factors: the desired regioselectivity, stability towards subsequent reaction conditions, and the ease and orthogonality of its removal.[9] The presence of bromo and iodo substituents on the indazole core necessitates careful consideration of compatibility with organometallic reagents and catalysts commonly employed in cross-coupling reactions.

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations for this compound
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHWidely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[9] However, it can be labile under certain cross-coupling conditions.[10]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HCl in EtOHExcellent for directing regioselective C-3 lithiation when installed at N-2.[6][7][8] Stable to a wide range of reaction conditions.
TetrahydropyranylTHP3,4-Dihydro-2H-pyran (DHP), acid catalystAqueous acid (e.g., HCl, TFA)Low cost and generally stable to non-acidic reagents.[11][12] Can be introduced under acidic conditions to favor N-2 protection.[4]
p-MethoxybenzylPMBPMB-Cl, NaH or K₂CO₃TFA, DDQMore labile than the benzyl group, allowing for milder deprotection.[13] Can be introduced under conditions that allow for regioselective N-1 or N-2 protection.[4]
TosylTsTsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH)Very stable to both acidic and basic conditions, making it suitable for harsh reaction conditions.[9] Deprotection can be challenging.[9]

Detailed Experimental Protocols

The following protocols are generalized for the this compound core and may require optimization for specific downstream applications.

Protocol 1: N-1 Boc Protection (Thermodynamic Control)

The Boc group is a versatile protecting group that can be removed under acidic or specific basic conditions.[9][14]

Reaction Scheme:

G Indazole This compound Boc_Indazole 1-Boc-6-bromo-3-iodo-indazole Indazole->Boc_Indazole Reagents (Boc)₂O, TEA, DMAP DCM, rt dummy

Caption: N-1 Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection (Acidic):

  • Dissolve the N-Boc protected indazole in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture and co-evaporate with a suitable solvent to remove excess TFA.

Protocol 2: N-2 SEM Protection for C-3 Functionalization

The SEM group is particularly valuable for its ability to direct lithiation at the C-3 position after selective N-2 protection.[6][7][8]

Reaction Scheme:

G Indazole This compound SEM_Indazole 2-SEM-6-bromo-3-iodo-indazole Indazole->SEM_Indazole Reagents SEM-Cl, dicyclohexylmethylamine THF, rt dummy

Caption: N-2 SEM protection of this compound.

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Dicyclohexylmethylamine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv).[7]

  • Add SEM-Cl (1.2 equiv) via syringe and stir the mixture at room temperature for 3 hours.[7]

  • Dilute the reaction with ethyl acetate and quench with 0.5 N NaOH.[7]

  • Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.[7]

  • Purify the product by column chromatography to isolate the N-2 regioisomer.

Deprotection:

  • Dissolve the N-SEM protected indazole in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Reflux the mixture until the reaction is complete (monitor by TLC).[8]

  • Cool the reaction, dilute with water, and extract with an organic solvent.

Protocol 3: N-2 THP Protection

The THP group offers a cost-effective alternative for N-protection and can be introduced under acidic conditions to favor the N-2 isomer.[4][11]

Reaction Scheme:

G Indazole This compound THP_Indazole 2-THP-6-bromo-3-iodo-indazole Indazole->THP_Indazole Reagents DHP, p-TSA (cat.) DCM, rt dummy

Caption: N-2 THP protection of this compound.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TSA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add a catalytic amount of p-TSA.

  • Add 3,4-dihydro-2H-pyran (1.2 equiv) dropwise at room temperature.

  • Stir the reaction until completion as monitored by TLC.

  • Quench with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Deprotection:

  • Dissolve the N-THP protected indazole in methanol.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir at room temperature until deprotection is complete.

  • Neutralize with a mild base and remove the solvent.

Orthogonal Protecting Group Strategies

In complex syntheses, the use of orthogonal protecting groups is essential.[15] These are groups that can be removed under distinct conditions without affecting each other.[15] For instance, an SEM-protected indazole can be selectively deprotected in the presence of an ester protecting group, which is labile to basic conditions. This allows for sequential manipulations of different functional groups within the molecule.

Conclusion

The strategic protection of the N-H group in this compound is a critical enabling step for its successful application in the synthesis of complex molecules. The choice of protecting group should be guided by the desired regioselectivity, the planned synthetic route, and the conditions required for its eventual removal. The protocols and comparative data presented in this guide offer a solid foundation for researchers to make informed decisions and to efficiently utilize this valuable building block in their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Zhan, C., et al. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
  • Luo, T., et al. (2007).
  • Luo, T., et al. (2007). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • Luo, T., et al. (2007). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. American Chemical Society.
  • Luo, T., et al. (2007). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • Humphries, A. C., et al. (2010).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Wang, C., et al. (2021).
  • Kamal, A., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Hunt, J. T., et al. (2012). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed.

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic synthesis of novel heterocyclic compounds utilizing 6-Bromo-3-iodo-1H-indazole as a versatile starting material. The indazole core is a privileged scaffold in medicinal chemistry, and the unique di-halogenated structure of this starting material offers a powerful platform for sequential and site-selective functionalization. The differential reactivity between the C3-iodo and C6-bromo bonds under palladium-catalyzed cross-coupling conditions is systematically exploited. This document details field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the controlled introduction of diverse aryl, alkynyl, and amino moieties. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of this compound

The indazole nucleus is a cornerstone in the design of pharmacologically active agents, appearing in numerous approved drugs for conditions ranging from cancer to inflammatory diseases.[1] Its bioisosteric relationship with indole, coupled with its unique chemical properties, makes it an attractive scaffold for library synthesis and lead optimization.

The subject of this guide, this compound, is a particularly powerful building block due to its orthogonal chemical handles. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity differential is the lynchpin of the synthetic strategies outlined herein. It allows for a reliable, site-selective reaction at the C3-position under milder conditions, leaving the C6-bromo position intact for a subsequent, distinct functionalization. This sequential approach provides a robust and flexible route to complex, multi-substituted indazole derivatives that would be challenging to access through other means.

This document serves as a practical guide to harnessing this reactivity. We begin with the synthesis of the core starting material and then provide detailed protocols for its selective elaboration through three key cross-coupling methodologies.

Synthesis of the Starting Material: this compound

The first essential step is the reliable synthesis of the di-halogenated indazole. The most direct method involves the regioselective iodination of commercially available 6-bromo-1H-indazole at the C3 position.

Causality of Reagent Choice:

  • Iodine (I₂): The electrophilic iodine source.

  • Potassium Hydroxide (KOH): A strong base used to deprotonate the indazole N-H. The resulting indazolide anion is more nucleophilic, facilitating the attack on iodine and enhancing the reactivity at the electron-rich C3 position.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reagents and intermediates.

cluster_0 Synthesis Workflow Start 6-Bromo-1H-indazole Reagents KOH, I₂ DMF Start->Reagents Add Reaction Stir at Room Temp (3h) Reagents->Reaction Workup Aqueous Quench (Na₂S₂O₄ / K₂CO₃) Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound [2][3][4]

  • To a solution of 6-bromo-1H-indazole (1.97 g, 10 mmol, 1.0 equiv.) in DMF (25 mL) in a round-bottom flask, add powdered potassium hydroxide (1.12 g, 20 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve iodine (3.81 g, 15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the indazole mixture over 10 minutes.

  • Stir the resulting reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the mixture.

  • A white or off-white solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to afford this compound.

ParameterValueReference
Starting Material 6-Bromo-1H-indazole[5]
Key Reagents Iodine, Potassium Hydroxide[2][3]
Solvent DMF[2][3]
Reaction Temperature Room Temperature[2][3]
Reaction Time 3 hours[2][3]
Typical Yield 70-85%[3]

Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its versatility and functional group tolerance in forming C(sp²)-C(sp²) bonds.[6][7] We will leverage this reaction for the selective arylation at the C3-position.

Causality of Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): 1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent catalyst for coupling reactions involving heteroaryl halides. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, often leading to higher yields and cleaner reactions.[6][8]

  • Base (Cs₂CO₃ or K₂CO₃): An inorganic base is required for the transmetalation step of the catalytic cycle. Cesium carbonate is often used for challenging couplings due to its high solubility in organic solvents and its ability to activate the boronic acid.[3]

  • Solvent (Dioxane/Water): A mixture of an organic solvent and water is standard. Water helps to dissolve the inorganic base, while dioxane solubilizes the organic components.[3][7]

cluster_1 Sequential Suzuki Coupling Strategy Start This compound Step1 Step 1: Suzuki Coupling @ C3 Start->Step1 Ar¹-B(OH)₂ Pd(dppf)Cl₂ Cs₂CO₃, 100°C Intermediate 6-Bromo-3-aryl-1H-indazole Step1->Intermediate Step2 Step 2: Suzuki Coupling @ C6 Intermediate->Step2 Ar²-B(OH)₂ Pd Catalyst Base, >100°C Product 3,6-Diaryl-1H-indazole Step2->Product

Caption: Sequential functionalization of this compound via two Suzuki couplings.

Experimental Protocol 2: Selective Suzuki Coupling at the C3-Position [2][3]

  • To a microwave vial or Schlenk tube, add this compound (323 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv.), and cesium carbonate (489 mg, 1.5 mmol, 1.5 equiv.).

  • Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vessel and heat the mixture to 100°C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the 6-bromo-3-aryl-1H-indazole product.

ParameterValueReference
Catalyst Pd(dppf)Cl₂[2][3]
Base Cs₂CO₃[3]
Solvent 1,4-Dioxane / Water (4:1)[3]
Temperature 100°C[3]
Typical Yield 60-90% (substrate dependent)[2]

Selective C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction provides a powerful method for installing an alkyne moiety, which is a versatile functional group for further transformations such as cycloadditions (e.g., "click chemistry") or reductions.[9][10] The reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.

Causality of Experimental Choices:

  • Palladium Catalyst (PdCl₂(PPh₃)₂): A standard and effective palladium(II) precatalyst for Sonogashira couplings.[11]

  • Copper(I) Co-catalyst (CuI): Copper(I) iodide is crucial for the Sonogashira catalytic cycle. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base (Triethylamine, Et₃N): A mild organic base that serves both to scavenge the HX byproduct and as the solvent. It also facilitates the formation of the copper acetylide.[11]

Experimental Protocol 3: Selective Sonogashira Coupling at the C3-Position [9][11]

  • To a dry Schlenk tube, add this compound (323 mg, 1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed triethylamine (Et₃N) (5 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours, or gently heat to 40-50°C if the reaction is sluggish.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a short pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

ParameterValueReference
Pd Catalyst PdCl₂(PPh₃)₂[11]
Cu Co-catalyst CuI[10]
Base / Solvent Triethylamine (Et₃N)[11]
Temperature 25-50°C[12]
Typical Yield 70-95%[9]

Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a critical transformation in pharmaceutical chemistry.[13][14]

Causality of Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for C-N coupling. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand with a large bite angle. This ligand facilitates the crucial C-N reductive elimination step from the palladium center, which is often the rate-limiting step, and helps prevent side reactions like β-hydride elimination.[15][16]

  • Base (NaOt-Bu or Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice, though cesium carbonate can be used for more sensitive substrates.[15]

  • Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol 4: Selective Buchwald-Hartwig Amination at the C3-Position [17]

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) and Xantphos (35 mg, 0.06 mmol, 6 mol%).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • To this solution, add this compound (323 mg, 1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

  • Seal the tube and heat the mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3-amino-6-bromo-1H-indazole product.

ParameterValueReference
Pd Source Pd₂(dba)₃[15]
Ligand Xantphos[17]
Base NaOt-Bu[15]
Solvent Toluene or Dioxane[14]
Temperature 100-110°C[15]
Typical Yield 50-85%[17]

Conclusion and Future Directions

The protocols detailed in this guide demonstrate that this compound is a superior starting material for the modular synthesis of complex indazole derivatives. The reliable, site-selective functionalization of the C3-position provides a straightforward entry to a wide array of 6-bromo-3-substituted-1H-indazoles. These intermediates are themselves valuable platforms for further diversification at the C6-position, enabling the rapid generation of compound libraries for screening in drug discovery programs. Researchers are encouraged to use these protocols as a validated starting point, optimizing conditions as needed for their specific substrates to unlock the full synthetic potential of this versatile building block.

References

  • Mérour, J.-Y., & Joseph, B. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. [Link]

  • Wang, C., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(38), 7439-7453. [Link]

  • Wang, C., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2539. [Link]

  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4992. [Link]

  • Chen, C.-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link]

  • Wang, C., et al. (2022). Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]

  • PubMed. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Chánez-Cárdenas, M. E., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1837. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences, 24(6), 5961. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]

  • Chicharro, R., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 877–922. [Link]

  • Kumar, R., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13, 10793. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • YouTube. (2021). Buchwald-Hartwig Coupling. [Link]

  • Ciappa, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8049–8061. [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 6-Bromo-3-iodo-1H-indazole via recrystallization. It is structured as a series of questions and answers to directly address common challenges and provide both procedural guidance and the underlying scientific principles.

Part 1: Foundational Principles of Recrystallization

Q1: What is the fundamental principle of recrystallization and why is it effective for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids increases with temperature.[1] For a successful recrystallization, an ideal solvent is chosen that dissolves the target compound (solute) to a great extent at a high temperature but only sparingly at a low temperature.[1][2]

The process involves:

  • Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.

  • Filtering the hot solution, if necessary, to remove any insoluble impurities.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution.

  • From this supersaturated state, the compound crystallizes out, leaving the more soluble impurities behind in the "mother liquor."

  • The pure crystals are then collected by filtration.

This method is highly effective because the slow formation of the crystal lattice is a very selective process. Molecules of this compound will preferentially fit into the growing crystal structure, excluding impurity molecules that do not fit the lattice geometry.

Q2: How does the mechanism of nucleation and crystal growth impact the final purity?

The purity of the final product is critically dependent on controlling the kinetics of nucleation and crystal growth.[3][4]

  • Nucleation: This is the initial formation of small, stable crystalline clusters (nuclei) from the supersaturated solution.[5][6][7] Nucleation can be initiated spontaneously (homogeneous) or on a foreign surface like a dust particle or a scratch on the flask wall (heterogeneous).[3][6]

  • Crystal Growth: Once nuclei are formed, further molecules of the solute deposit onto the existing crystal surface, allowing the crystal to grow.[6]

The Causality: Rapid cooling leads to high supersaturation, which causes fast and uncontrolled nucleation, resulting in many small crystals.[8] This rapid growth can physically trap pockets of impure mother liquor within the crystals (a process known as inclusion) or cause impurities to adsorb onto the large surface area of the small crystals, compromising purity.[9][10] Conversely, slow cooling promotes the formation of fewer, larger, and more perfect crystals, allowing sufficient time for the selective incorporation of the target molecule and the rejection of impurities.[1]

Part 2: Experimental Protocol & Workflow

Q3: How do I select the best solvent for recrystallizing this compound?

Solvent selection is the most critical step for a successful recrystallization.[1][11] The ideal solvent should exhibit a steep solubility curve for this compound—high solubility at its boiling point and low solubility at room temperature or in an ice bath.[2]

Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

  • A good candidate solvent will not dissolve the compound at room temperature.[12]

  • For solvents that do not dissolve the compound, gently heat the test tube in a water bath towards the solvent's boiling point.

  • An ideal solvent will completely dissolve the solid at the higher temperature.[2][12]

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Based on literature for similar indazole compounds, alcohols like methanol or ethanol, or solvent mixtures like hexane/ethyl acetate, are excellent starting points for screening.[13][14][15]

SolventBoiling Point (°C)PolarityNotes
Methanol65Polar ProticOften used for recrystallizing indazole derivatives.[14]
Ethanol78Polar ProticA common and effective recrystallization solvent.[15]
Isopropanol (IPA)82Polar ProticGood alternative to ethanol, slightly less polar.
Acetonitrile82Polar AproticCan be effective for moderately polar compounds.
Ethyl Acetate77Mid-PolarityOften used in combination with a non-polar solvent like hexane.[15]
Toluene111Non-PolarGood for less polar compounds; high boiling point requires caution.
Heptane/Hexane98 / 69Non-PolarTypically used as an anti-solvent in a mixed-solvent system.[16]
Q4: What is the step-by-step protocol for recrystallizing this compound?

This protocol assumes a suitable solvent (e.g., methanol) has been identified from the screening process.

Step 1: Dissolution

  • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a minimal amount of the chosen solvent, just enough to create a slurry.

  • Heat the flask on a hot plate with gentle swirling. Add the solvent in small portions until the solid just completely dissolves. Adding excess solvent will reduce your final yield.[8]

Step 2: Hot Filtration (Optional)

  • If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), a hot filtration is necessary.

  • Pre-heat a separate flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[1]

Step 3: Cooling and Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or wood block).[8] Do not disturb the flask during this period.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

Step 4: Crystal Collection and Washing

  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper that fits the funnel perfectly.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the crystalline slurry into the funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor. Using too much wash solvent or warm solvent will dissolve some of your product.

Step 5: Drying

  • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

  • Transfer the purified crystals to a watch glass, break up any clumps, and allow them to dry completely. Drying can be done at room temperature or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Solid Solvent Select Solvent Crude->Solvent Screening Dissolve 1. Dissolve in min. hot solvent Solvent->Dissolve HotFilt 2. Hot Filtration (if needed) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Ice-Cold Solvent Collect->Wash ML Mother Liquor (Impurities) Collect->ML Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q5: My compound is not crystallizing out of the solution, even after cooling in an ice bath. What should I do?

This is a common issue that typically indicates the solution is not sufficiently supersaturated.

Possible Causes & Solutions:

  • Too Much Solvent: You may have added too much solvent during the dissolution step.[8]

    • Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-30%) and then allow it to cool again.[17]

  • Lack of Nucleation Sites: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Scratch the inside surface of the flask below the solvent line with a glass stirring rod. The micro-scratches create high-energy sites that can promote nucleation.[17][18][19]

    • Solution 2 (Seeding): Add a tiny "seed" crystal of the crude starting material to the solution.[18][20] This provides a perfect template for crystal growth to begin.[21]

Q6: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this "oiling out"?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly with very high concentrations of solute.[22]

Possible Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The degree of supersaturation is too high.

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to lower the saturation point, and then allow it to cool much more slowly.[22] Ensuring a very gradual temperature drop is key.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, favoring oil formation.

    • Solution: If slow cooling still results in oiling, consider removing the solvent and attempting the recrystallization with a different solvent system, perhaps one with a lower boiling point.

Q7: My final yield is very low. What are the likely sources of product loss?

A low yield (e.g., <50%) indicates significant product loss at one or more stages.

Possible Causes & Solutions:

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[8]

  • Premature Crystallization: The product crystallized on the filter paper or in the funnel during a hot filtration step.

    • Solution: Ensure the filtration apparatus is sufficiently hot and perform the filtration as quickly as possible.[23]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve part of the product.

  • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for the compound even at low temperatures. Re-evaluate your solvent choice.

Q8: What are the probable impurities in my this compound sample?

Understanding potential impurities is crucial for designing an effective purification strategy. Impurities typically arise from the synthetic route.[24] A common synthesis involves the iodination of 6-bromo-1H-indazole.[25][26]

Likely Impurities:

  • Starting Material: Unreacted 6-bromo-1H-indazole.

  • Byproducts: Di-iodinated or other over-halogenated species.

  • Reagents: Residual reagents from the synthesis, such as iodine or the base used (e.g., KOH).[25]

  • Solvents: Residual solvents from the reaction or workup (e.g., DMF).[25]

A good recrystallization solvent should ideally keep these impurities dissolved in the mother liquor.

Troubleshooting cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield Problem Problem Encountered Cause1 Cause: Too much solvent? Problem->Cause1 No Crystals Cause2 Cause: No nucleation? Problem->Cause2 No Crystals Cause3 Cause: Cooling too fast? Impure compound? Problem->Cause3 Oil Forms Cause4 Cause: Too much solvent? Excessive washing? Problem->Cause4 Poor Yield Sol1 Solution: Boil off some solvent Cause1->Sol1 Sol2 Solution: 1. Scratch flask 2. Add seed crystal Cause2->Sol2 Sol3 Solution: Reheat, add more solvent, cool slowly Cause3->Sol3 Sol4 Solution: Reduce solvent volume. Use ice-cold wash. Cause4->Sol4

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. National Institutes of Health. [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry. [Link]

  • Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]

  • Technobis Crystallization Systems. (2021). A Structured Approach to Cope with Impurities during Industrial Crystallization Development. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • Fiveable. Nucleation and crystal growth kinetics | Separation Processes Class Notes. [Link]

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design. [Link]

  • Cejka, J., et al. (Eds.). (2010). 1 Synthesis Mechanism: Crystal Growth and Nucleation. Wiley-VCH. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Socratica. Crystal Growth. [Link]

  • ResearchGate. (2020). (PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development. [Link]

  • Capellades, G., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

  • ResearchGate. (2021). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. : r/chemhelp. [Link]

  • Reddit. (2024). Recrystallization Issues : r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.

Sources

Overcoming low yields in the iodination of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the iodination of 6-bromo-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the reaction mechanism and critical parameters.

Understanding the Reaction: Why Can Iodination Be Challenging?

The iodination of 6-bromo-1H-indazole is an electrophilic aromatic substitution. The indazole ring system is electron-rich, but the reaction's success is highly dependent on regioselectivity and the management of competing side reactions. The primary goal is to selectively introduce an iodine atom at the C3 position, which is the most nucleophilic carbon.[1][2] Low yields are often not due to a single factor but a combination of suboptimal conditions, reagent quality, and work-up procedures.

Below is a simplified mechanism for the base-mediated iodination at the C3 position, which is the most common and effective approach.[1]

G sub 6-bromo-1H-indazole anion Indazolide Anion (Deprotonated) sub->anion + base Base (e.g., KOH) base->anion Deprotonation of N1-H product 6-bromo-3-iodo-1H-indazole anion->product + iodine Iodine (I₂) iodine->product Electrophilic Attack at C3 salt Salt (e.g., KI + H₂O) iodine->salt product->salt

Caption: Base-mediated C3-iodination mechanism of 6-bromo-1H-indazole.

Troubleshooting Guide & FAQs

This section is organized by common problems encountered during the experiment.

Category 1: Low Conversion of Starting Material

Question: My reaction has stalled, and I'm recovering a significant amount of unreacted 6-bromo-1H-indazole. What are the likely causes?

Answer: Low conversion is typically due to issues with deprotonation or the activity of the iodinating agent. Here are the primary checkpoints:

  • Insufficient or Inappropriate Base: The deprotonation of the indazole N-H proton is crucial for activating the ring system towards electrophilic attack. Without it, the reaction is sluggish.

    • Expertise & Causality: Potassium hydroxide (KOH) is a strong base that effectively deprotonates the indazole.[1][3] Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require higher temperatures or longer reaction times. Ensure your base is not old or hydrated, which would reduce its effective strength. Using at least 2.0 equivalents of base is recommended to drive the equilibrium towards the indazolide anion.[3]

    • Troubleshooting Step: Use freshly ground KOH pellets or a recently purchased bottle. Ensure you are using the correct stoichiometry (2.0-3.0 eq.).

  • Solvent Purity and Type: The choice of solvent is critical for solubilizing the reagents and facilitating the ionic mechanism.

    • Expertise & Causality: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal.[1][2] They effectively solvate the potassium indazolide salt without interfering with the reaction. Water is a common impurity in DMF and will consume the base, hindering deprotonation.

    • Troubleshooting Step: Use a fresh bottle of anhydrous DMF or dry your solvent over molecular sieves before use.

  • Iodinating Agent Quality: Molecular iodine (I₂) can degrade over time.

    • Expertise & Causality: Iodine can be reduced by atmospheric contaminants or light, leading to a lower effective concentration of the active electrophile.

    • Troubleshooting Step: Use a fresh bottle of iodine. If the crystals appear dull or clumped, consider purchasing a new supply.

Category 2: Formation of Multiple Products & Impurities

Question: My TLC/LCMS shows a complex mixture of products, not just my desired this compound. What's going wrong?

Answer: A messy reaction profile often points to issues with regioselectivity, over-iodination, or substrate/product decomposition.

  • Incorrect Regioselectivity (Iodination at other positions): While C3 is the most electronically favored position, other positions can react under certain conditions.

    • Expertise & Causality: The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution on the 1H-indazole core.[1] However, prolonged reaction times or excessively high temperatures could potentially lead to minor isomers. The formation of the indazolide anion strongly directs the substitution to C3.

    • Troubleshooting Step: Adhere to the recommended reaction temperature (room temperature is often sufficient) and time (typically 2-4 hours).[3] Ensure complete deprotonation with a suitable base before the iodine addition.

  • Di-iodination or Other Side Reactions: The product itself can sometimes react further.

    • Expertise & Causality: While less common for this specific substrate, highly activated systems can undergo multiple halogenations. More likely, impurities in the starting material or decomposition under harsh conditions (e.g., excessive heat) can lead to a complex mixture.

    • Troubleshooting Step: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed and the main product spot is clear, proceed with the work-up. Avoid unnecessarily long reaction times.

G start Low Yield Observed low_conv Problem: Low Conversion (High Starting Material) start->low_conv complex_mix Problem: Complex Mixture (Multiple Spots) start->complex_mix cause1 Cause: Ineffective Deprotonation low_conv->cause1 cause2 Cause: Inactive Iodine low_conv->cause2 cause3 Cause: Wrong Solvent low_conv->cause3 cause4 Cause: Over-reaction / Temp complex_mix->cause4 cause5 Cause: Impure Starting Material complex_mix->cause5 cause6 Cause: Difficult Work-up complex_mix->cause6 sol1 Solution: • Use fresh, dry KOH (2-3 eq.) • Check base strength cause1->sol1 sol2 Solution: • Use fresh bottle of I₂ cause2->sol2 sol3 Solution: • Use anhydrous DMF cause3->sol3 sol4 Solution: • Monitor by TLC/LCMS • Maintain RT cause4->sol4 sol5 Solution: • Recrystallize 6-bromo-1H-indazole cause5->sol5 sol6 Solution: • Use Na₂S₂O₃ quench • Control precipitation pH cause6->sol6

Caption: Troubleshooting workflow for low yields in indazole iodination.

Category 3: Product Loss During Work-up and Purification

Question: The reaction seems to work, but I lose most of my product during the aqueous work-up or purification. How can I improve recovery?

Answer: Product loss during isolation is a common and frustrating issue. The key is a careful and methodical work-up procedure.

  • Quenching the Reaction: The method used to quench excess iodine is critical.

    • Expertise & Causality: Pouring the reaction mixture directly into water can cause the product to oil out or precipitate in an unmanageable form. A standard and highly effective method is to pour the mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] This immediately quenches all unreacted iodine, preventing its co-precipitation with the product. The addition of a base like K₂CO₃ to the quench solution ensures the product, which is weakly acidic, remains deprotonated and less water-soluble.[3]

    • Troubleshooting Step: Prepare a quench solution of Na₂S₂O₃ and K₂CO₃ in water and pour your reaction mixture into it with vigorous stirring. This should result in a clean precipitation of the product.

  • Purification Strategy: The crude product may still contain inorganic salts or minor organic impurities.

    • Expertise & Causality: The product, this compound, is a solid with moderate polarity.[4] A simple filtration and wash of the precipitated solid with water is often sufficient to remove most inorganic salts. If further purification is needed, a slurry in a non-polar solvent like heptane or recrystallization (e.g., from ethanol/water) can be effective. Column chromatography should be a last resort, as it can lead to losses on silica gel.

    • Troubleshooting Step: After filtering the precipitated product from the quench solution, wash the filter cake thoroughly with deionized water. Dry the solid completely. Assess purity by ¹H NMR and LCMS. If needed, perform a recrystallization rather than chromatography.

Recommended Experimental Protocols

The following protocols provide a reliable starting point for achieving high yields.

Protocol 1: Standard Iodination using Iodine and KOH

This is the most widely reported and cost-effective method.[1][3]

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)Notes
6-bromo-1H-indazole1.0197.021.97 gEnsure it is dry and pure.[5]
Potassium Hydroxide (KOH)2.056.111.12 gUse freshly ground pellets.
Iodine (I₂)1.5253.813.81 gUse a fresh bottle.
Anhydrous DMF-73.0920 mLSolvent.
Sodium Thiosulfate (Na₂S₂O₃)-158.11~5 gFor quench solution.
Potassium Carbonate (K₂CO₃)-138.21~5 gFor quench solution.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.97 g, 10 mmol).

  • Dissolution & Deprotonation: Add anhydrous DMF (10 mL) and stir until the solid dissolves. Carefully add powdered potassium hydroxide (1.12 g, 20 mmol). Stir the mixture at room temperature for 15-20 minutes. The solution may become warm and change color.

  • Iodine Addition: In a separate beaker, dissolve iodine (3.81 g, 15 mmol) in anhydrous DMF (8 mL). Add this iodine solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by TLC or LCMS (a 9:1 Hexane:EtOAc system is a good starting point for TLC).

  • Work-up & Quench: In a separate larger beaker, prepare a quench solution by dissolving sodium thiosulfate (~5 g) and potassium carbonate (~5 g) in water (200 mL). With vigorous stirring, slowly pour the reaction mixture into the quench solution.

  • Isolation: A pale solid should precipitate. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with deionized water (3 x 50 mL). Dry the solid under vacuum to a constant weight.

  • Analysis: The resulting white to off-white solid should be the desired this compound. A typical reported yield for this procedure is around 71%.[3] Confirm identity and purity via NMR and MS.

Protocol 2: Alternative Iodination using N-Iodosuccinimide (NIS)

NIS is a milder and sometimes more selective iodinating agent, though it is more expensive.[1]

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)Notes
6-bromo-1H-indazole1.0197.02197 mgEnsure it is dry and pure.
N-Iodosuccinimide (NIS)1.2224.98270 mgProtect from light; use fresh.
Anhydrous DMF or CH₂Cl₂--5 mLSolvent.
Base (optional, e.g., K₂CO₃)1.5138.21207 mgMay be needed for activation.

Step-by-Step Methodology:

  • Setup: Dissolve 6-bromo-1H-indazole (197 mg, 1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask. If using a base, add K₂CO₃ at this stage.

  • Reagent Addition: Add N-Iodosuccinimide (270 mg, 1.2 mmol) in one portion. Protect the flask from light with aluminum foil.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction closely by TLC/LCMS. Reaction times can vary from 2 to 24 hours depending on the substrate and conditions.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with aqueous sodium thiosulfate solution (10%, 2 x 15 mL) to remove unreacted NIS and iodine byproducts.

  • Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A mild and general copper(I)-catalyzed conversion of aryl, heteroaryl, and vinyl bromides into the corresponding iodides. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 784-790. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-Indazole Functionalization: A Review. Arkivoc, 2019(1), 99-159. Available at: [Link]

  • Various Authors. (2006). Methods for preparing indazole compounds. Google Patents (WO2006048745A1).
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Shaikh, R. A., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6617. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the N-alkylation of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the N-alkylation of 6-bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific N-alkylated indazole regioisomers. N-alkylated indazoles are a privileged structural motif in medicinal chemistry, frequently serving as key pharmacophores in a range of therapeutic agents.[1] However, the synthesis of these compounds is often hampered by a significant challenge: controlling the regioselectivity of the alkylation reaction.[2][3][4][5][6]

The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomeric products upon alkylation.[1][7] For a molecule like this compound, which is often a critical intermediate in complex drug syntheses, achieving high selectivity for either the N1 or N2 isomer is paramount to avoid difficult and costly separation processes and to ensure synthetic efficiency.[2][8]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of this specific substrate. We will delve into the mechanistic principles governing regioselectivity and provide field-proven protocols to help you achieve your desired synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you might encounter in the laboratory. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: My N-alkylation of this compound is yielding a mixture of N1 and N2 isomers with poor selectivity. How can I selectively synthesize the N1-alkylated product?

A1: Achieving high N1-selectivity is a common goal and is heavily influenced by the choice of base and solvent. The key is to use conditions that favor the formation of a chelated intermediate, which sterically blocks the N2 position.

Causality & Mechanism: Under strongly basic, non-polar, aprotic conditions, the indazole is deprotonated to form an indazolide anion. With a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), the sodium cation can form a "tight ion pair" with the anion.[3][5] For substrates with an appropriate substituent at the C3 position (like an ester or, to some extent, a halogen), the cation can be chelated between the N2 atom and the C3 substituent. This chelation effectively blocks the N2 position, forcing the incoming alkylating agent to react exclusively at the N1 position.[5] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) can solvate the cation, leading to "solvent-separated ion pairs," which reduces the chelation effect and results in a mixture of N1 and N2 products.[3][5]

Recommended Protocol for N1-Alkylation: This protocol is optimized for high N1-selectivity using NaH in THF.[1][3][9]

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Caution: Hydrogen gas is evolved. Ensure proper ventilation and safe handling.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and slowly add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][9]

Table 1: Influence of Base and Solvent on N1-Selectivity

BaseSolventTypical Outcome for N1-SelectivityRationale
NaH THF High to Excellent Promotes tight ion-pair formation and chelation, sterically hindering the N2 position.[1][3]
K₂CO₃DMFPoor to ModerateWeaker base and polar solvent lead to a mixture of isomers, often with nearly equal ratios.[10][11][12]
Cs₂CO₃DioxaneHigh (at elevated temp.)Cesium can also form a chelated intermediate, and heating can overcome solubility issues.[4][7]
t-BuOKTHFGood to HighStrong, sterically hindered base can favor N1-alkylation but may result in lower conversion.[3][6]

Diagram 1: Proposed Mechanism for N1-Selective Alkylation

N1_Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Chelation in THF cluster_2 Step 3: Alkylation Indazole 6-Br-3-I-Indazole Anion Indazolide Anion Indazole->Anion + NaH - H₂ Chelated N2-Blocked Chelated Intermediate (Tight Ion Pair with Na⁺) Anion->Chelated Coordination N1_Product N1-Alkylated Product Chelated->N1_Product + R-X (Attack at N1)

Caption: Workflow for achieving high N1-regioselectivity via a chelated intermediate.

Q2: I need to synthesize the N2-alkylated isomer. What conditions should I use?

A2: Synthesizing the N2 isomer often requires moving away from standard basic conditions and employing alternative strategies like the Mitsunobu reaction or using specialized alkylating agents.

Causality & Mechanism: The Mitsunobu reaction proceeds through a different mechanism that does not involve a free indazolide anion. Instead, a phosphonium salt is formed in situ, which then reacts with the indazole. For many indazole systems, this reaction shows a strong preference for the N2 position, likely due to a combination of steric and electronic factors within the transition state.[3][5][6] Studies have also shown that using alkyl 2,2,2-trichloroacetimidates as the alkylating agent under acidic catalysis can provide highly selective N2-alkylation.[13]

Recommended Protocol for N2-Alkylation (Mitsunobu Reaction): This protocol is adapted from general procedures that favor N2-alkylation.[3][6]

  • Preparation: Dissolve this compound (1.0 equivalent), the desired alcohol (1.5-2.0 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF or dioxane in a dry flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. The reaction is often exothermic and may display a color change (e.g., to orange/red).

  • Reaction: Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 50 °C) to drive it to completion.[1] Monitor progress by TLC/LC-MS.

  • Work-up & Purification: After completion, remove the solvent under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the reduced diazodicarboxylate. Purification is typically achieved by flash column chromatography.

Diagram 2: Experimental Workflow for N2-Alkylation via Mitsunobu Reaction

N2_Alkylation Start Dissolve Indazole, Alcohol, & PPh₃ in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD React Stir (0 °C to RT/50 °C) Monitor by TLC/LC-MS Add_DEAD->React Concentrate Concentrate in vacuo React->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the Mitsunobu reaction to favor N2-alkylation.

Q3: The overall yield of my alkylation reaction is very low. What are the common causes and how can I improve it?

A3: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and side reactions.

Troubleshooting Steps:

  • Reagent Quality: Ensure all reagents are of high quality. Sodium hydride is particularly susceptible to deactivation by moisture. Use a fresh bottle or wash the NaH with anhydrous hexanes before use. Solvents must be strictly anhydrous.

  • Incomplete Deprotonation: If using a base like NaH, ensure complete deprotonation before adding the alkylating agent. You can extend the stirring time after adding the base to 30-60 minutes at room temperature.

  • Reaction Temperature & Time: Some alkylations are slow at room temperature. If the reaction stalls, consider increasing the temperature (e.g., to 50 °C or refluxing in THF).[3][6] Extending the reaction time may also improve conversion.[6][14]

  • Alkylating Agent Reactivity: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need more forcing conditions (higher temperature, longer time) or switch to a more reactive one (e.g., the corresponding bromide, iodide, or tosylate).

  • Side Reactions: The indazolide anion is a strong nucleophile and can participate in side reactions. Ensure your alkylating agent is pure and does not contain impurities that could be consumed by the anion. Over-alkylation to form a dialkylated product is also a possibility, though less common with these substrates.[14]

Q4: How do I separate the N1 and N2 isomers and confirm their identity?

A4: Separating and identifying the regioisomers is a critical final step.

Separation: The primary method for separating N1 and N2 indazole isomers is flash column chromatography on silica gel.[8][12] The two isomers usually have different polarities and will separate with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). In some specific cases, recrystallization from a mixed solvent system can be used to isolate one of the isomers in high purity, which is particularly useful for large-scale synthesis.[8]

Structural Confirmation: Unequivocal assignment of the N1 and N2 positions requires advanced NMR techniques, as simple 1H NMR is often insufficient.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for assignment.[3][5]

    • For the N1-isomer , look for a correlation between the protons on the alpha-carbon of the alkyl group (the -N-CH₂ -R protons) and the C7a carbon of the indazole ring.

    • For the N2-isomer , look for a correlation between the -N-CH₂ -R protons and the C3 carbon of the indazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be used. For the N1-isomer, an NOE may be observed between the -N-CH₂ -R protons and the proton at the C7 position of the indazole ring.[10]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is controlling regioselectivity in indazole alkylation so challenging?

The difficulty arises from the electronic nature of the indazole ring system. Indazole exists as two rapidly interconverting tautomers, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable.[4][6][7] When deprotonated by a base, the resulting indazolide anion has significant electron density on both nitrogen atoms. The distribution of this charge and the relative nucleophilicity of N1 and N2 are very similar, meaning that without specific directing effects (like chelation), an incoming electrophile often reacts at both sites, leading to isomer mixtures.[4][7]

FAQ 2: How do the 3-iodo and 6-bromo substituents on my specific indazole influence the alkylation reaction?

The substituents play a critical role through both electronic and steric effects.[2][3]

  • Electronic Effects: Both the bromine at C6 and the iodine at C3 are electron-withdrawing groups. They increase the acidity of the N-H proton, making the indazole easier to deprotonate compared to the unsubstituted parent molecule.

  • Steric Effects: The iodine atom at the C3 position is large and sterically demanding. This bulk directly adjacent to the N2 position can sterically hinder the approach of an alkylating agent. This inherent steric hindrance often provides a slight to moderate bias towards N1 alkylation, even under conditions that might otherwise give poor selectivity.[13] However, this effect alone is not usually sufficient to achieve high selectivity, which is why optimized reaction conditions are crucial.

FAQ 3: What is the mechanistic difference between using NaH in THF versus K₂CO₃ in DMF?

This question highlights the critical role of the reaction environment in directing the outcome.

  • NaH in THF: This combination promotes the formation of a tight ion pair between the indazolide anion and the Na⁺ cation. THF is a non-polar, non-coordinating solvent that does not effectively solvate the cation. This proximity allows for chelation between N2, the cation, and a C3 substituent, leading to a sterically directed, kinetically controlled reaction that favors the N1 product.[5]

  • K₂CO₃ in DMF: This combination leads to solvent-separated ion pairs . DMF is a polar aprotic solvent that strongly solvates cations (like K⁺). This solvation shell prevents the cation from forming a tight, chelated intermediate with the indazolide anion.[3][5] In the absence of this directing effect, the alkylation is governed more by the intrinsic nucleophilicity of the two nitrogen atoms, often resulting in a thermodynamic mixture of products with poor selectivity.[1]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (n.d.). ResearchGate. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2018). ChemCatChem, 10(19), 4293-4297. Available at: [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6745-6750. Available at: [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6745-6750. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Available at: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (2022). DergiPark. Available at: [Link]

  • Optimization of the alkylation reaction. (n.d.). ResearchGate. Available at: [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. Available at: [Link]

Sources

Dehalogenation byproduct in Suzuki coupling of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 6-Bromo-3-iodo-1H-indazole, with a special focus on mitigating the formation of the dehalogenation byproduct. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your synthetic endeavors.

Introduction: The Challenge of Selective Functionalization

The this compound scaffold is a valuable building block in medicinal chemistry, offering two distinct handles for sequential cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the 3-position via Suzuki-Miyaura coupling. However, this reaction is often plagued by the formation of a dehalogenated byproduct, 6-Bromo-1H-indazole, which diminishes the yield of the desired product and complicates purification. This guide will dissect the root causes of this side reaction and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a significant problem in the Suzuki coupling of this compound?

A1: Dehalogenation, specifically the replacement of the iodine atom with a hydrogen atom (hydrodehalogenation), is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2][3] With this compound, the highly reactive C-I bond, which is targeted for selective coupling, is also the most susceptible to this undesired reduction. This leads to the formation of 6-Bromo-1H-indazole, consuming the starting material and reducing the overall yield of the desired 3-substituted product.[2]

Q2: What is the primary mechanism behind the formation of the dehalogenation byproduct?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3][4] This reactive intermediate can arise from several sources within the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[3][5][6][7] The Pd-H species can then participate in a competing catalytic cycle where it transfers a hydride to the palladium center coordinated with the indazole, leading to reductive elimination of the dehalogenated product.

Q3: How does the indazole N-H group affect the reaction?

A3: The acidic proton of the indazole N-H can complicate the reaction in several ways.[3] Deprotonation by the base can increase the electron density of the heterocyclic ring, potentially affecting the oxidative addition step.[3] More critically, the nitrogen atom can coordinate to the palladium catalyst, which may inhibit its catalytic activity.[3] In some cases, N-protection of the indazole with a suitable protecting group (e.g., BOC, SEM) can suppress these side reactions and improve the reaction outcome.[3][8]

Q4: Can the boronic acid reagent contribute to byproduct formation?

A4: Yes, the stability of the boronic acid is crucial. Boronic acids can undergo a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9][10] This process consumes the nucleophilic coupling partner, reducing the yield of the desired product and forming a byproduct that can complicate purification.[9] Using high-purity boronic acids or more stable derivatives like boronate esters (e.g., pinacol or MIDA esters) can mitigate this issue.[11][12][13][14]

Troubleshooting Guide

Issue: Significant Formation of 6-Bromo-1H-indazole (Dehalogenation)

This is the most common issue encountered with this substrate. A systematic approach to optimizing the reaction conditions is key to minimizing this byproduct.

Underlying Causes & Recommended Actions:

Potential Cause Scientific Rationale Recommended Action(s)
Inappropriate Ligand The ligand's steric and electronic properties dictate the relative rates of reductive elimination of the desired product versus the dehalogenation pathway. Bulky, electron-rich ligands can accelerate the desired C-C bond formation, outcompeting the dehalogenation process.[3][4]Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.[3]
Incorrect Base Strong bases, particularly alkoxides, can promote the formation of Pd-H species.[3][4] The choice of base can also influence the rate of protodeboronation of the boronic acid.[9][15][16]Base Optimization: Use a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases if possible.[3]
Sub-optimal Solvent Protic solvents, such as alcohols, can act as a hydride source, leading to dehalogenation.[1][4][17] While water is often used as a co-solvent, its concentration can be critical.[18]Solvent Change: Employ aprotic solvents like dioxane, THF, or toluene.[3] If a co-solvent is necessary, minimize the amount of water or alcohol. Ensure all solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition.[13]
High Reaction Temperature / Long Reaction Time Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation and catalyst decomposition.[2]Temperature & Time Optimization: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest temperature and shortest time required for complete consumption of the starting material.
Unprotected Indazole N-H The acidic N-H proton can lead to side reactions and catalyst inhibition.[3]N-Protection: Consider protecting the indazole nitrogen with a group like Boc or SEM, which can be removed later.[3][8]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a starting point protocol and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or High Dehalogenation Check_Reagents Verify Reagent Purity (Boronic Acid, Solvents, Base) Start->Check_Reagents Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Reagents->Optimize_Ligand If purity is confirmed Optimize_Base Switch to Weaker Inorganic Base (e.g., K3PO4, K2CO3) Optimize_Ligand->Optimize_Base Optimize_Solvent Use Aprotic Solvent (e.g., Dioxane, Toluene) Minimize Water Optimize_Base->Optimize_Solvent Optimize_Temp Lower Reaction Temperature Monitor Reaction Time Optimize_Solvent->Optimize_Temp Protect_NH Consider N-Protection (e.g., Boc, SEM) Optimize_Temp->Protect_NH If dehalogenation persists Success Improved Yield Optimize_Temp->Success If issue is resolved Protect_NH->Success

Mechanistic Insights

To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura coupling cycle and the undesired dehalogenation pathway.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-I(L2) Pd0->ArPdX Ar-I OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Ar'-B(OH)2 Base Transmetal Transmetalation Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination Product->Pd0

Competing Dehalogenation Pathway

Dehalogenation_Pathway Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-I(L2) Pd0->ArPdX Ar-I OxAdd Oxidative Addition ArPdH Ar-Pd(II)-H(L2) ArPdX->ArPdH via Pd-H Hydride_Source Hydride Source (Solvent, Base, H2O) Hydride_Source->ArPdH PdH_Formation Pd-H Formation Byproduct Ar-H ArPdH->Byproduct RedElim Reductive Elimination Byproduct->Pd0

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Public
  • Technical Support Center: Protodeboron
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal.
  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). [Link]

  • How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Protodeboronation of (Hetero)
  • Protodeboron
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society.
  • How can I solve my problem with Suzuki coupling?
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling - NINGBO INNO PHARMCHEM CO.,LTD.
  • How to purify boronic acids/boronate esters?
  • Technical Support Center: Suzuki Coupling Reactions - Benchchem.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling? - Reddit.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Significant dehalogen
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
  • Struggling with Suzuki Reaction - Reddit.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • (PDF)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.

Sources

Technical Support Center: Homocoupling of Boronic Acids in Reactions with 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenge of boronic acid homocoupling during the Suzuki-Miyaura cross-coupling with 6-Bromo-3-iodo-1H-indazole. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reaction outcomes.

Section 1: Understanding the Core Problem (FAQs)

This section addresses fundamental questions about the nature of boronic acid homocoupling and its specific implications when working with di-halogenated indazoles.

Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction with this compound?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent (Ar-B(OH)₂) couple to form a symmetrical biaryl byproduct (Ar-Ar).[1] This poses several significant problems in your synthesis:

  • Reduced Yield: It consumes your often-valuable boronic acid, directly lowering the potential yield of the desired substituted indazole product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, sharing comparable polarity. This can make separation by standard techniques like column chromatography challenging and tedious.

  • Stoichiometric Imbalance: The consumption of the boronic acid alters the carefully balanced stoichiometry of the reaction, potentially leading to incomplete conversion of your this compound starting material.

Q2: What are the primary mechanistic pathways that lead to this undesirable homocoupling?

A2: Understanding the mechanism is critical for effective troubleshooting. There are two primary pathways responsible for boronic acid homocoupling, both of which compete with the desired Suzuki-Miyaura catalytic cycle:

  • Oxygen-Mediated Pathway: This is the most common route. The active Pd(0) catalyst, essential for the cross-coupling, can react with dissolved oxygen in your solvent to form a palladium peroxo complex ((η²-O₂)PdL₂).[2][3] This peroxo species readily reacts with two molecules of boronic acid, ultimately leading to the homocoupled product and regenerating a palladium species that may or may not efficiently re-enter the desired catalytic cycle.[2][4] This pathway underscores why rigorous exclusion of oxygen is paramount.

  • Palladium(II)-Mediated Pathway: If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it can directly facilitate homocoupling. Before the Pd(II) is reduced in situ to the active Pd(0) state, it can undergo a stoichiometric reaction with the boronic acid to produce the biaryl dimer and Pd(0).[1][5] This is particularly problematic at the beginning of the reaction before the desired catalytic cycle is fully established.

Q3: My desired product yield is low, and I'm seeing a significant byproduct. How can I confirm it's from homocoupling?

A3: The most direct method for identifying the byproduct is Liquid Chromatography-Mass Spectrometry (LC-MS) . The homocoupled product will have an exact mass corresponding to the dimer of the boronic acid's aryl group, minus two hydrogens. For example, if you are using phenylboronic acid (C₆H₅B(OH)₂), the homocoupled byproduct is biphenyl (C₁₂H₁₀). You can also isolate the impurity via chromatography and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting spectrum should match that of the known symmetrical biaryl.

Q4: Why is my reaction showing high selectivity for the C3-Iodo position over the C6-Bromo position on the indazole ring?

A4: This chemoselectivity is a well-established principle in palladium-catalyzed cross-coupling reactions. The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) center.[6] The reactivity of the carbon-halogen bond in this step follows the general trend: C-I > C-OTf > C-Br >> C-Cl .[6] The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive towards oxidative addition. This inherent reactivity difference allows for the selective functionalization at the 3-position of your indazole substrate, leaving the 6-bromo position available for subsequent transformations if desired.

Section 2: Troubleshooting Guide for Homocoupling

This section provides a practical, question-and-answer formatted guide to systematically troubleshoot and minimize homocoupling.

Problem: Significant formation of homocoupled byproduct (>10%) and low yield of the desired 3-aryl-6-bromo-1H-indazole.

Table 1: Troubleshooting Summary: Causes & Recommended Actions
SymptomPotential CauseRecommended Action(s)
High Homocoupling, Low Conversion1. Inadequate deoxygenation of the reaction mixture. 2. Inactive or oxidized Pd catalyst.1. Implement rigorous degassing (N₂/Ar sparging or freeze-pump-thaw cycles). 2. Use fresh catalyst and ensure an inert atmosphere is maintained throughout.
Homocoupling Occurs Early in ReactionPd(II) precatalyst reacting directly with boronic acid.1. Add a mild reducing agent like potassium formate.[5] 2. Pre-heat the reaction mixture (halide, base, ligand, solvent) before adding the boronic acid.[7]
Sluggish Reaction & HomocouplingThe rate of desired coupling is too slow, allowing the side reaction to compete.1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination.[1][8] 2. Gently increase the reaction temperature.
Inconsistent ResultsVariable oxygen levels or moisture in reagents.1. Standardize your degassing procedure. 2. Use freshly dried solvents and ensure the base is anhydrous and finely powdered.

Q5: What are the most immediate and effective steps to reduce homocoupling?

A5: The single most critical factor is the rigorous exclusion of oxygen .[5][7] Before attempting to change catalysts or ligands, perfect your degassing technique.

  • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through your solvent via a subsurface needle for at least 30 minutes prior to use. Once all reagents (except the catalyst and boronic acid) are combined, continue sparging the reaction mixture for another 15-20 minutes.

  • Freeze-Pump-Thaw: For maximum oxygen removal, especially for sensitive reactions, perform 3-5 freeze-pump-thaw cycles. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.

Q6: How does my choice of palladium source (Pd(0) vs. Pd(II)) affect homocoupling?

A6: As discussed in Q2, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly promote homocoupling.[5] While they are often effective and convenient, if homocoupling is a persistent issue, consider the following:

  • Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, which are already in the active Pd(0) state, can circumvent the initial Pd(II)-mediated homocoupling pathway.

  • Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent can help. Potassium formate (HCO₂K) has been shown to be effective at minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[5]

Q7: Which ligands are recommended to suppress homocoupling in this reaction?

A7: Ligand choice is crucial. The goal is to use a ligand that accelerates the desired catalytic cycle (specifically, the rate-limiting oxidative addition and the final reductive elimination) to such an extent that it outcompetes the homocoupling side reaction.

  • Avoid Simple Ligands: Triphenylphosphine (PPh₃) is a classic ligand but can be suboptimal. Its dissociation from the palladium center can sometimes be slow, and it is less effective at promoting rapid reductive elimination compared to modern ligands.

  • Employ Bulky, Electron-Rich Ligands: The Buchwald-type biaryl phosphine ligands are the gold standard here.[8] Ligands like SPhos , XPhos , or RuPhos are designed to be both sterically bulky and highly electron-donating. This bulkiness promotes the formation of the active monoligated palladium species and accelerates the final, product-forming reductive elimination step, thereby increasing the overall turnover frequency of the desired cycle.[8][9]

Q8: Can the base, solvent, or temperature be optimized to minimize this side reaction?

A8: Yes, these parameters have a significant influence.

  • Base: Use a high-quality, anhydrous, and finely powdered base (e.g., K₂CO₃, Cs₂CO₃) to ensure reproducibility. The base is crucial for activating the boronic acid in the transmetalation step. Incomplete activation can stall the catalytic cycle, giving more time for side reactions.

  • Solvent: Aprotic solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water to help dissolve the base, are common.[10] However, excessive water can sometimes promote homocoupling. Ensure your organic solvent is thoroughly degassed.

  • Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. While higher temperatures increase the rate of the desired reaction, they can sometimes accelerate the decomposition and homocoupling pathways even more.[10] An initial temperature of 80-90 °C is a good starting point for optimization.

Q9: Are there any procedural "tricks," like the order of addition, that can help?

A9: Absolutely. Procedural nuances can have a large impact.

  • Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, adding it slowly via a syringe pump over a portion of the reaction time can keep its instantaneous concentration low.[10] This disfavors the bimolecular homocoupling reaction.

  • Pre-heating: A technique reported to be effective is to combine the this compound, base, ligand, and solvent and heat the mixture under an inert atmosphere (e.g., to 70-80 °C) for 10-15 minutes.[7] Then, add the palladium catalyst, followed by the boronic acid. This can help ensure the oxidative addition step occurs readily once the boronic acid is introduced.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Experimental Workflow for Selective C3-Arylation of this compound

This protocol incorporates best practices to minimize homocoupling.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.

  • Solvent Addition: Add the required volume of degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula or syringe under a positive pressure of inert gas.

  • Final Degassing: With gentle stirring, bubble argon or nitrogen through the reaction mixture via a subsurface needle for 15-20 minutes.

  • Ligand and Catalyst Addition: Under a positive flow of inert gas, add the phosphine ligand (e.g., SPhos, 2-4 mol %) followed by the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %).

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 85 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the homocoupled byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: Rigorous Deoxygenation of Reaction Mixtures

MethodProcedureProsCons
Inert Gas Sparging 1. Purge the solvent with N₂/Ar for 30+ min. 2. Combine reagents in a flask. 3. Purge the reaction mixture with a subsurface N₂/Ar stream for 15-20 min.Operationally simple, effective for most applications.May not remove all trace oxygen; solvent evaporation can occur.
Freeze-Pump-Thaw 1. Place the solvent/mixture in a Schlenk flask. 2. Freeze the liquid using liquid N₂. 3. Apply a high vacuum for 5-10 min. 4. Close the vacuum tap and thaw the solid. 5. Repeat 3-5 times.The most effective method for complete oxygen removal.Time-consuming, requires specialized glassware and a high-vacuum line.
Section 4: Visualizations and Data
Diagrams

Suzuki vs Homocoupling Diagram 1: Competing Catalytic Cycles cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Oxygen-Mediated Homocoupling Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-I) Pd0->OA + 6-Br-3-I-Indazole PdII_Aryl Ar-Pd(II)-I(L₂) OA->PdII_Aryl Trans Transmetalation (Ar'B(OH)₂) PdII_Aryl->Trans + Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Trans->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE->Product Pd0_homo Pd(0)L₂ O2_adduct Pd(O₂)L₂ Pd0_homo->O2_adduct + O₂ (Trace Oxygen) B_adduct Intermediate Adduct O2_adduct->B_adduct + Ar'B(OH)₂ Homocoupling Homocoupling Reaction B_adduct->Homocoupling + Ar'B(OH)₂ Byproduct Byproduct (Ar'-Ar') Homocoupling->Byproduct

Diagram 1: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

G Diagram 2: Troubleshooting Workflow start High Homocoupling Detected q1 Is your degassing procedure rigorous? start->q1 sol1 Implement Sparging or Freeze-Pump-Thaw. Re-run experiment. q1->sol1 NO q2 Are you using a Pd(II) precatalyst? q1->q2 YES a1_yes YES a1_no NO end Problem Resolved sol1->end sol2 Add Potassium Formate OR Switch to Pd(0) source. q2->sol2 YES q3 What ligand are you using? q2->q3 NO a2_yes YES a2_no NO sol2->end sol3 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). q3->sol3 sol3->end

Diagram 2: A step-by-step workflow for troubleshooting homocoupling.
References
  • Amatore, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. Available at: [Link]

  • Multiple Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. Available at: [Link]

  • Multiple Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Gimeno, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Le-Duc, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. Available at: [Link]

  • Le-Duc, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Le-Duc, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available at: [Link]

  • Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Sumimoto, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]

  • Multiple Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Multiple Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Lee, D. H., et al. (2015). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Al-Sayah, M. A., & O'Shea, T. J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • Ben-Yahia, A., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Richardson, A. D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Available at: [Link]

  • Taddei, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Reeve, J. T., & Snieckus, V. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Guesmi, Z., et al. (2020). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Al-dujaili, A. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Kaur, J., et al. (2018). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the versatile, yet challenging, substrate 6-Bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-yield, selective functionalization of this di-halogenated indazole. Here, we will delve into the nuances of catalyst loading and other critical parameters to empower you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding cross-coupling reactions with this compound:

Q1: I want to perform a selective cross-coupling reaction on this compound. Which position is more reactive?

A1: The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 6-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, you can achieve selective mono-functionalization at the C-3 position under carefully controlled conditions.

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?

A2: For a Suzuki-Miyaura coupling, a good starting point for catalyst loading is typically in the range of 1-5 mol% of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1][2] The optimal loading will depend on the specific reaction conditions, including the nature of the boronic acid, the base, and the solvent. It is often beneficial to start with a slightly higher loading (e.g., 5 mol%) and then optimize downwards once the reaction is successful.[3][4]

Q3: Do I need to protect the N-H of the indazole ring?

A3: While some cross-coupling reactions can proceed with the unprotected indazole, N-protection is often recommended, especially for Sonogashira and Heck reactions.[1][5] The acidic N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic reagents, leading to lower yields or catalyst deactivation.[6] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

Q4: I am observing the formation of a di-substituted product. How can I improve selectivity for mono-coupling at the C-3 position?

A4: The formation of a di-substituted product indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond. To improve selectivity for mono-coupling, consider the following adjustments:

  • Lower the reaction temperature: This will favor the reaction at the more reactive C-I bond.

  • Reduce the catalyst loading: Higher catalyst concentrations can sometimes lead to less selective reactions.[7]

  • Choose a less reactive catalyst system: A catalyst with less electron-rich or more sterically hindered ligands may exhibit higher selectivity.

  • Control the stoichiometry of the coupling partner: Using a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner can help drive the initial reaction to completion without promoting the second coupling.

In-Depth Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

You've set up your cross-coupling reaction with this compound, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect for low conversion.

    • Solution: Ensure you are using a fresh, high-quality catalyst. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Store them under an inert atmosphere. Consider using a pre-catalyst that is more stable and generates the active Pd(0) species in situ.[6]

  • Inadequate Reaction Conditions: Temperature, reaction time, and mixing can all impact the reaction rate.

    • Solution: If the reaction is sluggish at a lower temperature, a modest increase in temperature may be necessary. However, be cautious as excessive heat can lead to catalyst decomposition and side reactions. Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Poor Reagent Quality: The purity of your coupling partner (e.g., boronic acid, alkyne, amine) and base is crucial.

    • Solution: Use fresh or properly stored reagents. Boronic acids, for instance, can undergo protodeboronation upon prolonged exposure to moisture.[8] Ensure your base is anhydrous and finely powdered for optimal reactivity.

  • Inhibitors in the Reaction Mixture: The presence of impurities can poison the catalyst.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. Use high-purity, degassed solvents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Issue 2: Formation of Homo-coupled Byproducts

You are observing the formation of a significant amount of homo-coupled products (e.g., biaryl from a Suzuki reaction) instead of your desired cross-coupled product.

  • Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of organometallic reagents.[9]

    • Solution: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

  • Sub-optimal Base: The choice and amount of base can influence the rate of transmetalation versus side reactions.

    • Solution: For Suzuki reactions, an inappropriate base can lead to the formation of boronic acid anhydrides (boroxines), which can participate in homo-coupling. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is of high purity.

  • Catalyst System: Certain catalyst systems may be more prone to promoting homo-coupling.

    • Solution: If homo-coupling is a persistent issue, consider switching to a different palladium pre-catalyst or ligand. Ligands with different steric and electronic properties can significantly influence the reaction pathway.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol provides a general starting point for the selective arylation of this compound at the more reactive C-3 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (5 mol%)[10]

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)[10]

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[10]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Catalyst Loading for Various Cross-Coupling Reactions with this compound

Cross-Coupling ReactionRecommended Palladium CatalystTypical Catalyst Loading (mol%)
Suzuki-MiyauraPd(dppf)Cl₂ or Pd(PPh₃)₄1 - 5[1][2][3]
SonogashiraPdCl₂(PPh₃)₂ / CuI2 - 5[11]
HeckPd(OAc)₂2 - 5[12]
Buchwald-Hartwig AminationPd₂(dba)₃ with a suitable ligand1 - 4

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L2 OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R L2 Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX This compound ArX->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckCatalyst Check Catalyst Activity (Freshness, Storage) Start->CheckCatalyst CheckReagents Verify Reagent Quality (Purity, Stoichiometry) Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions InertAtmosphere Ensure Inert Atmosphere (Degassing) Start->InertAtmosphere OptimizeLoading Optimize Catalyst Loading CheckCatalyst->OptimizeLoading Success Improved Yield CheckReagents->Success OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp InertAtmosphere->Success ChangeLigand Screen Different Ligands OptimizeLoading->ChangeLigand OptimizeTemp->Success ChangeLigand->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • T. J. Colacot, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," Organic Process Research & Development, 2022. [Link]

  • T. J. Colacot, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," PubMed Central, 2022. [Link]

  • T. J. Colacot, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," PubMed, 2022. [Link]

  • M. Silarska et al., "Effect of palladium amount on Suzuki-Miyaura reaction yield," ResearchGate, 2015. [Link]

  • S. K. Sharma et al., "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry," Organic Process Research & Development, 2024. [Link]

  • D. A. Colby et al., "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions," PubMed Central, 2011. [Link]

  • D. A. Colby et al., "Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions," Chemical Reviews, 2011. [Link]

  • K. M. Engle et al., "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate," PubMed Central, 2015. [Link]

  • Y. Wang et al., "Theoretical and experimental studies of palladium-catalyzed site- selective C(sp3)−H bond functionalization enabled," ChemRxiv, 2017. [Link]

  • Y. Li et al., "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," RSC Publishing, 2021. [Link]

  • A. Paun et al., "Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines," ResearchGate, 2002. [Link]

  • Y. Wang et al., "Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls," Organic Chemistry Frontiers, 2020. [Link]

  • D. A. Colby et al., "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization," PubMed Central, 2012. [Link]

  • R. Chinchilla & C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 2007. [Link]

  • S. K. Guchhait et al., "Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials," PubMed Central, 2017. [Link]

  • M. A. A. Mohamed et al., "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism," MDPI, 2023. [Link]

  • Y. Li et al., "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," National Institutes of Health, 2021. [Link]

  • X. Wang et al., "Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents," ResearchGate, 2020. [Link]

  • J. M. Chalker et al., "An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class," Pendidikan Kimia, 2010. [Link]

  • "What are the byproducts in a Suzuki reaction?," Chemistry Stack Exchange, 2017. [Link]

  • D. A. Watson et al., "Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts," PubMed Central, 2018. [Link]

  • "Diagnosing issues with a failed Suzuki coupling?," Reddit, 2021. [Link]

  • K. Fagnou et al., "Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules," Chemical Communications, 2007. [Link]

  • C-H. Liu et al., "Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site," PubMed Central, 2021. [Link]

  • J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023. [Link]

  • J. F. Hartwig et al., "Palladium-catalyzed monoarylation of nitroalkanes," PubMed, 2006. [Link]

  • "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," Reddit, 2025. [Link]

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the regioselectivity of N-alkylation on the indazole scaffold. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices to empower you to overcome common challenges in your synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indazole alkylation so challenging?

The primary challenge stems from the annular tautomerism of the indazole ring. The proton can reside on either nitrogen atom, leading to the thermodynamically more stable 1H-indazole and the less stable 2H-indazole tautomer.[1][2][3] Upon deprotonation with a base, the resulting indazolide anion is mesomeric, with nucleophilic character and negative charge density on both N1 and N2.[4] Consequently, direct alkylation often yields a mixture of N1 and N2-substituted regioisomers, complicating purification and reducing the overall yield of the desired product.[1][5]

Q2: What are the most critical factors influencing the N1 vs. N2 product ratio?

The regiochemical outcome is highly sensitive to a combination of factors. While each plays a role, the solvent system is often the most powerful tool for steering the reaction. The key factors are:

  • Solvent: The polarity and coordinating ability of the solvent are paramount. Non-polar aprotic solvents like Tetrahydrofuran (THF) often favor N1 alkylation, whereas polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can lead to mixtures or favor N2.[1][6]

  • Base & Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). This cation can coordinate with the indazolide anion, influencing the accessibility of each nitrogen atom.[1][7]

  • Indazole Substituents: The electronic properties and steric bulk of substituents on the indazole ring significantly impact the N1/N2 ratio.[6][7] For example, sterically demanding groups at the C3 position can favor N1 substitution, while electron-withdrawing groups at C7 can promote N2 selectivity.[7][8]

  • Alkylating Agent: The nature of the electrophile (e.g., primary alkyl halides, secondary tosylates) can also influence selectivity.[1][6]

  • Temperature: Temperature can affect whether the reaction is under kinetic or thermodynamic control. N1-substituted indazoles are generally the more thermodynamically stable product, while N2-isomers are often the kinetically favored ones.[2][3]

Troubleshooting Guide: Controlling Regioselectivity
Scenario 1: "My reaction in DMF with K₂CO₃ gives a poor N1:N2 ratio. How can I selectively obtain the N1-alkylated product?"

This is a classic problem. Polar aprotic solvents like DMF solvate the cation from your base, leading to a "solvent-separated ion pair." In this state, both nitrogen atoms of the indazolide anion are available for nucleophilic attack, resulting in poor selectivity.[9]

The Core Principle: Chelation and Steric Hindrance

To achieve high N1 selectivity, the strategy is to create a "tight ion pair" where the cation is closely associated with the indazolide anion. This can be achieved by switching to a non-polar, aprotic solvent like Tetrahydrofuran (THF) and using a base with a small, hard cation like Sodium Hydride (NaH) .[6][8]

Mechanism of N1-Selection: In THF, the Na⁺ cation is not strongly solvated. If your indazole has a coordinating group at the C3 position (e.g., a carboxylate or amide), the Na⁺ ion can form a chelated six-membered ring intermediate involving the N2 atom and the C3 substituent's heteroatom (e.g., oxygen).[9][10] This chelation effectively blocks the N2 position, forcing the alkylating agent to attack the sterically accessible N1 position.[9]

N1_Selection_Mechanism

Caption: Chelation mechanism for N1-selectivity in THF.

Protocol: Highly N1-Selective Alkylation of 1H-Indazole-3-Carboxylate [11]

This protocol is optimized for substrates like methyl 1H-indazole-3-carboxylate, leveraging the chelation effect.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indazole substrate (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in anhydrous THF (approx. 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.

    • Scientist's Note: Adding NaH at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Scenario 2: "I need to synthesize the N2-alkylated isomer. How can I reverse the selectivity?"

Favoring the N2 isomer requires suppressing the N1 pathway. This can be achieved by avoiding conditions that lead to thermodynamic equilibration or by employing reaction conditions that intrinsically favor the kinetically preferred N2 position.

The Core Principle: Kinetic Control and Alternative Mechanisms

  • Acid Catalysis: Under certain conditions, acid catalysis can provide high N2 selectivity. For instance, using triflic acid (TfOH) with diazo compounds or with alkyl 2,2,2-trichloroacetimidates has been shown to be highly N2-selective.[12][13] The mechanism involves protonation of the alkylating agent, which is then attacked by the more nucleophilic N2 of the neutral indazole.[12]

  • Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for the formation of the N2-regioisomer.[9][14] This is a reliable method for accessing N2-alkylated indazoles, particularly from alcohols.

Data Summary: Solvent Effects on Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

The following table summarizes experimental results from the literature, demonstrating how solvent choice dramatically impacts the yield of the N1-substituted product under specific conditions (Cs₂CO₃ base, 90 °C).[5][15]

EntrySolventN1 Product Isolated Yield (%)
1Dioxane96%
2Chlorobenzene66%
3DMF60%
4Toluene56%
5DMSO54%
6NMP42%

This data highlights that even with a base like Cs₂CO₃, a less polar solvent like dioxane can significantly favor N1-alkylation at elevated temperatures, a surprising result that may be due to the increased effective concentration of the base.[15]

Experimental Workflow & Decision Guide

The following flowchart provides a decision-making framework for selecting the appropriate reaction conditions based on your desired regioisomeric outcome.

Indazole_Alkylation_Workflow start Start: Choose Desired Indazole Regioisomer q_isomer N1 or N2 Product? start->q_isomer n1_path N1-Alkylation (Thermodynamic Product) q_isomer->n1_path  N1 n2_path N2-Alkylation (Kinetic Product) q_isomer->n2_path  N2 n1_cond Recommended Conditions: • Base: NaH • Solvent: Anhydrous THF • Temp: 0°C to RT • Note: Best with C3-coordinating group n1_path->n1_cond n2_cond Recommended Conditions: • Method 1: Mitsunobu Reaction (Indazole, Alcohol, PPh3, DEAD/DIAD) • Method 2: Acid Catalysis (e.g., TfOH with diazo compounds) n2_path->n2_cond result_n1 Result: High N1-Selectivity n1_cond->result_n1 result_n2 Result: High N2-Selectivity n2_cond->result_n2

Caption: Decision workflow for regioselective indazole alkylation.

References
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPj5IkmHvB0sxo8GY4HQ_h2dJYowNPN5PJbd6AgQXVAb2Jeb3VOZxEKJU56YQJDuK1wIS4bBu78bV8ACmKHCp0NFgPGgDyULRTjSPCc_UPpcBey7_xZZz7UfUeMRzUSkcCmPzdMKk-fmOi8ktyr9W4O3fU98ZBPXYSDW-1y6UqTl3fLKgcsbl0wXzKSLk=]
  • Technical Support Center: Regioselective Synthesis of Indazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXWGqsQlO_deoD0nv35X9CF25JPnScr4FLnNQju94mg0QuDCGeATxBTy_8VuH7onM-r4iMoc6QFYDRRdlpWJZsqYSCU9Hv1g-IgVLbuKUeYItDGFkLl8vlHEY5naJEVAMhq7gLAcX77QXU2sxZFYIFp3ClwBePrvetKH4kOmJBJPC5GHgYeyeusUoiY2JdywSOP2WLZMQBA5t6hbhOHFJlXaOuM53I]
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXzmA1oeLXsuUfV_Rh9-Xv3nplpTTdaCWK4fBbFe8_cvabValpVll1x5cMoKsTo813O4UgzkHDiDY-O2IerBEynScSSHk0AOJ7Rhnw3UTNtXVFrEN_l78mOEA41DoKhNrdt8CJnuV_DHB0s4oj]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhaVN5oulMRgaAqd76llO6puiKGY9VJuJlNtRGhMnVVuL2CSF9okmCTqgCC2vkXfKOWLNYEd-p0-MYGvNOD7cvKkDEwJQSvaVmJNcj6UJTo7eUFF96xtP9YFih2W21l8jsp7ZXwcK5qztAfw=]
  • Development of a selective and scalable N1-indazole alkylation. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgeUPnqr5wL3m7YaMlgWtrZ7l-Q7vn7QwcqiBD278dzu1vay99tl1tA7yAXP-r9jtoyausKhPtmqb2UIHVxMqLKLTxPxaAKWodxRhyiD9mlIx6bAoSPJzrbnN7XGyVQddu2IrjTz4xYyYlFM5v]
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiE8zjz1E2FR9aGnQd-kP8z2FQFW2wMAAK2i5UAAU9KRJ32YCgdq9pCV_nEF2ajX_8a2yR0qRFDc4r61k6cWIst1KRB_ocsbvSKp3NO2sQEQZ4HurQQj3WFC7fVE9MsRg7t9GgjCYL1dLK2ehqKnFz-uIVgGubIsQXhyeaLPVbXboB_kLQst5nHyfhoI1kiIBY1TXIa9T5hajjrARgTm0xwXOIzWUDoHpb5B_HoxTw7mTsuw3Lh2-RFVwPHBHyT7XkY1Sl-41OZ5MQ90lS5kgm1ohk4BEPacUPE8pAa3Ijuv4AzIKNKuk7D5lLqS18wXIhBoE5OLIcpGbA]
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR1XxM0ljTze8-g8io8YRLMxRPmhDclhraH7p0ISekjWJ2RBue_q9lEv-URPBuRAc7P6cqdy76YzjgTv9Vhan5ITN0eoO-sOyJn8BrjL187Y8gpJFV4EGBLy69x0NDfHEvL-gkakqvvCnccu2kWEznDzNC4T05pvoVLJXq]
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHACJGK-sFDniHzbWWmEoqeJGbAhqQPF63TFRGwrLr9NPmQBWqVf2mEQAL0BEVaY6kZzmz2IjoFgzDySO6AqArIvKLyxvhn-YUrcaW3Fk93zSn3OpRKJJGyVynVE2U0aYE-vKHLmclg5HVLR8Z6PBGBYhPcF7rSADtUNUSrvYPc2CpP3el-Ls4LTd4HqoFqrIpTLOF6x55G72I1jNWtuMeMww==]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHWdPcZ9tqBqU8xPiUeoCJgI7mSSq6M71ZrpNWtA06mwiJO5j4O6_MCFpWbdqZ61dXvnetLpYcGZuGRcZ-TFqElSqiJYPdZe1pI61d5yqC7HhEgCAs21wilFFy46IpyoZf4adXWXM9yZNpEtfdVvifDiYQHQ2p1tw68GSJ3V-hoZ3mJCLy_ULQv-6hfxMhypGl2wEASvirnPfOeCIN-57xMRFY0Ks=]
  • how to avoid N-1 vs N-2 isomerization in indazole synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq17zLO7QxkduHUTH6JdOYBD_8552EqwdLkG7XD5H3ZNsr8GIGRONrApVimeDe0aA9pGY3UQwuJ6d1EdTGPv-2Tx0NEeCLM4cofF5sGLzfUwOb7M9dIang_VfVHGchNKGhUV-JPvl3weY8h2TYjpI0Kj27o7mu2LLm4K1ggWspPcEnqDg-FSnzVhLCD2vNz0qSeelffB0IAA==]
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKGmWLB77jUPzmFn9XVEto-ZDq-TQ6r3ksmepoVEmoVmopCidiEsQ5AE3ZylFpMaW_OGFAwTsl3GxWVYJTT7gMq8BE23L0Y_qenVIVjVLSK_effRzxPkv7B28=]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqS3uh24rKMeC3mhrTUnMZlMvG0twGQvLOGfzpys2Vbc93uJTsT7ld5WpbHd6Jicem6BDM4Q2_5f3VDXRbA4g9nPAC9m0YiEBgYAzVdIplol7yG6hev0SD3U-jvf6fTzcZBKrz-iFVsX4kJBArERCVOcM=]
  • Regioselectivity issues in the functionalization of indazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRT1nodHMTWuRonDHnSf0uIP0GzyyhifJ_J6-bWaEI_K1B6EK6LK264dsHxXvFYzwgY3GrA5sdjUP1199rrP4RAGB8aO7tSE8LN90ZNJXnV3JcPypm80-197uurtVfc6g3iZUu5dkWXGQnP16Mhr9POQs0wyUMeKjv8geUGDx5UNOOthebOntT3EQaWEONBtRW_jkUrg3ZHpkN]
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWsZro2PHoxd8WlsQGnsQLSv24cULaq_6WyhAd2bBir-N1KGPxeZ9ntJBb-ftixKgZ1cp2JDcDmdDHGneVrbMD1Ph3zRPYZJdtmH7WihQWqBSjEs20Oq0oo03RXXtU-YSC4RJUtnIboJ1rfYJliAGPakmVupr6FmFprQ==]
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_O_7B4TpiPVhpnleqF_oZ1rBHugmaNdl41YeDVDFGdMXln3Li0lkZ4KdvyiVZbXXcD7sRhjrG7DoH77HyHuRcIeCRnhoN3QwqiblZgjrYtj1eDF6yUMTpuvFeHZ1D9Sgdd7NRKsJ_gZy7dc_2XxpvCzAK2nsE-MRWOcx8tEKkoni3VTrp7PtYBKrdzGiiBrgGmjjlIKma8xxPamniw_cAptvmTefCUizQKk-04UmQU2vEZn2pF7uCdGALmPKsju4IHKK3_29u2uaxxpYseprMfwuaFYeBRWhvtydG_9_gqB4o1ZzP4vd_1j0_Z4d-PIrDbkWb6id1cA==]
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [URL: https://vertexaisearch.cloud.google.

Sources

Technical Support Center: Managing Thermal Instability of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling halogenated indazoles. This resource is designed to provide you with practical, in-depth guidance on managing the thermal instability of these valuable but often challenging compounds in chemical reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design more robust and successful experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of halogenated indazoles.

Q1: My cross-coupling reaction with a bromoindazole is giving low yields and a significant amount of dehalogenated starting material. What's the likely cause?

A1: This is a classic sign of thermal instability, often exacerbated by the reaction conditions. The primary culprits are typically elevated temperatures and the choice of base or catalyst system, which can promote hydrodehalogenation as a side reaction.[1] We recommend re-evaluating your reaction temperature and screening alternative catalysts and bases.

Q2: I'm observing multiple unidentified spots on my TLC plate when running a Suzuki-Miyaura coupling with a chloroindazole. Could this be degradation?

A2: Yes, it is highly probable that you are observing degradation products. Halogenated indazoles can undergo various decomposition pathways under thermal stress, including ring-opening or rearrangement.[2][3] It is crucial to monitor your reaction closely and consider using milder conditions or protecting the indazole nitrogen.

Q3: Are there general guidelines for selecting solvents and bases to improve the stability of halogenated indazoles in reactions?

A3: Absolutely. For solvents, less polar, aprotic solvents like dioxane or toluene are often preferred. Regarding bases, weaker inorganic bases such as potassium carbonate or cesium carbonate are generally gentler on the substrate than strong organic bases like sodium tert-butoxide.[4][5] However, the optimal choice is highly substrate-dependent and often requires empirical screening.

Q4: Can N-protection of the indazole ring improve thermal stability?

A4: Yes, N-protection can significantly enhance the stability of the indazole core.[6] Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can shield the N-H proton, preventing side reactions and improving solubility and stability at higher temperatures. However, the addition and removal of these protecting groups add extra steps to your synthesis.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges you may encounter.

Guide 1: Mitigating Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Hydrodehalogenation is a common side reaction in cross-coupling reactions involving halogenated indazoles, leading to reduced yields of the desired product.

Symptoms:

  • Presence of the dehalogenated indazole in your crude reaction mixture, confirmed by LC-MS or NMR.

  • Lower than expected yield of the coupled product.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
High Reaction Temperature Elevated temperatures can promote catalyst decomposition and side reactions, including hydrodehalogenation.Systematically lower the reaction temperature in 10°C increments. Consider microwave-assisted synthesis for precise temperature control and shorter reaction times.
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of productive coupling versus side reactions.Screen a panel of phosphine ligands. Bulky, electron-rich ligands like tBuXPhos or RuPhos can often suppress dehalogenation.[4]
Base-Mediated Decomposition Strong bases can deprotonate the indazole N-H, leading to undesired reactivity or degradation of the starting material.Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]
Presence of Protic Solvents or Water Water or other protic species can serve as a proton source for the dehalogenation pathway.Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling of 3-Bromoindazole

  • Setup: In parallel reaction vials under an inert atmosphere, add 3-bromoindazole (1.0 equiv), your boronic acid partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, RuPhos).

  • Reaction: Add anhydrous solvent (e.g., dioxane), seal the vials, and heat to the desired temperature (e.g., 80°C).

  • Monitoring: After a set time (e.g., 2-4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the ratio of product to dehalogenated starting material.

Guide 2: Addressing N-Arylation Challenges with Halogenated Indazoles

N-arylation of indazoles can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2), leading to regioselectivity issues and potential for thermal degradation.

Symptoms:

  • Formation of a mixture of N1 and N2 arylated isomers.

  • Low overall yield of arylated products.

  • Decomposition of the starting haloindazole.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Lack of Regiocontrol The indazole anion can be arylated at either N1 or N2, with the outcome influenced by steric and electronic factors.For N1-arylation, consider copper-catalyzed conditions.[8][9] For N2-arylation, rhodium-catalyzed methods have shown promise.[10]
Harsh Reaction Conditions High temperatures required for some N-arylation protocols can lead to decomposition.[11]Explore milder, ligand-accelerated copper or palladium-catalyzed methods that can proceed at lower temperatures.[12]
Substrate Reactivity The electronic nature of both the haloindazole and the arylating agent can significantly impact the reaction outcome.If using an aryl halide, consider converting it to a more reactive boronic acid or organotin reagent for a Suzuki or Stille coupling approach to N-arylation.

Workflow for Optimizing N-Arylation Regioselectivity

start Start: N-Arylation of Haloindazole regio_issue Regioselectivity Issue Observed? start->regio_issue no_issue No -> Proceed with Optimization regio_issue->no_issue No yes_issue Yes regio_issue->yes_issue desired_isomer Desired Isomer? yes_issue->desired_isomer n1 N1-Isomer desired_isomer->n1 n2 N2-Isomer desired_isomer->n2 cu_catalysis Screen Copper Catalysts (e.g., CuI/diamine) n1->cu_catalysis optimize Optimize Ligand, Base, and Temperature cu_catalysis->optimize rh_catalysis Explore Rhodium Catalysis n2->rh_catalysis rh_catalysis->optimize end Achieve Regioselective N-Arylation optimize->end

Caption: Decision workflow for troubleshooting N-arylation regioselectivity.

Analytical Methods for Monitoring Degradation

Proactive monitoring of your reaction is key to managing thermal instability.

Technique Application What to Look For
Thin-Layer Chromatography (TLC) Quick, qualitative assessment of reaction progress.Appearance of new, often more polar, spots that are not the starting material or product. Streaking can also indicate decomposition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction components.Emergence of peaks with masses corresponding to dehalogenated starting material, or unexpected fragments.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and byproducts.Disappearance of signals corresponding to the halogenated position and appearance of new aromatic protons in the case of dehalogenation.

Safety Precautions

Handling potentially unstable compounds requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[15]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[15]

  • Small-Scale First: When exploring new reaction conditions, always begin with small-scale experiments to assess the thermal stability before scaling up.

  • Hazard Communication: Be aware of the specific hazards associated with your reagents by consulting their Safety Data Sheets (SDS).

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. Available at: [Link]

  • [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed. Available at: [Link]

  • Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift - ChemRxiv. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. Available at: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. Available at: [Link]

  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. Available at: [Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. Available at: [Link]

  • I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C–H functionalization - OUCI. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects - MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. Available at: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. Available at: [Link]

  • Halogenated Aromatics: Fate and Microbial Degradation - ResearchGate. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Available at: [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides - ResearchGate. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. Available at: [Link]

  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 6-Bromo-3-iodo-1H-indazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical process of removing residual palladium catalysts from reaction mixtures involving 6-Bromo-3-iodo-1H-indazole. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), ensuring the complete removal of this metal is paramount for downstream applications and regulatory compliance.[1][2][3][4]

The unique chemical structure of this compound, a key building block in medicinal chemistry, can present specific challenges in palladium removal. The presence of nitrogen and halogen atoms can lead to strong coordination with palladium species, making standard purification techniques less effective. This guide is designed to help you navigate these challenges with scientifically sound and field-proven solutions.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures in a practical question-and-answer format.

Issue 1: High Levels of Residual Palladium Persist After Standard Work-up and Chromatography.

  • Question: I've performed a Suzuki-Miyaura coupling with this compound and after a standard aqueous work-up and silica gel chromatography, my Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis still shows palladium levels significantly above the acceptable limits set by the International Council for Harmonisation (ICH).[2][3] What's going wrong?

  • Answer: This is a common and often frustrating issue. The nitrogen atoms in the indazole ring can act as ligands, forming stable complexes with palladium.[5] These complexes can be surprisingly soluble in organic solvents and may co-elute with your product during chromatography.[6][7]

    Causality: The lone pair of electrons on the nitrogen atoms of the indazole ring can coordinate to the palladium center, creating a stable metal-ligand complex. This interaction can be strong enough to prevent the palladium from being effectively removed by simple phase separations or by adsorption onto the silica gel.

    Solutions:

    • Employ a Palladium Scavenger: This is the most direct and often most effective solution. Scavengers are materials with functional groups that have a high affinity for palladium, effectively "trapping" the metal.[1]

    • Pre-treatment Before Scavenging: In some cases, adding a competing ligand before the scavenger can help to displace the palladium from your product.

    • Optimize Chromatographic Conditions: While not always sufficient on its own, adjusting the polarity of your eluent or using a different stationary phase can sometimes improve the separation of your product from the palladium complexes.

Issue 2: My Palladium Scavenger Isn't Working as Efficiently as Expected.

  • Question: I've tried using a silica-based thiol scavenger, but the palladium levels are still too high. Why isn't it working, and what are my alternatives?

  • Answer: The effectiveness of a palladium scavenger is highly dependent on several factors, including the type of scavenger, the reaction conditions, and the specific form of the palladium in your mixture.

    Causality:

    • Incorrect Scavenger Choice: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)).[8] Thiol-based scavengers are generally effective for Pd(II), but if your reaction conditions have led to the formation of Pd(0) nanoparticles, a different type of scavenger might be necessary.[9][10]

    • Suboptimal Scavenging Conditions: Time, temperature, and agitation are critical parameters. Insufficient contact time or poor mixing can lead to incomplete scavenging.[5]

    • Matrix Effects: The solvent and other components in your reaction mixture can influence the scavenger's performance.

    Solutions:

    • Screen a Panel of Scavengers: It is highly recommended to test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine, or dimercaptotriazine) to find the most effective one for your specific system.[9][10][11]

    • Optimize Scavenging Parameters: Systematically vary the amount of scavenger, reaction time, and temperature. A design of experiments (DoE) approach can be very efficient here.

    • Consider a Different Scavenger Support: Scavengers are available on different supports like silica gel, polymers, and activated carbon.[1] Each has its own advantages in terms of solvent compatibility and physical properties.[12][13]

Issue 3: I'm Losing a Significant Amount of My Product During the Scavenging Process.

  • Question: After treating my reaction mixture with a scavenger and filtering, my yield has dropped significantly. How can I remove the palladium without sacrificing my product?

  • Answer: Product loss during scavenging is a valid concern and is often due to non-specific adsorption of your product onto the scavenger material.

    Causality: Some scavenger materials, particularly activated carbon, can have a high surface area and may adsorb organic molecules indiscriminately.[14] This is especially true if your product has a high affinity for the scavenger's surface.

    Solutions:

    • Choose a More Selective Scavenger: Silica-based scavengers are often more selective than activated carbon.[9][12]

    • Wash the Scavenger Thoroughly: After filtration, wash the collected scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.

    • Optimize the Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main types of palladium scavengers, and how do I choose the right one?

A1: Palladium scavengers can be broadly categorized based on their functional groups and the support material.[1]

  • Functional Groups:

    • Thiols (-SH): Highly effective for a range of metals including Pd, Pt, Cu, Ag, and Pb.[9]

    • Thioureas (-SC(NH2)2): Versatile for all forms of palladium and widely used in the pharmaceutical industry.[9][11]

    • Amines (-NH2, -NHR, -NR2): Useful for scavenging Pd, Pt, Cr, W, and Zn.[10][13]

    • Dimercaptotriazine (DMT): Preferred for ruthenium catalysts and hindered palladium complexes.[10][13]

  • Support Materials:

    • Silica Gel: Offers high mechanical and thermal stability, good solvent compatibility, and does not swell.[12]

    • Polymers: Can be effective but may have issues with swelling in certain solvents.

    • Activated Carbon: A cost-effective option, but can lead to product loss due to non-specific adsorption.[14][15]

The best approach for selecting a scavenger is to screen a variety of options under your specific reaction conditions.[1]

Q2: How can I accurately quantify the amount of residual palladium in my sample?

A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of elemental impurities in pharmaceutical samples.[16] Atomic Absorption Spectroscopy (AAS) is another suitable technique.[1] It is crucial to have access to these analytical methods to validate the effectiveness of your palladium removal strategy.

Q3: Are there any preventative measures I can take to minimize palladium contamination from the start?

A3: Yes, several strategies can help reduce the initial palladium load:

  • Catalyst Selection: Use a catalyst with a high turnover number (TON) to minimize the amount required.

  • Reaction Optimization: Optimize your reaction conditions (temperature, time, stoichiometry) to ensure complete conversion and minimize catalyst degradation.

  • Post-Reaction Filtration: After the reaction is complete, filtering the mixture through a pad of Celite can often remove a significant portion of precipitated palladium.[17]

Q4: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A4: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets limits for palladium in drug products.[3] The permitted daily exposure (PDE) depends on the route of administration (e.g., oral, parenteral). For oral medications, the limit is typically 10 ppm.[2] It is essential to consult the latest ICH guidelines to ensure compliance.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeFunctional GroupSupport MaterialTypical Efficiency (% Pd Removal)Key AdvantagesPotential Disadvantages
SiliaMetS® ThiolThiolSilica>95%[9][18]High selectivity, robust, wide applicability[9]Higher cost than carbon
SiliaMetS® ThioureaThioureaSilica>95%[9]Versatile for all Pd forms, widely used[9][11]Can sometimes act as a catalyst[9]
QuadraSil™ APAmino PropylSilica>99%[19]Fast and efficient[19]Specificity can vary
Activated CarbonN/ACarbon70-90%[14]Low cost[14]Non-specific adsorption, potential product loss[14]

Note: Efficiency can vary significantly depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

  • Initial Analysis: After completion of the palladium-catalyzed reaction, take an aliquot of the crude reaction mixture for ICP-MS analysis to determine the initial palladium concentration.

  • Scavenger Addition: To the stirred reaction mixture, add the selected palladium scavenger (typically 5-20 equivalents relative to the palladium catalyst).

  • Scavenging: Stir the mixture at a controlled temperature (room temperature to 60 °C) for a specified time (2-24 hours).

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter to remove the scavenger.

  • Washing: Wash the collected scavenger with the reaction solvent to recover any adsorbed product.

  • Final Analysis: Combine the filtrate and washings, and take an aliquot for final ICP-MS analysis to determine the residual palladium concentration.

Visualization

Diagram 1: Decision-Making Workflow for Palladium Removal

This diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy.

Palladium_Removal_Workflow A High Residual Pd Detected (> ICH Limit) B Scavenger Screening A->B Initiate Troubleshooting C Select Scavengers (Thiol, Thiourea, Amine, etc.) B->C Choose diverse functionalities D Optimize Scavenging Conditions (Time, Temp, Equivalents) C->D Systematic approach E Analyze Pd Levels (ICP-MS) D->E Quantify effectiveness F Pd Levels Below ICH Limit? E->F I Product Loss Observed? E->I G Process Complete F->G Yes H Re-evaluate Scavenger Choice or Pre-treatment F->H No H->B I->F J Optimize Scavenger Loading & Washing Steps I->J Yes J->D

Caption: A decision-making workflow for troubleshooting and optimizing palladium removal.

References

  • SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
  • BenchChem. (2025). Comparing efficiency of different palladium scavengers.
  • SiliCycle. (n.d.). A Pfizer Case Study: Palladium Removal Using SiliaMetS Thiol After a Buchwald-Hartwig Amination.
  • Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove.
  • Velocity Scientific Solutions. (n.d.). SiliametS Metal Scavengers. Retrieved from Velocity Scientific Solutions website.
  • Arbor Assays. (2017). Palladium Detection for API Purification.
  • Welzin, A. M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from Osaka Gas Chemicals Co., Ltd. website.
  • SiliCycle. (n.d.). Metal Scavengers Selection Guide.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
  • Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from Osaka Gas Chemicals Co., Ltd. website.
  • Virginia Commonwealth University. (2025). Palladium Catalysts for C-H Reactions. Retrieved from Virginia Commonwealth University TechTransfer and Ventures website.
  • Biotage. (2023). Why palladium metal scavengers are not all the same.
  • MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
  • SiliCycle. (n.d.). Scavengers Selection Guide.
  • Sigma-Aldrich. (n.d.). QuadraPure™ & QuadraSil™ Scavengers.
  • ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Mondal, B., et al. (2013).
  • Sigma-Aldrich. (n.d.). QuadraSil™.
  • Reddit. (2025). Your trick to remove residual palladium.
  • National Institutes of Health (NIH). (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Impactfactor. (2023). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer.
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

Sources

Technical Support Center: Improving the Solubility of 6-Bromo-3-iodo-1H-indazole for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging reagents in synthetic chemistry. This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Bromo-3-iodo-1H-indazole, a key building block in medicinal chemistry.[1] The strategies outlined below are designed to ensure successful reaction outcomes by addressing the inherent low solubility of this and similar halogenated heterocyclic compounds.

Introduction to the Challenge

This compound is a versatile intermediate, but its planar, rigid structure and lipophilic nature contribute to poor solubility in many common organic solvents. This can lead to incomplete reactions, low yields, and difficulties in purification. This guide will walk you through systematic approaches to enhance solubility and achieve consistent results.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?

A1: When encountering poor solubility, a systematic approach is crucial. Start with the simplest modifications before moving to more complex solutions.

  • Solvent Screening: While quantitative solubility data is not widely published, indazole derivatives generally show better solubility in polar aprotic solvents.[1] If you are using a non-polar solvent, consider switching to or adding a co-solvent from the list below. Common choices for reactions involving indazoles include:

    • Dimethylformamide (DMF)[2][3]

    • Dimethyl sulfoxide (DMSO)[1]

    • N-Methyl-2-pyrrolidone (NMP)[4]

    • 1,4-Dioxane[3]

  • Temperature Increase: For many compounds, solubility increases with temperature.[5][6][7] Gradually heating your reaction mixture can significantly improve the dissolution of the starting material. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: The use of an ultrasonic bath can help break down solid agglomerates and increase the surface area for dissolution, a technique known as ultrasonication.[8] This is a non-invasive way to promote solubility without altering the chemical properties of the system.

Q2: I've tried heating and different solvents, but the solubility is still too low for an effective reaction. What's the next step?

A2: If basic techniques are insufficient, employing a co-solvent system is a powerful strategy.[8][9]

What is a Co-solvent? A co-solvent is a second solvent added to the primary reaction solvent to increase the solubility of a solute.[9][10] Co-solvents work by altering the overall polarity of the solvent mixture to better match that of the solute.[8]

How to Select and Use a Co-solvent:

  • Miscibility: Ensure the co-solvent is miscible with your primary solvent.

  • Polarity Matching: Since this compound is relatively non-polar, adding a less polar, water-miscible co-solvent to a polar primary solvent can be effective.

  • Stepwise Addition: Add the co-solvent portion-wise to your reaction mixture until the starting material dissolves.[8] Keep track of the solvent ratio for reproducibility.

A decision-making workflow for solvent and co-solvent selection is illustrated below:

Solubility_Workflow Start Inadequate Solubility of this compound Solvent_Screen Screen Common Solvents (DMF, DMSO, NMP, Dioxane) Start->Solvent_Screen Increase_Temp Increase Reaction Temperature Solvent_Screen->Increase_Temp Still Insoluble Success Reaction Proceeds Solvent_Screen->Success Soluble Sonication Apply Sonication Increase_Temp->Sonication Still Insoluble Increase_Temp->Success Soluble Co_Solvent Introduce a Co-solvent System Sonication->Co_Solvent Still Insoluble Sonication->Success Soluble Advanced_Tech Consider Advanced Techniques (e.g., Phase-Transfer Catalysis) Co_Solvent->Advanced_Tech Still Insoluble Co_Solvent->Success Soluble

Caption: A workflow for troubleshooting the solubility of this compound.

Q3: Can changing the reaction conditions, other than solvent and temperature, improve solubility?

A3: Yes, other reaction parameters can influence the apparent solubility and overall success of the reaction.

  • Use of a Phase-Transfer Catalyst (PTC): In heterogeneous reactions (e.g., a solid reactant in a liquid), a PTC can facilitate the reaction by bringing the reactant into the reactive phase.[8] This is particularly useful when dealing with ionic reagents that are insoluble in the organic reaction medium.

  • High-Temperature Ball Milling: For reactions that are intractable in solution, solid-state synthesis using a ball mill can be a powerful alternative.[11] This technique avoids solvent-related solubility issues altogether.

Q4: Are there any chemical modifications I can make to the starting material to improve its solubility?

A4: While derivatization is a more involved approach, it can be effective.

  • N-Alkylation: Alkylating the indazole nitrogen can disrupt the crystal lattice and improve solubility. For example, the N-methylated version, 6-Bromo-3-iodo-1-methyl-1H-indazole, may exhibit different solubility properties.[2][12][13]

  • Prodrug Approach: In a drug development context, creating a more soluble prodrug that converts to the active compound in situ can be a viable strategy.[14][15]

Troubleshooting Guide: Common Scenarios

This section addresses specific experimental observations and provides actionable solutions.

Observation Potential Cause Recommended Action(s)
Starting material precipitates out of solution upon adding another reagent. The addition of the new reagent has altered the polarity of the solvent system, reducing the solubility of the indazole.1. Add a co-solvent to maintain the indazole's solubility. 2. Consider adding the reagents in a different order, or dissolving the indazole in a pre-mixed solution of the other reagents.
The reaction is sluggish or incomplete, even though the starting material appears to be dissolved. The concentration of the dissolved indazole may be too low for an efficient reaction rate.1. Increase the reaction temperature to boost both solubility and reaction kinetics. 2. If possible without compromising the reaction, increase the amount of solvent. 3. Explore the use of a co-solvent to achieve a higher concentration of the dissolved indazole.[8]
Formation of insoluble byproducts that coat the starting material. The reaction is proceeding, but the product or an intermediate is insoluble and hindering further reaction.1. Increase agitation to keep the solids suspended. 2. Employ sonication during the reaction. 3. Select a solvent system in which both the starting materials and products are soluble.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This is a representative protocol that can be adapted. Note that the iodine at the 3-position is generally more reactive in cross-coupling reactions than the bromine at the 6-position.

  • Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3] Ensure the volume is sufficient to at least partially dissolve the reactants at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Protocol 2: Step-by-Step Guide to Using a Co-solvent
  • Initial Setup: In your reaction vessel, combine the this compound and your primary solvent (e.g., 1,4-dioxane).

  • Observation: Stir the mixture at room temperature and observe the degree of dissolution.

  • Co-solvent Addition: Begin adding a co-solvent (e.g., DMF or NMP) dropwise while stirring.

  • Monitoring: Continue adding the co-solvent until the solid is fully dissolved.[8]

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be documented for future experiments.

  • Proceed with Reaction: Once the starting material is in solution, proceed with the addition of other reagents and continue with your established reaction protocol.

Below is a visual representation of the co-solvent addition process:

Co_Solvent_Protocol cluster_0 Co-solvent Addition Protocol cluster_1 Decision Point a0 Combine Indazole and Primary Solvent a1 Stir and Observe a0->a1 a2 Add Co-solvent Dropwise a1->a2 a3 Monitor for Dissolution a2->a3 a4 Record Solvent Ratio a3->a4 b0 Is Solid Dissolved? a3->b0 a5 Proceed with Reaction a4->a5 b0->a2 No b0->a4 Yes

Caption: A step-by-step protocol for using a co-solvent to improve solubility.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the solubility challenges associated with this compound and successfully utilize this important building block in their synthetic endeavors.

References

  • Gorja, D., Shiva Kumar, K., Dulla, B., Mukkanti, A., & Pal, M. (2014). A new entry to 1, 6-disubstituted-1H-indazoles via a sequential N-alkylation followed by a Suzuki–Miyaura cross-coupling reaction. Journal of Heterocyclic Chemistry, 51(2), 374-382. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15887. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2805-2826. [Link]

  • BenchChem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Chadha, R., & Saini, A. (2021). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Journal of Pharmaceutical Sciences, 110(1), 38-52. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Smith, E. A., et al. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37). [Link]

  • Solubility of Things. (n.d.). Strategies for Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]

  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria, 281(2), 109-117. [Link]

  • Colacino, E., et al. (2022). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. Green Chemistry, 24(1), 87-111. [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(2), 99-131. [Link]

  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: About. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Al-Abri, S. A. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • Kumar, S., & Singh, P. (2015). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical and Scientific Innovation, 4(1), 1-6. [Link]

  • Becerra, D., & Millán, J. C. (2025, March). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Molecules, 30(5), 1234. [Link]

  • Singh, A., et al. (2025, August 6). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. Journal of Organic Chemistry. [Link]

  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: measurements and modeling. Fluid Phase Equilibria, 281(2), 109-117. [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2957. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Sonogashira Coupling with 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate this powerful C-C bond-forming reaction.

The Sonogashira coupling is an invaluable tool for the synthesis of complex molecules, particularly in medicinal chemistry where the indazole scaffold is a privileged structure.[1][2] It facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide—in this case, a 3-iodoindazole—using a palladium catalyst and, typically, a copper(I) co-catalyst.[3][4][5] While highly effective, the reaction is sensitive to a number of variables that can impact yield and purity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction has a low or non-existent yield. What are the first things I should check?

Low conversion is the most common issue and can stem from several sources. A systematic check of your reagents and reaction setup is the most effective approach.

A1: Initial Troubleshooting Workflow

The first step is to assess the integrity of your core components and the reaction environment.

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to air and can decompose, often observed as a black precipitate (palladium black).[6] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[7] Always use a fresh, active palladium source.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is easily oxidized. Its color should be off-white to light tan; if it is green or brown, it has likely oxidized and should not be used. Using a freshly opened bottle is recommended.[6]

    • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) is crucial for neutralizing the HX byproduct and, in the copper-catalyzed cycle, facilitating the deprotonation of the terminal alkyne.[3][8] The base must be anhydrous and pure; consider distilling it before use if it is from an older bottle.[6]

    • Reagent Purity: Impurities in the 3-iodoindazole, alkyne, or solvent can poison the catalyst.[6] Ensure all starting materials are of high purity.

  • Reaction Conditions:

    • Inert Atmosphere: This is one of the most critical parameters. The Pd(0) catalyst is unstable in the presence of oxygen.[6][9] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[6][10]

    • Solvent Choice: The solvent must fully dissolve all reaction components.[11] Common choices include DMF, THF, toluene, or an excess of the amine base itself.[3][11] However, be aware that coordinating solvents like DMF can sometimes slow the reaction by competing for coordination sites on the palladium center.[11][12]

    • Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, some less reactive substrates may require gentle heating (e.g., 40-60 °C).[3][6] Conversely, excessive heat can accelerate catalyst decomposition.[13]

Q2: I'm observing a significant amount of a byproduct that I've identified as the homocoupled dimer of my alkyne. How can I minimize this?

A2: Minimizing Glaser-Hay Homocoupling

The formation of alkyne dimers, known as Glaser coupling, is a classic side reaction in copper-mediated Sonogashira reactions, particularly in the presence of oxygen.[3][6]

  • Mechanism of Interference: The copper(I) co-catalyst, which is intended to form a copper acetylide intermediate for transmetalation to palladium, can be oxidized to copper(II) by oxygen. This Cu(II) species then promotes the oxidative dimerization of the alkyne.[14]

  • Solutions:

    • Strictly Anaerobic Conditions: This is the most effective preventative measure. Rigorous degassing of the solvent and maintaining a strict inert atmosphere will minimize the oxygen available to promote this side reaction.[6]

    • Reduce Copper Catalyst Loading: Minimizing the amount of CuI (e.g., from 5 mol% down to 1-2 mol%) can reduce the rate of homocoupling.[6]

    • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[15]

    • Switch to a Copper-Free Protocol: If homocoupling is a persistent issue, the most definitive solution is to use a copper-free Sonogashira protocol.[3][4][6] These methods often require a different base (e.g., a stronger, non-nucleophilic base like DBU or an inorganic base like Cs₂CO₃) and sometimes more specialized ligands, but they completely eliminate the primary pathway for Glaser coupling.[7]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this indicate?

A3: Understanding Palladium Black Formation

The formation of a fine black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[6] The active, soluble Pd(0) complex agglomerates and precipitates out of the solution, rendering it catalytically inactive.

  • Common Causes:

    • Presence of Oxygen: As mentioned, oxygen can oxidize and destabilize the Pd(0) catalyst.[6]

    • Impurities: Acidic or other reactive impurities can lead to ligand dissociation and catalyst decomposition.

    • High Temperature: Excessive heat can cause the ligands to dissociate from the palladium center, leading to aggregation.[13]

    • Solvent Effects: In some cases, certain solvents can promote decomposition. For example, using only triethylamine as the solvent can sometimes lead to faster decomposition compared to using a co-solvent like THF or toluene.[16]

  • Preventative Measures:

    • Ensure a rigorously inert atmosphere.[6]

    • Use high-purity, anhydrous reagents and solvents.[6]

    • If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to Pd(0).

    • Run the reaction at the lowest effective temperature.

Q4: Does the N-H proton of the indazole ring interfere with the reaction?

A4: Managing the Indazole N-H Proton

Yes, the acidic N-H proton of the indazole ring can potentially interfere with the reaction.[17] This is a key consideration when working with N-heterocyclic substrates.

  • Potential Issues:

    • Deprotonation by the Base: The amine base can deprotonate the indazole N-H, consuming a molar equivalent of the base. If the base is limiting, this can stall the reaction.

    • Coordination to the Catalyst: The resulting indazolate anion can act as a ligand, potentially coordinating to the palladium or copper center and inhibiting catalysis.

    • Side Reactions: In some cases, the deprotonated indazole can participate in unwanted side reactions.

  • Strategies for Mitigation:

    • Base Selection: Use a sufficient excess of a non-nucleophilic amine base like triethylamine or diisopropylethylamine (DIPEA). Typically, 2-3 equivalents are used to ensure enough free base is available to participate in the catalytic cycle.

    • N-Protection: For particularly challenging substrates or when optimizing for very high yields, protecting the indazole nitrogen is a robust strategy.[9][18] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be employed. A key study noted that for some 3-iodoindazoles, no coupling was observed at position 3 without prior protection of the N-1 position.[9][18]

Visualizing the Process

Understanding the reaction mechanism and having a logical troubleshooting plan are essential for success.

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)-(C≡CR²)(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R¹-C≡CR²) alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + CuI, Base - Base·HX cu_acetylide->pd_complex Transfers Acetylide

Caption: Simplified Sonogashira catalytic cycle.

Troubleshooting Workflow

When a reaction fails, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_reagents Check Reagent & Catalyst Integrity (Purity, Age, Activity) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, Gas Source) start->check_atmosphere check_conditions Review Reaction Conditions (Solvent, Base, Temperature) start->check_conditions side_reactions Analyze for Side Products check_reagents->side_reactions check_atmosphere->side_reactions check_conditions->side_reactions homocoupling Issue: Alkyne Homocoupling (Glaser Product) side_reactions->homocoupling Glaser Dimer Observed decomposition Issue: Catalyst Decomposition (Palladium Black) side_reactions->decomposition Black Precipitate Observed no_reaction Issue: No Reaction (Starting Material Recovered) side_reactions->no_reaction No Conversion Observed solve_homocoupling Solution: - Rigorous Degassing - Reduce [CuI] - Switch to Cu-free homocoupling->solve_homocoupling solve_decomposition Solution: - Improve Inert Atmosphere - Purify Reagents - Lower Temperature decomposition->solve_decomposition solve_no_reaction Solution: - Use Fresh Catalysts - Screen Ligands/Solvents - Increase Temperature Gently - Consider N-Protection no_reaction->solve_no_reaction

Caption: Decision tree for troubleshooting Sonogashira reactions.

Recommended Protocol and Parameters

While every substrate pairing is unique, the following protocol provides a robust starting point for the Sonogashira coupling of a 3-iodoindazole.

General Experimental Protocol
  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-iodoindazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or toluene, ~0.1 M concentration) via syringe. Add the amine base (e.g., triethylamine, 2-3 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) in an oil bath. Monitor the reaction progress by TLC or LC-MS until the 3-iodoindazole is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short pad of celite to remove palladium black and inorganic salts.[19]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Table of Recommended Parameters
ParameterRecommended OptionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a Pd(0) source and often used directly. PdCl₂(PPh₃)₂ is a more air-stable Pd(II) precatalyst.[3][7]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the classic Sonogashira.[3] Omit for copper-free variations.
Ligand (if needed) PPh₃, P(t-Bu)₃, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs)For challenging substrates, more electron-rich and bulky ligands can improve catalyst stability and activity.[7][20][21]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), DIPEAAmine bases are standard.[3][6] For copper-free systems, K₂CO₃, Cs₂CO₃, or DBU may be used.
Solvent THF, Toluene, DMF, Dioxane, Et₃NChoice depends on substrate solubility and reaction temperature.[11] Be mindful of potential solvent-catalyst interactions.[11]
Temperature Room Temperature to 80 °CAryl iodides are highly reactive and often couple at room temperature.[3] Bromides or challenging substrates may require heat.[3]
References
  • Wikipedia. Sonogashira coupling. [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Larock, R. C., et al. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Jakob & Pravin. Sonogashira coupling. YouTube. [Link]

  • Al-Tel, T. H., et al. Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles. Thieme Chemistry. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Alagarsamy, P., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of the Chinese Chemical Society. [Link]

  • Ali, I., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Szilvási, T., et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • ResearchGate. Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ScienceMadness Discussion Board. Potential Sonogashira Reaction Problems?. [Link]

  • Gallop, C. W. D., et al. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]

  • Bakos, J., et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • The Journal of Organic Chemistry. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. N-Heterocyclic NCN-Pincer Palladium Complexes: A Source for General, Highly Efficient Catalysts in Heck, Suzuki, and Sonogashira Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

Sources

Technical Support Center: Strategies to Avoid N-H Interference in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with substrates containing N-H bonds. The inherent reactivity of the N-H group can lead to catalyst inhibition, side reactions, and overall diminished performance. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these common issues.

Frequently Asked Questions (FAQs)
Q1: What is N-H interference in palladium-catalyzed reactions, and why does it happen?

A1: N-H interference refers to a collection of undesired processes that occur when a substrate containing a primary or secondary amine (or other N-H-containing functional group) is present in a palladium-catalyzed reaction. The root of the problem lies in the electronic properties of both the palladium catalyst and the amine.

  • Catalyst Poisoning: The nitrogen atom's lone pair of electrons can coordinate strongly to the electron-deficient palladium center. This coordination can either be reversible or irreversible, occupying the catalyst's active sites and preventing it from participating in the desired catalytic cycle. In some cases, stable bis(amino)-palladium complexes can form, leading to catalyst deactivation.[1][2]

  • N-H Bond Activation: The palladium catalyst, particularly in its Pd(0) active state, can insert into the N-H bond via oxidative addition.[3][4] This is a competing and often undesired pathway to the intended oxidative addition of, for example, an aryl-halide bond. This side reaction consumes the active catalyst and can lead to the formation of undesired N-coupled byproducts.

  • Altered Reactivity: The presence of a basic amine can influence the overall reaction environment, potentially interfering with the role of the added base, which is crucial for steps like transmetalation in Suzuki couplings or deprotonation in Heck reactions.

These interferences typically manifest as low or no product yield, the formation of palladium black (aggregated, inactive palladium), or the generation of complex byproduct mixtures.[2][5]

Q2: My reaction with an unprotected aniline is failing. How do I know if N-H interference is the culprit?

A2: Diagnosing N-H interference requires careful observation and sometimes, simple control experiments. Common symptoms include:

  • Stalled Reaction: The reaction starts but fails to reach completion, even with extended reaction times or heating. This often points to gradual catalyst deactivation.

  • No Reaction: Complete lack of product formation suggests immediate and potent catalyst inhibition.

  • Formation of Palladium Black: The precipitation of a black solid is a classic sign of catalyst agglomeration and deactivation, which can be accelerated by interactions with substrates like amines.[5]

  • N-Arylation Byproducts: In cross-coupling reactions intended for C-C bond formation (like Suzuki or Heck), the formation of N-arylated products (e.g., diarylamines) is a direct indicator of competing C-N coupling pathways.[6]

  • Inconsistent Results: High sensitivity to minor changes in reagent purity, solvent degassing, or reaction setup can be exacerbated by the presence of a reactive N-H group.

Troubleshooting Workflow: A logical approach to diagnosing the issue is essential.

TroubleshootingWorkflow Start Low Yield / No Reaction with N-H Substrate Check1 Observe Palladium Black? Start->Check1 Result1_Yes Yes Check1->Result1_Yes Yes Result1_No No Check1->Result1_No No Check2 LCMS shows N-arylation or homocoupling? Result2_Yes Yes Check2->Result2_Yes Yes Result2_No No Check2->Result2_No No Check3 Run control reaction without N-H substrate? Result3_Success Success Check3->Result3_Success Success Result3_Fail Fail Check3->Result3_Fail Failure Action1 Probable Catalyst Deactivation. Consider Ligand Modification or Lower Temperature. Result1_Yes->Action1 Result1_No->Check2 Action2 Competing N-H Activation. Consider Protecting Group or Ligand Steric Hindrance. Result2_Yes->Action2 Result2_No->Check3 Action3 Problem is likely N-H interference. Result3_Success->Action3 Action4 Issue may be unrelated to N-H. Check other reagents, solvent, and conditions. Result3_Fail->Action4

Caption: Troubleshooting workflow for N-H interference.

Q3: What is the most common strategy to prevent N-H interference?

A3: The most established and reliable strategy is to temporarily mask the N-H group's reactivity using a protecting group .[7][8][9] This involves a two-step process:

  • Protection: Chemically modify the N-H group to a less reactive functional group (e.g., an amide or carbamate).

  • Deprotection: After the palladium-catalyzed reaction is complete, remove the protecting group to regenerate the free amine.

By converting the amine into a functional group like a carbamate, its nucleophilicity and ability to coordinate to the palladium center are significantly reduced.[8] This allows the desired catalytic cycle to proceed without interference. While this adds steps to the overall synthesis, its predictability and effectiveness often make it the preferred method.

Q4: How do I choose the right N-H protecting group for my palladium-catalyzed reaction?

A4: The ideal protecting group should be easy to install, stable to the specific palladium-catalyzed reaction conditions (base, solvent, temperature), and easy to remove without affecting other functional groups in the molecule (an approach known as an "orthogonal" strategy).[8]

Protecting GroupStructureCommon Installation ReagentsKey Stability Notes for Pd-CatalysisCommon Cleavage Conditions
Boc (tert-Butoxycarbonyl)Boc-NBoc2O, DMAPGenerally stable. Can be labile at high temperatures.Strong acid (e.g., TFA, HCl).[10]
Cbz (Carboxybenzyl)Cbz-NCbz-Cl, baseIncompatible with reactions using Pd/C for hydrogenation.Catalytic hydrogenation (e.g., H2, Pd/C).[10]
Ac (Acetyl)Ac-NAc2O or AcCl, baseVery stable. The amide moderates the ring's reactivity in anilines.[11]Strong acid or base hydrolysis (e.g., refluxing HCl or NaOH).[11]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-NFmoc-Cl, baseStable to acidic conditions and hydrogenation.Mild base (e.g., Piperidine in DMF).[10]
Sulfonyl (e.g., Nosyl, Tosyl)R-SO2-NR-SO2-Cl, baseVery robust, stable to a wide range of conditions.Requires strong reducing agents (e.g., thiolates) or harsh acids.

Expert Tip: For many cross-coupling reactions, the Boc and Acetyl groups offer a good balance of stability and ease of removal. The acetyl group is particularly useful for anilines as it also deactivates the aromatic ring, preventing side reactions like polyhalogenation.[11]

Q5: I want to avoid protecting groups. What are the "protecting-group-free" strategies?

A5: Avoiding the extra steps of protection and deprotection is highly desirable for improving synthetic efficiency. Several strategies have been developed to enable palladium-catalyzed reactions directly on substrates with free N-H groups.

1. Ligand Modification: The choice of ligand is critical.

  • Steric Bulk: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can create a sterically hindered pocket around the palladium atom.[5][12] This steric shield physically blocks the N-H group from coordinating to the metal center, allowing the desired substrate (e.g., aryl halide) to access the catalyst.[5]

  • Cooperating Ligands: Specialized ligands can actively participate in the reaction mechanism to favor C-H activation over N-H interference. For example, the [2,2′-bipyridin]-6(1H)-one ligand has been shown to enable the direct ortho-arylation of unprotected anilines by promoting C-H cleavage and kinetically disfavoring the C-N coupling pathway.[6][13]

2. Judicious Choice of Base and Solvent:

  • Weakly Coordinating Bases: Using a weaker, non-coordinating base like K3PO4 or Cs2CO3 can be more effective than stronger, more nucleophilic bases that might compete with the substrate.[12] In some cases of C-H functionalization, a weak base like MgO has proven remarkably selective for C-arylation over N-arylation.[14]

  • Solvent Effects: The solvent can influence the solubility of the catalyst and reagents and can affect the equilibrium of catalyst-substrate coordination. A screen of solvents (e.g., Toluene, Dioxane, DMF) is often a valuable optimization step.

3. In-situ Protection/Slow Addition:

  • In some cases, a reagent can be added that reversibly interacts with the amine. For example, using an excess of a boronic acid in a Suzuki reaction can sometimes lead to the in-situ formation of a B-N adduct that temporarily masks the amine.

  • Slowly adding the N-H containing substrate to the reaction mixture can help maintain a low instantaneous concentration, minimizing its inhibitory effect on the catalyst.

Strategies cluster_approaches Mitigation Strategies Problem N-H Interference in Pd-Catalysis Protect Chemical Protection (e.g., Boc, Ac) Problem->Protect Ligand Catalyst System Modification - Bulky Ligands (XPhos) - Cooperating Ligands Problem->Ligand Conditions Reaction Condition Tuning - Weaker Base (K3PO4) - Solvent Screening Problem->Conditions Outcome Successful Reaction Protect->Outcome Ligand->Outcome Conditions->Outcome

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Haloindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of haloindazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the chemical principles that govern success.

The indazole core is a privileged structure in medicinal chemistry, but its unique electronic properties and the presence of a reactive N-H group can present challenges for palladium-catalyzed cross-coupling reactions. This guide is structured to address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: When Your Reaction Doesn't Work as Expected

This section addresses specific experimental issues you might encounter.

Q1: I'm not seeing any product formation, and my starting materials are largely unreacted. What should I do first?

Answer:

This is a common and frustrating issue, often pointing to a problem with the catalytic cycle's initiation or a deactivated catalyst. Before making drastic changes, consider the following critical factors:

  • Inert Atmosphere and Reagent Purity: The Pd(0) active catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that your solvent and amine were rigorously degassed. Trace water can also be detrimental, so using anhydrous solvents is crucial.

  • Base Solubility: A frequent culprit for failed reactions is the poor solubility of the inorganic base in the reaction solvent.[2] If the base is not sufficiently dissolved, it cannot effectively deprotonate the amine or the palladium-amine complex, stalling the catalytic cycle. Consider switching to a more soluble base or a solvent system that better dissolves the chosen base. For instance, while toluene is common, ethereal solvents like dioxane or THF might offer better solubility for certain bases.[3]

  • Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, this reduction step might be failing. Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a commercially available pre-catalyst (e.g., XPhos Pd G3) can often be more reliable and give more consistent results.[3]

Q2: My reaction is sluggish, with low conversion even after extended reaction times. How can I increase the reaction rate?

Answer:

Slow reaction rates are typically due to suboptimal reaction parameters for your specific haloindazole substrate. Here's a systematic approach to accelerating your reaction:

  • Increase Temperature: The oxidative addition of the haloindazole to the palladium center is often the rate-limiting step. Increasing the reaction temperature (typically in the 80-110 °C range) can significantly enhance the rate of this step.[4]

  • Ligand Choice: The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps. For electron-rich haloindazoles, a more electron-rich and bulky ligand like XPhos or RuPhos can accelerate the reaction.[5] For electron-poor haloindazoles, a ligand like Xantphos might be a better choice due to its ability to stabilize the electron-deficient palladium center.[6]

  • Stronger Base: Switching to a stronger base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) , can increase the rate of amine deprotonation, which can be a slow step in the catalytic cycle.[1] However, be mindful of potential side reactions with base-sensitive functional groups on your indazole.

Q3: I'm observing significant amounts of a side product that appears to be the dehalogenated indazole. What is causing this and how can I prevent it?

Answer:

The formation of the dehalogenated (or hydrodehalogenated) arene is a known side reaction in Buchwald-Hartwig aminations.[7] This typically occurs via two primary pathways:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the haloindazole to form the dehalogenated product.

  • Reaction with Water: Trace water in the reaction can react with the palladium catalyst to form a palladium-hydroxide species, which can also lead to dehalogenation.

Solutions:

  • Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands that promote rapid C-N bond formation are often effective at minimizing dehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to favor the desired C-N coupling over competing pathways.

  • Rigorous Anhydrous Conditions: As mentioned previously, ensuring your reaction is free of water is critical to preventing this side reaction.

Q4: My unprotected (N-H) haloindazole is giving a complex mixture of products, possibly including N-arylated indazole. How can I achieve selective C-amination?

Answer:

This is a key challenge when working with N-H containing heterocycles like indazole. The acidic N-H proton can compete with the amine for reaction with the base and the palladium catalyst, leading to undesired N-arylation or other side reactions.

The most effective strategy is to use a strong, non-nucleophilic base that can deprotonate both the indazole N-H and the amine nucleophile.

  • LiHMDS as the Base of Choice: Several studies have shown that lithium bis(trimethylsilyl)amide (LHMDS) is an excellent base for the amination of unprotected N-H heterocycles.[8] By using a sufficient excess of LiHMDS (typically 2.2-2.5 equivalents), you can ensure that both the indazole and the amine are deprotonated, preventing competitive N-arylation and promoting the desired C-N coupling.

  • Ligand Considerations: For unprotected haloindazoles, ligands such as RuPhos , SPhos , and XPhos have been shown to be effective in combination with LiHMDS.[5][8]

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the Buchwald-Hartwig amination of haloindazoles.

Q5: How do I choose the right starting ligand for my haloindazole?

Answer:

The optimal ligand depends on the electronic nature and steric environment of your haloindazole and amine coupling partner. Here is a general guide:

Ligand FamilyKey CharacteristicsBest Suited For
Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) Bulky and electron-rich.[5]General purpose, good for a wide range of haloindazoles, particularly effective for challenging substrates like aryl chlorides and for promoting high reaction rates.
Josiphos Ligands Ferrocene-based, bidentate ligands.Can be highly effective for specific applications, including the coupling of ammonia and primary amines.[7][9]
Xantphos Bidentate ligand with a large natural bite angle.Often a good choice for electron-poor haloindazoles and can help to suppress side reactions.[6]

Starting Point Recommendation: For a general screen, XPhos or SPhos are excellent starting points due to their broad applicability.[5] If you are working with a particularly electron-deficient haloindazole, consider including Xantphos in your screen.

Q6: What is the best base for my reaction? Should I use a strong or a weak base?

Answer:

The choice of base is a critical parameter that influences both the reaction rate and the substrate scope.

Base TypeExamplesAdvantagesDisadvantages
Strong Bases NaOt-Bu, KOt-Bu, LiHMDSPromote fast reaction rates; LiHMDS is excellent for unprotected N-H indazoles.[1][8]Can be incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[1]
Weak Bases K₂CO₃, Cs₂CO₃, K₃PO₄Greater functional group tolerance.Often require higher reaction temperatures and longer reaction times.[1]

General Recommendation:

  • For unprotected (N-H) haloindazoles , start with LiHMDS .[8]

  • For N-protected haloindazoles without base-sensitive groups , NaOt-Bu is a good first choice for achieving high reaction rates.[1]

  • If your N-protected haloindazole has base-sensitive functional groups , screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄ .

Q7: How does the position of the halogen on the indazole ring affect the reaction conditions?

Answer:

The position of the halogen influences the electronic properties of the C-X bond and can affect the ease of oxidative addition. While a comprehensive comparative study is not available, some general trends can be inferred:

  • 3-Haloindazoles: The 3-position of the indazole ring is relatively electron-deficient, which can facilitate oxidative addition. Ligands like Xantphos have been successfully used for the amination of 3-haloindazoles.[6]

  • 5- and 6-Haloindazoles: These positions are electronically more akin to a standard substituted halobenzene. General purpose ligands like XPhos and SPhos are typically effective.

  • 7-Haloindazoles: The proximity of the halogen to the nitrogen of the pyrazole ring can influence reactivity. For 7-azaindoles (an indazole isostere), RuPhos and XPhos with LiHMDS have been shown to be a successful combination.[8]

Experimental Protocols & Visual Guides

General Protocol for Buchwald-Hartwig Amination of a Haloindazole

This is a general starting point; optimization of ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • Haloindazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOt-Bu, 2.0 equiv, or LiHMDS, 2.2 equiv for unprotected indazoles)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the haloindazole, palladium pre-catalyst, and a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under a positive pressure of inert gas, add the base.

  • Add the degassed solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Optimization Workflow

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Haloindazole (Ar-X) Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination Amine (R₂NH) Deprotonation Deprotonation (Pd-Amido Complex) Amine_Coordination->Deprotonation Base Reductive_Elimination Product Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regenerates Catalyst Optimization_Workflow Start Start: Low Yield or No Reaction Check_Basics 1. Verify Inert Atmosphere & Reagent Purity Start->Check_Basics Base_Screen 2. Screen Bases (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃) Check_Basics->Base_Screen Basics OK Ligand_Screen 3. Screen Ligands (e.g., XPhos, RuPhos, Xantphos) Base_Screen->Ligand_Screen Solvent_Temp 4. Optimize Solvent & Temperature (e.g., Toluene, Dioxane, 80-110 °C) Ligand_Screen->Solvent_Temp Success Optimized Conditions Solvent_Temp->Success

Caption: A decision-making workflow for optimizing your reaction.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chiykowski, V. A., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications, 13(1), 2933. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved from [Link]

  • Bak, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18095–18107. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2193–2199. Retrieved from [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(3), 196–204. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2193–2199. Retrieved from [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21633–21641. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Bromo-3-iodo-1H-indazole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 6-Bromo-3-iodo-1H-indazole, a crucial building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of synthetic strategies, experimental protocols, and data-driven comparisons to inform route selection for both laboratory-scale synthesis and larger-scale production.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound offers synthetic handles for diverse functionalization. The bromine at the 6-position and the iodine at the 3-position can be selectively manipulated through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This has led to its use in the synthesis of potent inhibitors for various kinases, which are critical targets in oncology and other therapeutic areas. The efficient and scalable synthesis of this key intermediate is therefore a topic of significant interest.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound have been identified and are compared below:

  • Route 1: Direct Iodination of 6-Bromo-1H-indazole. This is a direct, one-step approach starting from the commercially available 6-Bromo-1H-indazole.

  • Route 2: Two-Step Synthesis from 4-Bromo-2-methylaniline. This route involves the initial construction of the indazole ring followed by iodination.

Data Summary and Comparison
ParameterRoute 1: Direct IodinationRoute 2: Two-Step Synthesis from 4-Bromo-2-methylaniline
Starting Material 6-Bromo-1H-indazole4-Bromo-2-methylaniline
Number of Steps 12
Overall Yield 71.2%[1]Moderate to High (Estimated)
Key Reagents Iodine (I₂), Potassium Hydroxide (KOH)Acetic anhydride, Potassium acetate, Isoamyl nitrite, Iodine (I₂), Potassium Hydroxide (KOH)
Solvents Dimethylformamide (DMF)Chloroform, Heptane, Dimethylformamide (DMF)
Reaction Conditions Room temperatureReflux (68°C) for indazole formation, Room temperature for iodination
Scalability Readily scalableThe first step is documented for large-scale synthesis[2]
Advantages High-yielding, straightforward, commercially available starting materialUtilizes a more fundamental and potentially cheaper starting material
Disadvantages Relies on the availability and cost of 6-Bromo-1H-indazoleLonger reaction sequence, requires an additional purification step

Detailed Synthetic Routes and Experimental Protocols

Route 1: Direct Iodination of 6-Bromo-1H-indazole

This route is the most direct and efficient method for the laboratory-scale synthesis of this compound. The reaction proceeds via the deprotonation of the indazole N-H by a base, followed by electrophilic substitution at the C3 position by iodine.

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature until the KOH has dissolved.

  • Prepare a solution of iodine (I₂) (15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the acid.

  • A white solid will precipitate out of the solution.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

  • Reported Yield: 71.2%[1]

Route1 start 6-Bromo-1H-indazole reagents KOH, I₂ DMF, RT, 3h start->reagents product This compound reagents->product caption Route 1: Direct Iodination

Caption: Workflow for the direct iodination of 6-Bromo-1H-indazole.

Route 2: Two-Step Synthesis from 4-Bromo-2-methylaniline

This route offers an alternative approach, starting from a more basic raw material. The key first step is the formation of the indazole ring system from an appropriately substituted aniline derivative.

This procedure is based on a diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 equiv.) in chloroform. Cool the solution and add acetic anhydride (1.1 equiv.) while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.15 equiv.) followed by isoamyl nitrite (1.5 equiv.). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

  • Reported Yield: While a specific yield is not provided in the reference, this method is described as suitable for large-scale production, suggesting moderate to high yields are achievable.[2]

The 6-Bromo-1H-indazole obtained from Step 1 can then be iodinated using the same protocol as described in Route 1 to afford the final product, this compound.

Route2 start 4-Bromo-2-methylaniline step1_reagents 1. Acetic anhydride 2. KOAc, Isoamyl nitrite Reflux, 20h start->step1_reagents intermediate 6-Bromo-1H-indazole step1_reagents->intermediate step2_reagents KOH, I₂ DMF, RT, 3h intermediate->step2_reagents product This compound step2_reagents->product caption Route 2: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Discussion of Alternative Routes

A potential third synthetic route could involve the synthesis of 3-amino-6-bromo-1H-indazole followed by a Sandmeyer reaction to introduce the iodo group. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. However, a literature search did not yield a readily available, high-yielding synthesis for 3-amino-6-bromo-1H-indazole. While syntheses of other substituted 3-aminoindazoles are known, the lack of a clear and efficient route to this specific precursor makes the Sandmeyer approach less practical and more of a theoretical consideration at this time.

Conclusion and Recommendations

For laboratory-scale synthesis where the starting material is readily available, Route 1 (Direct Iodination) is the recommended method due to its simplicity, high yield, and mild reaction conditions. This one-step process provides a quick and efficient way to access the desired product.

For larger-scale production or when considering the cost of starting materials, Route 2 (Two-Step Synthesis) presents a viable alternative. Although it involves an additional step, the use of a more fundamental starting material, 4-bromo-2-methylaniline, may offer economic advantages. The first step of this route has been developed for scale-up, indicating its industrial applicability.

The choice between these two routes will ultimately depend on the specific needs of the research or development program, including scale, timeline, and economic considerations. This guide provides the necessary data and protocols to make an informed decision.

References

  • Feng, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675-15687. [Link]

Sources

A Comparative Efficacy Analysis: 6-Bromo-1H-indazole Derivatives Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain a pivotal class of targets in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. The therapeutic landscape has been reshaped by the development of small-molecule kinase inhibitors that target the highly conserved ATP-binding pocket.

Within this landscape, the 1H-indazole core has emerged as a "privileged scaffold"—a molecular framework renowned for its ability to form the basis of potent and selective kinase inhibitors.[1][2] This is largely due to its structural mimicry of the purine core of ATP, enabling it to act as a competitive inhibitor for a wide range of kinases.[1] This structural versatility has given rise to several commercially successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, all of which feature the indazole motif.[3]

This guide focuses on a specific, highly versatile subset of this class: derivatives of 6-bromo-1H-indazole. The 6-bromo substitution serves as a crucial chemical handle, facilitating the synthesis of diverse and potent kinase inhibitors.[1][4][5] We will provide an objective, data-driven comparison of the efficacy of these emerging derivatives against established, clinically relevant kinase inhibitors, focusing on two key cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). Through a detailed examination of quantitative data, experimental methodologies, and the underlying structure-activity relationships, this guide aims to equip researchers and drug development professionals with the insights needed to advance the rational design of next-generation therapeutics.

Chapter 1: Comparative Efficacy at the Angiogenesis Front - VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6] Its inhibition is a clinically validated strategy for cancer treatment. Here, we compare the in vitro inhibitory activity of novel 6-bromo-1H-indazole derivatives against VEGFR-2 with that of FDA-approved multi-kinase inhibitors Axitinib and Pazopanib.

Quantitative Data: In Vitro VEGFR-2 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency. Lower values indicate greater potency.

Compound/DrugTargetIC50 (nM)Source
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[6]
Derivative W12VEGFR-2< 5[6]
Derivative W17VEGFR-2< 5[6]
Derivative W19VEGFR-2< 5[6]
Derivative W20VEGFR-2< 5[6]
Derivative W2VEGFR-2< 10[6]
Derivative W23VEGFR-2< 10[6]
Reference Drugs
AxitinibVEGFR-20.2[6]
PazopanibVEGFR-230[3][6]

Analysis of Efficacy:

The data reveals that several novel 6-bromo-1H-indazole derivatives exhibit potent, single-digit nanomolar inhibitory activity against VEGFR-2.[6] Their potency is comparable to or exceeds that of Pazopanib and approaches that of Axitinib, a highly potent VEGFR-2 inhibitor. It is crucial to note a key caveat: the data for the novel derivatives are sourced from patent literature and were not evaluated in a direct head-to-head study with the reference drugs.[6] Therefore, while the results are highly promising, direct comparisons should be interpreted with caution pending independent verification in peer-reviewed studies.[6] Nevertheless, these findings underscore the potential of the 6-bromo-1H-indazole scaffold for generating potent anti-angiogenic agents.[7]

Signaling Pathway Visualization

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Inactive Monomer) VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis IP3->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole 6-Bromo-1H-Indazole Derivatives Indazole->Dimer INHIBITS

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Chapter 2: Targeting Cell Division - A Comparison of PLK4 Inhibitors

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper cell division.[8] Overexpression of PLK4 is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.

Quantitative Data: PLK4 Inhibition and Cellular Activity

Here we compare indazole-based PLK4 inhibitors, demonstrating the process of lead optimization to achieve high potency.

Compound IDKey Structural FeaturePLK4 Kinase IC50 (nM)Cellular Antiproliferative Activity (IMR-32 cells, IC50 µM)Source
Indazole Derivatives
28t (Lead Compound)Initial Scaffold74Weak Activity[9]
A01Modified Hydrophobic Segment11Not Reported[9]
C05Optimized Hydrophilic Fragment< 0.10.948[9]
Alternative Inhibitors
CentrinonePublished PLK4 Inhibitor2.74.8[8]
LCR-263Positive ControlNot ReportedLess Potent than C05[9]

Analysis of Efficacy:

This comparison highlights a successful lead optimization campaign starting from compound 28t, which had moderate kinase inhibitory activity but poor cellular effects.[9] Through rational drug design, including modifications to enhance hydrophobic interactions and optimize hydrophilic fragments, compound C05 was developed.[9] C05 exhibits exceptional potency against PLK4, with an IC50 value under 0.1 nM, significantly more potent than the established inhibitor Centrinone.[8][9]

Crucially, this high in vitro potency translates to potent cellular activity. C05 demonstrated superior antiproliferative effects against neuroblastoma (IMR-32), breast cancer (MCF-7), and lung cancer (H460) cell lines compared to the positive control LCR-263.[9] Mechanistic studies confirmed that C05 induces apoptosis and cell cycle arrest, consistent with the biological role of PLK4.[9] However, a significant challenge was identified: C05 exhibited poor metabolic stability, with a short half-life of only 2.69 minutes in human liver microsomes, indicating a need for further structural modification to improve its drug-like properties.[9]

Chapter 3: Experimental Protocols for Efficacy Determination

The trustworthiness of inhibitor data relies on robust, well-designed experiments. The following protocols outline standard methodologies for determining inhibitor efficacy, linking in vitro target engagement with cellular outcomes.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method for determining a compound's IC50 value against a specific kinase. The causality is direct: a potent inhibitor will block ATP turnover, resulting in a low luminescent signal.

Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. Low kinase activity (due to inhibition) results in high ATP levels, which are converted by a luciferase enzyme into a strong luminescent signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PLK4)

  • Kinase-specific substrate

  • ATP solution (at or near the Km for the kinase)

  • Test Compounds (serially diluted in DMSO)

  • Kinase-Glo™ MAX Luminescent Assay Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, kinase enzyme, and the specific substrate. Add this mix to the wells containing the test compounds.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate, consuming ATP.

  • Signal Detection: Add an equal volume of Kinase-Glo™ MAX reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence-generating reaction.

  • Readout: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Visualization

Kinase_Assay_Workflow Start Start Step1 1. Dispense Serial Dilutions of Inhibitor (in DMSO) Start->Step1 Step2 2. Add Kinase & Substrate Mix Step1->Step2 Step3 3. Add ATP to Initiate Reaction Step2->Step3 Step4 4. Incubate at RT (e.g., 60 min) Step3->Step4 Step5 5. Add Kinase-Glo™ Reagent (Stops reaction, starts luminescence) Step4->Step5 Step6 6. Measure Luminescence (Plate Reader) Step5->Step6 Step7 7. Calculate IC50 Step6->Step7 End End Step7->End

Caption: Experimental workflow for a luminescent kinase inhibition assay.

Conclusion: A Promising Scaffold for Targeted Therapy

The collective evidence strongly supports the 6-bromo-1H-indazole scaffold as a highly productive starting point for the development of potent and selective kinase inhibitors. Derivatives have demonstrated exceptional, low-nanomolar potency against critical oncology targets like VEGFR-2 and PLK4, with efficacy profiles that are competitive with established drugs.[6][9]

The journey from a promising scaffold to a clinical candidate is, however, multifaceted. While high on-target potency is a prerequisite, the case of the PLK4 inhibitor C05 highlights the critical importance of optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly metabolic stability.[9] Future research must focus on fine-tuning the structure of these derivatives to not only maintain high potency but also to achieve favorable drug-like properties.

For researchers in the field, the 6-bromo-1H-indazole core represents a validated and promising platform. The synthetic accessibility provided by the 6-bromo and 3-iodo positions allows for extensive structure-activity relationship (SAR) exploration.[4][5] By leveraging the insights from existing derivatives and applying rational, structure-based design, the development of next-generation kinase inhibitors with superior efficacy and safety profiles is an attainable goal.

References

  • Title: Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold - Benchchem Source: Benchchem URL
  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC Source: PMC URL
  • Title: Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition - Benchchem Source: Benchchem URL
  • Title: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors - Benchchem Source: Benchchem URL
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH Source: PMC - NIH URL
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing Source: RSC Publishing URL
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing Source: RSC Publishing URL
  • Title: A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem Source: Benchchem URL
  • Title: CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents Source: Google Patents URL
  • Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH Source: NIH URL
  • Title: A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives - Benchchem Source: Benchchem URL
  • Title: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs - Benchchem Source: Benchchem URL
  • Title: Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - NIH Source: NIH URL
  • Title: 6-bromo-3-iodo-1-methyl-1H-indazole 95% | CAS: 1260741-78-3 | AChemBlock Source: AChemBlock URL
  • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH Source: NIH URL
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central Source: PMC - PubMed Central URL
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH Source: NIH URL

Sources

A Senior Application Scientist's Guide to Comparative In Vitro Kinase Assays for Novel 6-Bromo-3-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to a comprehensive guide on the in vitro characterization of novel kinase inhibitors derived from the versatile 6-Bromo-3-iodo-1H-indazole scaffold. This document is designed to provide you not just with a protocol, but with the strategic framework and scientific rationale necessary to generate robust, comparable, and publication-quality data. As drug discovery professionals, our goal is not merely to measure, but to understand.

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry. Its structural similarity to the purine core of ATP allows it to effectively compete for the enzyme's active site.[1] The specific starting material, this compound, is a powerful building block. The bromo and iodo substituents at positions 6 and 3, respectively, provide orthogonal handles for synthetic diversification through modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the systematic exploration of chemical space to optimize potency and selectivity against target kinases.[2][3]

Kinases are a critical class of therapeutic targets, particularly in oncology, due to their central role in cell signaling pathways that govern proliferation, survival, and angiogenesis.[4] Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers.[5][6] Consequently, indazole-based compounds have been successfully developed as potent kinase inhibitors, with some, like Axitinib, gaining FDA approval.[2]

This guide will focus on VEGFR-2 as a representative and therapeutically relevant target for inhibitors derived from our core scaffold. We will detail a universally applicable, luminescence-based assay, explain the critical parameters for ensuring data integrity, and provide a framework for comparing your novel synthesized compounds against established alternatives.

Principle of the In Vitro Kinase Assay

To assess the inhibitory potential of our synthesized compounds, we require a robust method to measure kinase activity. One of the most sensitive, reliable, and high-throughput-friendly methods is the ADP-Glo™ Kinase Assay .[7][8][9]

The core principle is elegant and straightforward: every active kinase consumes Adenosine Triphosphate (ATP) and produces Adenosine Diphosphate (ADP).[10] The amount of ADP generated is directly proportional to the kinase's activity.[10] The ADP-Glo™ assay quantifies this ADP production in a two-step process that results in a stable, "glow-type" luminescent signal.[8][11]

  • Kinase Reaction & ATP Depletion : The kinase (e.g., VEGFR-2), its substrate, ATP, and the test inhibitor are incubated together. Afterward, an "ADP-Glo™ Reagent" is added. This reagent simultaneously stops the kinase reaction and eliminates any remaining, unconsumed ATP.[7][8]

  • ADP Conversion & Signal Generation : A "Kinase Detection Reagent" is then added. This formulation converts the ADP produced in the first step back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating light that is measured by a luminometer.[7][8]

The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

Comparative Experimental Design

A successful comparison guide hinges on a well-designed experiment. It's not enough to simply generate an IC50 value; the data must be contextualized with appropriate controls and benchmarks.

Key Components for a Self-Validating Assay:
  • Positive Control Inhibitor : An established, well-characterized inhibitor for the target kinase is essential. For VEGFR-2, a compound like Sorafenib or Sunitinib serves as an excellent benchmark for potency.[12] This validates that the assay system is responsive to inhibition.

  • Negative Control (Vehicle) : This is typically 100% DMSO, the solvent used to dissolve the test compounds. This "no inhibitor" control represents 100% kinase activity and is the baseline against which all inhibition is calculated.[13]

  • "No Enzyme" Control : A well containing all reaction components except the kinase. This control establishes the background signal of the assay and is crucial for calculating the signal-to-background ratio, a key indicator of assay sensitivity.[11]

  • Dose-Response Curve : Testing inhibitors at a single concentration can be misleading.[14][15] A serial dilution (typically an 8 to 10-point curve) is required to accurately determine the half-maximal inhibitory concentration (IC50), which is the standard metric for inhibitor potency.

The following diagram illustrates the logical workflow for conducting a comparative kinase inhibitor assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Compound Dilutions (Synthesized Compounds & Control Inhibitor) in 100% DMSO Plate_Setup Plate Compounds & Controls (2.5 µL/well in 384-well plate) Compound_Prep->Plate_Setup Reagent_Prep Prepare Master Mixes - Kinase + Buffer - Substrate + ATP Add_Kinase Add Kinase Mix (2.5 µL) Incubate 15 min @ RT (Pre-incubation) Reagent_Prep->Add_Kinase Plate_Setup->Add_Kinase Initiate_Rxn Add Substrate/ATP Mix (5 µL) Incubate 60 min @ 30°C (Kinase Reaction) Add_Kinase->Initiate_Rxn Stop_Rxn Add ADP-Glo™ Reagent (10 µL) Incubate 40 min @ RT (Stop & Deplete ATP) Initiate_Rxn->Stop_Rxn Detect Add Kinase Detection Reagent (20 µL) Incubate 30 min @ RT (Signal Generation) Stop_Rxn->Detect Read_Plate Measure Luminescence (Plate Reader) Detect->Read_Plate Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Calc_Inhibition->Plot_Curve Determine_IC50 Calculate IC50 Value (Non-linear Regression) Plot_Curve->Determine_IC50

Caption: Workflow for a comparative in vitro kinase inhibition assay.

Detailed Experimental Protocol: VEGFR-2 Inhibition Assay

This protocol is optimized for a 384-well plate format to conserve reagents and is based on the ADP-Glo™ Kinase Assay system.[11][13]

Materials:
  • Recombinant Human VEGFR-2 Kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, ultra-pure

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)[13]

  • Synthesized this compound derivatives ("Compound A", "Compound B")

  • Control Inhibitor: Sorafenib

  • DMSO, molecular biology grade

  • White, opaque 384-well assay plates

  • Luminometer-capable plate reader

Step-by-Step Methodology:
  • Compound Preparation :

    • Prepare 10 mM stock solutions of all synthesized compounds and Sorafenib in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in 100% DMSO. This will be your "source plate." For a final assay concentration starting at 10 µM, the top concentration in this source plate should be 400 µM (as it will be diluted 40-fold).

  • Assay Plating :

    • Using a multichannel pipette or automated liquid handler, add 2.5 µL of the serially diluted compounds, DMSO (vehicle control), or buffer ("no enzyme" control) to the appropriate wells of a 384-well assay plate.

  • Kinase Pre-incubation :

    • Prepare a 2X Kinase solution in Kinase Assay Buffer.

    • Add 2.5 µL of this 2X Kinase solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction starts.[13]

  • Initiation of Kinase Reaction :

    • Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[16][17] For VEGFR-2, this is typically in the low micromolar range.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells. The total reaction volume is now 10 µL.

    • Incubate the plate at 30°C for 60 minutes.[12][13]

  • ADP Detection (Signal Generation) :

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[9][13]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[8][13]

  • Data Acquisition :

    • Measure the luminescence of each well using a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation
  • Calculate Percent Inhibition : The raw luminescent units (RLU) are converted to percent inhibition using the vehicle (100% activity) and "no enzyme" (0% activity) controls.

    • % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_Vehicle - RLU_NoEnzyme))

  • Determine IC50 Values : Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[12]

It is critical to understand that IC50 values are highly dependent on assay conditions, particularly the ATP concentration.[16] Comparing IC50s is most valid when they are generated under identical experimental setups.[16][18]

Comparative Performance Analysis

Here we present hypothetical, yet plausible, data for two novel compounds synthesized from this compound, "Compound A" and "Compound B," compared against the established drug, Sorafenib.

CompoundTarget KinaseIC50 (nM) [VEGFR-2]Comments
Compound A VEGFR-245 Potent inhibition, comparable to established drugs. A promising lead.
Compound B VEGFR-2850 Moderate activity. May require further structural optimization.
Sorafenib (Control)VEGFR-290[12]Benchmark control. Validates assay performance.

Note: Data for Compounds A and B are hypothetical for illustrative purposes. The IC50 for Sorafenib is a literature-reported value.

From this comparison, Compound A emerges as a highly potent lead candidate, warranting further investigation, such as selectivity profiling against a panel of other kinases to understand its specificity.[14][15]

The following diagram illustrates the fundamental kinase reaction being inhibited.

Kinase_Reaction cluster_reactants Reactants cluster_products Products Kinase VEGFR-2 (Enzyme) pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ADP ADP ATP->ADP ATP->pSubstrate Phosphorylation Substrate Substrate Peptide Substrate->pSubstrate Phosphorylation Inhibitor Indazole Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of the kinase-catalyzed phosphorylation reaction.

Conclusion and Forward Outlook

This guide provides a robust framework for the in vitro kinase assay of novel compounds synthesized from this compound. By employing a validated, luminescence-based method like the ADP-Glo™ assay and adhering to rigorous experimental design including appropriate controls and benchmarks, researchers can confidently generate high-quality, comparable data. The hypothetical results for "Compound A" demonstrate the potential of this scaffold to yield highly potent inhibitors of therapeutically relevant targets like VEGFR-2. The next logical steps for a promising lead would involve comprehensive selectivity profiling and advancing to cell-based assays to confirm on-target activity in a more physiological context.[5][19]

References

  • Application Notes and Protocols for ADP-Based Kinase Assays. BenchChem.
  • ADP-Glo™ Kinase Assay Protocol.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. BenchChem.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
  • Designing In Vitro Assays for Novel Kinase Inhibitors: A Compar
  • Application Notes & Protocols: The Use of Novel Natural Compounds in Kinase Inhibition Assays. BenchChem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of D
  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PMC - NIH.
  • The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide. BenchChem.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • In vitro kinase assay. Protocols.io.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. BenchChem.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-3-iodo-1H-indazole Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding pocket of a multitude of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, enabling compounds derived from it to act as competitive inhibitors of kinase activity.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs derived from the versatile 6-bromo-3-iodo-1H-indazole scaffold. We will explore how strategic modifications to this core structure influence inhibitory potency and selectivity against key oncogenic kinases, supported by robust experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own research endeavors.

The Strategic Importance of the this compound Core

The this compound scaffold is not merely a starting point; its specific substitution pattern is a deliberate design choice that offers both synthetic versatility and a foundation for potent biological activity.

  • The 3-Iodo Group: This substituent serves as an excellent synthetic handle, primarily for introducing a wide array of chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings.[2] This allows for the exploration of various substituents at the C3 position, which often points towards the solvent-exposed region of the kinase ATP-binding pocket.

  • The 6-Bromo Group: The bromine atom at the C6 position also provides a site for further chemical elaboration via cross-coupling reactions.[3] More importantly, its presence can contribute to favorable interactions within the kinase active site and can influence the overall electronic properties of the indazole ring system.[4] The retention of the 6-bromo substituent in many highly potent final compounds suggests its positive contribution to binding affinity.

The general workflow for developing kinase inhibitors from this scaffold is depicted below:

SAR_Workflow A 6-Bromo-1H-indazole B Synthesis of This compound A->B Iodination C Diversification via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) B->C Core Scaffold D Synthesis of Analog Library C->D E In Vitro Kinase Inhibition Assays D->E F Cell-Based Antiproliferative Assays (e.g., MTT) D->F G SAR Analysis and Lead Compound Identification E->G F->G H Lead Optimization G->H

Caption: Workflow for SAR studies of this compound analogs.

Comparative Analysis of 6-Bromo-1H-indazole Analogs as Kinase Inhibitors

Systematic modification of the this compound core has led to the discovery of highly potent inhibitors of several clinically relevant kinases, including Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in several cancers.[5] A recent study detailed the optimization of a lead compound into highly potent PLK4 inhibitors, using this compound as a key intermediate.[5]

Compound IDR Group (at C3)PLK4 IC50 (nM)MCF-7 IC50 (µM)IMR-32 IC50 (µM)H460 IC50 (µM)
A01 3-Ethynylpyridine11>20>20>20
C05 3-Vinylpyridine< 0.10.9790.9481.679
C06 2-Vinylpyridine< 0.11.9482.1343.548
LCR-263 (Control) --1.8761.9542.987

Data sourced from: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[5]

Structure-Activity Relationship Insights for PLK4 Inhibition:

  • Modification of the Hydrophilic Fragment: The transition from an ethynylpyridine (A01) to a vinylpyridine (C05, C06) at the C3 position dramatically increased kinase inhibitory activity. This suggests that the vinyl linker provides a more optimal spatial orientation within the PLK4 active site.[5]

  • Superior Potency of C05: Compound C05, with the 3-vinylpyridine moiety, not only exhibited exceptional kinase inhibitory potency (IC50 < 0.1 nM) but also demonstrated superior antiproliferative activity against breast cancer (MCF-7), neuroblastoma (IMR-32), and lung cancer (H460) cell lines compared to the positive control.[5]

Anticancer Agents Targeting Multiple Cell Lines

Another study utilized the this compound scaffold to develop a series of compounds with broad-spectrum anticancer activity. The 3-iodo group was replaced with a styryl moiety, and the 6-bromo position was subsequently modified.[2]

Compound IDR1 (at C6)R2 (at C3)A549 IC50 (µM)4T1 IC50 (µM)HeLa IC50 (µM)
2f 4-(4-methylpiperazin-1-yl)phenyl(E)-2,6-dichloro-3,5-dimethoxystyryl0.230.311.15
2g 4-(morpholino)phenyl(E)-2,6-dichloro-3,5-dimethoxystyryl0.440.521.89
2h 4-(pyrrolidin-1-yl)phenyl(E)-2,6-dichloro-3,5-dimethoxystyryl0.370.451.55
Doxorubicin (Control) --0.120.250.43

Data sourced from: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[2][6]

Structure-Activity Relationship Insights for Broad Anticancer Activity:

  • Importance of the C3 Substituent: The presence of the (E)-2,6-dichloro-3,5-dimethoxystyryl group at the C3 position was a key feature of the most potent compounds in this series.

  • Influence of the C6 Substituent: At the C6 position, the introduction of a phenyl ring substituted with a basic amino group, such as 4-(4-methylpiperazin-1-yl)phenyl in compound 2f , resulted in the most potent antiproliferative activity across multiple cancer cell lines, including lung (A549), breast (4T1), and cervical (HeLa) cancer.[2] Compound 2f was shown to induce apoptosis in 4T1 breast cancer cells.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of the core scaffold and the key biological assays employed.

Synthesis of this compound

This two-step protocol provides a reliable method for the synthesis of the core intermediate.

Synthesis_Workflow A 6-Bromo-1H-indazole B Dissolve in DMF A->B C Add KOH B->C D Add I2 solution in DMF (dropwise) C->D E Stir at Room Temperature (3h) D->E F Quench with Na2S2O4 and K2CO3 solution E->F G Filter and Dry Precipitate F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a solution of 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equiv.).

  • Slowly add a solution of iodine (I2) (1.5 equiv.) in DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will cause a white solid to precipitate.

  • Filter the solid and dry it to obtain this compound.[2]

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay for PLK4)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding affinity of inhibitors to a target kinase.

Materials:

  • LanthaScreen™ Certified Eu-anti-GST Antibody

  • GST-tagged PLK4 kinase

  • Alexa Fluor™ conjugated kinase tracer (Tracer 236)

  • Test compounds

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add 4 µL of the 4X test compound solution.

  • Add 8 µL of a 2X kinase/antibody mixture (e.g., 2 nM kinase and 4 nM antibody final concentrations).

  • Add 4 µL of a 4X tracer solution (e.g., 4 nM final concentration).

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor) wavelengths.

  • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.[7]

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8 mM HCl in isopropanol)

  • 96-well plates[8]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Carefully remove the culture medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The strategic placement of the halogen atoms provides both synthetic flexibility and a foundation for strong binding interactions within the kinase active site. The comparative data presented herein clearly demonstrates that modifications at both the C3 and C6 positions of the indazole ring are critical for optimizing biological activity.

Future research in this area should focus on expanding the diversity of substituents introduced at these positions to explore interactions with a wider range of kinases. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most potent analogs is warranted to advance these promising compounds toward clinical development. The systematic and logical approach to SAR, as outlined in this guide, will continue to be a powerful tool in the quest for novel and effective targeted therapies.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Suzuki Coupling with 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged motif, forming the core of numerous therapeutic agents.[1] The ability to selectively functionalize this heterocyclic system is paramount for the rapid exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, playing a pivotal role in pharmaceutical research and development.[4][5]

This guide provides a comprehensive framework for the objective benchmarking of new palladium catalysts for the Suzuki coupling of a particularly challenging and synthetically valuable substrate: 6-Bromo-3-iodo-1H-indazole. The presence of two distinct halogen atoms on the indazole ring introduces the critical challenge of regioselectivity, making catalyst performance a key determinant of reaction success. This document is designed to equip researchers with the foundational knowledge, experimental protocols, and data interpretation skills necessary to identify and validate superior catalytic systems for this important transformation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (R'-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, particularly the ligand (L) coordinated to the palladium center, profoundly influences each step of this cycle. Ligand properties, such as steric bulk and electron-donating ability, can significantly impact the rate of oxidative addition and reductive elimination, as well as the overall stability and activity of the catalyst.[8][9]

The Challenge of this compound: Regioselectivity

The oxidative addition of an aryl halide to the Pd(0) center is generally the first and often rate-determining step in the catalytic cycle. With a dihalogenated substrate like this compound, the relative reactivity of the C-I and C-Br bonds dictates the regioselectivity of the initial coupling. Generally, the C-I bond is more reactive towards oxidative addition than the C-Br bond. This inherent reactivity difference can be exploited to achieve selective functionalization at the C-3 position. However, catalyst and reaction conditions can influence this selectivity. A highly active catalyst might lead to a mixture of mono- and di-substituted products, or even favor coupling at the less reactive C-6 position under certain circumstances. Therefore, a key performance indicator for any new catalyst will be its ability to cleanly and selectively facilitate the reaction at the C-3 iodo position.

Designing a Robust Benchmarking Workflow

A systematic and well-controlled experimental workflow is crucial for obtaining reliable and comparable data when evaluating new catalysts. The following workflow is proposed for benchmarking catalysts for the Suzuki coupling of this compound.

Benchmarking_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Evaluation A Catalyst & Ligand Selection C High-Throughput Screening (Initial) - Vary Catalyst/Ligand - Fixed Conditions A->C B Substrate & Reagent Preparation (this compound, Boronic Acid, Base, Solvent) B->C D Focused Reaction Optimization - Vary Base, Solvent, Temperature for promising hits C->D E Reaction Monitoring & Analysis (LC-MS, GC-MS, HPLC) D->E F Data Compilation & Comparison - Yield, Selectivity, TON, TOF E->F G Lead Catalyst Identification F->G

Caption: A systematic workflow for benchmarking new Suzuki coupling catalysts.

Experimental Protocols

General Procedure for Catalyst Screening

This protocol is designed for the initial parallel screening of multiple catalysts under a standardized set of conditions.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (1.0 eq.) in the chosen solvent (e.g., 1,4-dioxane).

    • Prepare a stock solution of the desired arylboronic acid (1.2 eq.) in the same solvent.

    • Prepare a stock solution of the base (e.g., K₂CO₃, 2.0 eq.) in water.

  • Reaction Setup in a 96-Well Plate:

    • To each well of a 96-well reaction block, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the corresponding ligand (e.g., 4 mol%).

    • Using a liquid handler or multichannel pipette, dispense the stock solution of this compound into each well.

    • Add the stock solution of the arylboronic acid to each well.

    • Finally, add the aqueous base solution to each well.

  • Reaction Execution:

    • Seal the 96-well plate with a cap mat.

    • Place the reaction block on a heated magnetic stirrer and stir at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the plate to room temperature.

    • Quench each reaction with the addition of water.

    • Extract the contents of each well with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer of each well by LC-MS or GC-MS to determine the conversion, product yield, and regioselectivity.

Data Presentation and Comparison

The performance of each catalyst system should be quantitatively evaluated and presented in a clear and concise manner. A comparison table is an effective way to summarize the key performance metrics.

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)[8][9]Selectivity (C3:C6:Di-substituted)TON (Turnover Number)[10][11]TOF (Turnover Frequency, h⁻¹)[10][12]
New Catalyst 1 K₂CO₃Dioxane/H₂O8012
New Catalyst 2 Cs₂CO₃Toluene/H₂O10012
Benchmark Catalyst: Pd(PPh₃)₄ Na₂CO₃DME/H₂O9016
Benchmark Catalyst: Pd(dppf)Cl₂ K₃PO₄THF/H₂O8012
  • Yield: The percentage of the desired mono-substituted product at the C-3 position.

  • Selectivity: The ratio of the desired C-3 coupled product to other potential products (C-6 coupled and di-substituted).

  • Turnover Number (TON): Moles of product formed per mole of catalyst. A measure of catalyst longevity.

  • Turnover Frequency (TOF): TON per unit time. A measure of catalyst activity.

Conclusion

The selective functionalization of this compound via the Suzuki-Miyaura cross-coupling is a critical transformation in the synthesis of potential pharmaceutical agents. The systematic benchmarking of new catalysts, as outlined in this guide, is essential for identifying more efficient, selective, and robust catalytic systems. By employing a structured workflow, detailed experimental protocols, and clear data analysis, researchers can confidently select the optimal catalyst to accelerate their drug discovery and development programs. The principles and methodologies described herein provide a solid foundation for advancing the field of cross-coupling chemistry and enabling the synthesis of the next generation of innovative medicines.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ghosh, A., & Sanyal, U. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-10.
  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry.
  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3125.
  • Kumar, A., Singh, S., & Singh, R. (2020). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 10(63), 38481-38489.
  • Zhang, Y., & Wang, J. (2022). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
  • Ghosh, A., & Sanyal, U. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-10.
  • Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497.
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Li, J., Wang, Y., Zhang, Y., & Wang, J. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2795.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ammar, Y. A., Mohamed, Y. A., El-Gaby, M. S. A., & El-Sharief, M. A. M. S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(10), 5645-5653.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Beutner, G. L., et al. (2021). A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. The Journal of Organic Chemistry, 86(15), 10189–10203.
  • Beutner, G. L., et al. (2021). A Process Chemistry Benchmark for sp2–sp3 Cross Couplings | CoLab. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(1), 108-120.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6433–6446.
  • Zaera, F. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

  • Rossi, R., Bellina, F., & Carpita, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(12), 2067-2085.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6433–6446.
  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(2), 789-799.
  • Guillaumet, G., et al. (2003). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Tetrahedron, 59(41), 8161-8170.

Sources

A Senior Application Scientist's Guide to Palladium Ligand Selection for Haloindazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with this privileged heterocycle forming the core of numerous therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for the derivatization of haloindazoles, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. The success of these transformations, however, is critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. The ligand not only stabilizes the active catalytic species but also profoundly influences its reactivity, selectivity, and substrate scope.

This guide provides a head-to-head comparison of different palladium ligands for the coupling of haloindazoles, with a focus on providing actionable, data-driven insights for researchers at the bench. We will delve into the nuances of ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and mechanistic rationale to empower you to make informed decisions for your specific synthetic challenges.

The Central Role of Ligands in Palladium Catalysis

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a series of elementary steps: oxidative addition, transmetalation, and reductive elimination. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in each of these steps. The electronic and steric properties of the ligand dictate the electron density at the palladium center and the coordination environment, thereby influencing the rates and efficiencies of the individual steps and, consequently, the overall catalytic activity.

Generally, electron-rich and sterically bulky ligands are preferred for cross-coupling reactions.[1] Electron-rich ligands enhance the rate of oxidative addition of the palladium to the aryl halide bond, a often rate-limiting step.[1] Steric bulk, on the other hand, promotes the reductive elimination step, which leads to the formation of the desired product and regeneration of the active catalyst.[1]

graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Pd(0)L_n" [pos="0,2!"]; "Oxidative_Addition" [pos="2,2!", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L_n)" [pos="4,2!"]; "Transmetalation" [pos="4,0!", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R(L_n)" [pos="2,0!"]; "Reductive_Elimination" [pos="0,0!", shape=ellipse, fillcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L_n)"; "Ar-Pd(II)-X(L_n)" -> "Transmetalation" [label="R-M"]; "Transmetalation" -> "Ar-Pd(II)-R(L_n)"; "Ar-Pd(II)-R(L_n)" -> "Reductive_Elimination" [label="Ar-R"]; "Reductive_Elimination" -> "Pd(0)L_n"; }

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison for Suzuki-Miyaura Coupling of Haloindazoles

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. In the context of haloindazole chemistry, it allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. The choice of ligand is critical for achieving high yields and reaction efficiency.

A direct comparison of several common palladium catalyst systems for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been reported, providing valuable insights into ligand performance.[2][3][4][5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane80295[2]
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane80465[2]
Pd(PPh₃)₄ PPh₃K₂CO₃Dimethoxyethane80422[2]
Pd(PPh₃)₂Cl₂ PPh₃K₂CO₃Dimethoxyethane80435[2]

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole.[2]

From this data, it is evident that the catalyst system employing the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides superior results, affording a high yield in a significantly shorter reaction time.[2] The bidentate nature and the specific bite angle of dppf are thought to contribute to the stability and activity of the catalytic species. In contrast, the monodentate phosphine ligands, triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃), show lower efficacy under these conditions.[2] While PCy₃ is a more electron-rich and bulky ligand than PPh₃, leading to a better yield, it is still outperformed by the dppf-based catalyst.[2]

Further studies on the Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles have also demonstrated the effectiveness of Pd(dppf)Cl₂ as a catalyst, consistently providing good to moderate yields with a variety of boronic acids.[1][6]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole

The following is a representative experimental procedure based on the highest-yielding conditions reported.[2]

Materials:

  • 5-bromo-1-ethyl-1H-indazole

  • N-Boc-2-pyrroleboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethoxyethane (DME)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Add anhydrous DME to the flask.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Combine_Reactants" [label="Combine Haloindazole,\nBoronic Acid, Base"]; "Add_Catalyst" [label="Add Pd(dppf)Cl₂"]; "Add_Solvent" [label="Add Anhydrous DME"]; "Heat_Reaction" [label="Heat to 80°C"]; "Monitor_Progress" [label="Monitor by TLC/LC-MS"]; "Workup" [label="Aqueous Workup\n& Extraction"]; "Purification" [label="Column Chromatography"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Combine_Reactants"; "Combine_Reactants" -> "Add_Catalyst"; "Add_Catalyst" -> "Add_Solvent"; "Add_Solvent" -> "Heat_Reaction"; "Heat_Reaction" -> "Monitor_Progress"; "Monitor_Progress" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "End"; }

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling of a haloindazole.

Ligand Considerations for Buchwald-Hartwig Amination of Haloindazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of N-arylated indazoles. The choice of ligand is particularly crucial in this reaction, as it must facilitate the challenging C-N reductive elimination step.

While direct head-to-head comparative studies for the Buchwald-Hartwig amination of haloindazoles are scarce in the literature, insights can be drawn from studies on related heterocyclic systems and general trends in ligand performance. For the amination of 3-haloindazoles, Xantphos has been successfully employed as a ligand.[7] Xantphos is a bulky, electron-rich bidentate phosphine ligand with a large bite angle, which is known to promote the reductive elimination of C-N bonds.

For more challenging couplings, or when optimizing a reaction, considering the extensive family of Buchwald biarylphosphine ligands is highly recommended. Ligands such as SPhos , XPhos , and RuPhos have demonstrated broad utility and high activity in a vast number of Buchwald-Hartwig amination reactions. The choice among these often depends on the specific substrates. For instance, RuPhos is often the ligand of choice for the coupling of sterically hindered secondary amines.

Ligand Selection for Sonogashira Coupling of Haloindazoles

The Sonogashira coupling enables the formation of a C-C bond between a haloindazole and a terminal alkyne, providing access to valuable alkynyl-substituted indazoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

For the Sonogashira coupling of 3-iodoindazoles, successful reactions have been reported using a catalyst system of Pd(PPh₃)₂Cl₂ and CuI .[8] It is important to note that for NH-free indazoles, N-protection is often necessary to achieve successful coupling at the C3-position.[9]

In cases where the copper co-catalyst leads to undesirable side reactions, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols can be employed. These reactions often require more specialized and highly active ligand systems, such as those based on bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).

The Rise of N-Heterocyclic Carbene (NHC) Ligands

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands. NHCs are strong σ-donors, which leads to the formation of very stable palladium complexes. This enhanced stability can translate to higher catalyst turnover numbers and the ability to use lower catalyst loadings. The steric bulk of NHC ligands can also be readily tuned to promote efficient reductive elimination. While specific comparative data for haloindazole coupling is limited, the general success of NHC-palladium complexes in a wide range of cross-coupling reactions suggests they are a highly promising option for the functionalization of haloindazoles.

Conclusion: A Data-Informed Approach to Ligand Selection

The selection of the optimal palladium ligand is a critical parameter for the successful cross-coupling of haloindazoles. This guide has provided a data-driven comparison of ligand performance, highlighting the superior efficacy of the dppf ligand in the Suzuki-Miyaura coupling of bromoindazoles. For Buchwald-Hartwig and Sonogashira couplings, while direct comparative data on haloindazoles is less available, established high-performance ligands such as Xantphos and the Buchwald biarylphosphine family, as well as the classic PPh₃ for Sonogashira reactions, provide excellent starting points for reaction development.

As the field of catalysis continues to evolve, the exploration of novel and more efficient ligand systems, such as N-heterocyclic carbenes, will undoubtedly further expand the synthetic chemist's toolbox for the functionalization of the indazole core. The experimental protocols and comparative data presented herein serve as a practical resource to guide researchers in the rational design and optimization of their synthetic routes towards novel and impactful indazole-based molecules.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar.
  • BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • Shaheen, F., et al. (2020).
  • Gellis, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • Sohel, S. M., et al. (2010). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Han, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Mao, J., et al. (2018).
  • Mao, J., et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides.
  • ResearchGate. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Retrieved from [Link]

Sources

A Comparative Guide to a Validated Synthetic Method for 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-3-iodo-1H-indazole

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Specifically, this compound has emerged as a critical building block, particularly in the synthesis of kinase inhibitors for cancer therapy.[2][3] Its unique substitution pattern, featuring a bromine atom at the 6-position and an iodine atom at the 3-position, provides two distinct and orthogonal handles for subsequent cross-coupling reactions, such as Suzuki or Heck couplings. This versatility allows for the systematic and modular construction of complex molecular architectures, a cornerstone of contemporary drug discovery.[2]

The efficiency, scalability, and safety of the synthetic route to this compound are therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth validation of a robust and efficient synthetic method and objectively compares its performance against a more traditional, multi-step approach, supported by experimental data and procedural rationale.

Validated Method: Direct C-3 Iodination of 6-Bromo-1H-indazole

A highly effective and streamlined approach to synthesizing this compound involves the direct electrophilic iodination of the readily available precursor, 6-Bromo-1H-indazole. This method is notable for its operational simplicity, mild reaction conditions, and good yield.[2][4]

Mechanistic Rationale

The choice of reagents and conditions is guided by fundamental chemical principles. The indazole ring system is electron-rich, but the N-H proton is acidic. The addition of a strong base, potassium hydroxide (KOH), serves to deprotonate the indazole at the N-1 position. This deprotonation significantly increases the electron density of the heterocyclic ring, rendering the C-3 position highly nucleophilic and thus susceptible to electrophilic attack. Molecular iodine (I₂) acts as the electrophile, reacting selectively at the activated C-3 position to yield the desired product. The reaction is typically conducted in a polar aprotic solvent like Dimethylformamide (DMF), which effectively solubilizes the reactants and facilitates the ionic reaction mechanism.

Experimental Protocol

The following protocol is a validated, self-contained procedure for the synthesis of this compound.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Potassium Hydroxide (KOH) (2.0 equiv.)

  • Iodine (I₂) (1.5 equiv.)

  • Dimethylformamide (DMF)

  • Sodium Thiosulfate (Na₂S₂O₄)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

Procedure:

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add potassium hydroxide (20 mmol, 2.0 equiv.). Stir the mixture at room temperature until the KOH is fully dissolved.

  • In a separate flask, prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the indazole mixture.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. This step quenches any unreacted iodine (forming colorless iodide salts) and neutralizes the mixture.

  • A white solid will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.[2][4]

Workflow Visualization

G cluster_prep Reaction Setup cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Indazole 6-Bromo-1H-indazole Mix1 Dissolve Indazole->Mix1 KOH KOH KOH->Mix1 DMF1 DMF DMF1->Mix1 Reaction Add I₂ Solution Dropwise Stir 3h at RT Mix1->Reaction Iodine Iodine (I₂) Mix2 Prepare I₂ Solution Iodine->Mix2 DMF2 DMF DMF2->Mix2 Mix2->Reaction Quench Pour into aq. Na₂S₂O₄ / K₂CO₃ Reaction->Quench Precipitate Precipitation of Product Quench->Precipitate Filter Filter & Dry Precipitate->Filter Product This compound Filter->Product

Caption: Workflow for the direct iodination of 6-Bromo-1H-indazole.

Comparative Analysis: Direct Iodination vs. Traditional Diazotization Route

To objectively evaluate the validated method, we compare it to a more traditional, multi-step approach for synthesizing the indazole core itself, specifically the synthesis of the 6-Bromo-1H-indazole precursor from 4-bromo-2-methylaniline.[3] This older method involves diazotization followed by cyclization and highlights the significant process improvements offered by the direct iodination strategy.

Quantitative Performance Comparison
ParameterValidated Direct Iodination MethodTraditional Precursor Synthesis Route[3]Analysis
Starting Material 6-Bromo-1H-indazole4-bromo-2-methylanilineThe direct method starts from a more advanced intermediate, simplifying the overall process from basic building blocks.
Key Reagents KOH, I₂, DMF[2][4]Acetic anhydride, Isoamyl nitrite, HClThe traditional route uses isoamyl nitrite, a volatile and potentially hazardous reagent, and requires strong acid for hydrolysis.
Number of Steps 1 step (from precursor)3+ steps (acetylation, cyclization, hydrolysis)The direct method is significantly more concise, reducing labor, time, and potential for material loss.
Reaction Time 3 hours[2][4]20+ hours (reflux)A dramatic reduction in reaction time increases throughput and energy efficiency.
Temperature Room Temperature[2][4]Reflux at 68°COperating at room temperature is safer, requires less energy, and simplifies reactor setup.
Typical Yield 71.2%[2][4]Not explicitly stated for the final productThe direct iodination provides a good, well-documented yield in a single transformation.
Safety Profile Standard handling of iodine and base required.[5]Involves chloroform and hazardous isoamyl nitrite.[3]The direct method avoids several reagents with higher hazard classifications.
Logical Relationship Diagram

G cluster_new Validated Method: Direct Iodination cluster_trad Traditional Method: Precursor Synthesis Start_New 6-Bromo-1H-indazole Step_New One-Pot Iodination (KOH, I₂, RT, 3h) Start_New->Step_New End_Product This compound Step_New->End_Product Start_Trad 4-bromo-2-methylaniline Step1_Trad Acetylation Start_Trad->Step1_Trad Step2_Trad Diazotization & Cyclization (Isoamyl Nitrite, 68°C, 20h) Step1_Trad->Step2_Trad Step3_Trad Hydrolysis Step2_Trad->Step3_Trad End_Trad 6-Bromo-1H-indazole Step3_Trad->End_Trad End_Trad->Start_New Provides Starting Material for New Method

Caption: Comparison of synthetic pathways.

Conclusion

The direct C-3 iodination of 6-Bromo-1H-indazole stands as a superior and validated method for the synthesis of this compound. When compared to older, multi-step methods required to build the indazole core, its advantages are clear: operational simplicity, significantly reduced reaction times, milder and safer reaction conditions, and a good yield in a single step. For researchers, scientists, and drug development professionals, adopting this method can accelerate discovery timelines, improve process safety, and enhance overall efficiency in the synthesis of complex, indazole-based pharmaceutical targets.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Publishing.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). NIH.
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Deriv
  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • This compound SDS, 885521-88-0 Safety D
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

Sources

A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective kinase inhibitor is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling compounds derived from it to act as competitive inhibitors.[1] Among these, the 6-Bromo-3-iodo-1H-indazole scaffold serves as a versatile starting point for the synthesis of potent kinase inhibitors, offering opportunities for diverse functionalization at the 3-position.[2][3][4] However, this inherent affinity for the ATP-binding site, a highly conserved region across the kinome, also presents a significant risk of off-target binding, leading to potential toxicity and unforeseen side effects.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While a highly specific inhibitor is often the initial goal, in some cases, multi-targeted inhibitors can offer therapeutic advantages, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[5][6] Conversely, unintended off-target inhibition can lead to toxicity. Therefore, a comprehensive understanding of a compound's interaction with the entire kinome is paramount. Kinome-wide profiling is no longer a "nice-to-have" but a critical step in the development of any kinase inhibitor.[7][8]

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-pronged approach is often necessary to build a complete picture of a kinase inhibitor's selectivity. These methods can be broadly categorized into biochemical assays, binding assays, and cell-based assays.

Biochemical Assays: Measuring Catalytic Inhibition

These assays directly measure the ability of an inhibitor to block the phosphotransferase activity of a kinase.[5]

  • Radiometric Assays: The traditional gold standard, these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate onto a substrate.[5] While highly sensitive and direct, they involve the handling of radioactive materials.

  • Fluorescence/Luminescence-Based Assays: These methods have largely replaced radiometric assays for high-throughput screening. They rely on various detection principles, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based systems that quantify ATP consumption.[9]

  • Mobility Shift Assays: These assays, often performed in a microfluidic format, separate the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility. This method provides a ratiometric measurement and is known for its precision and reproducibility.[10]

Binding Assays: Quantifying Affinity

Binding assays measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. This is particularly useful for characterizing inhibitors that bind to inactive kinase conformations.

  • Competition Binding Assays: A widely used platform involves immobilizing a broad-spectrum kinase inhibitor (a "probe") and measuring the ability of a test compound to compete for binding to a panel of kinases. The amount of kinase bound to the solid support is then quantified.[5]

  • Thermal Shift Assays (TSA): This technique measures the change in the melting temperature of a kinase upon ligand binding. A potent inhibitor will stabilize the protein, leading to a higher melting temperature.[5]

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques provide detailed information on binding kinetics (kon, koff) and thermodynamics (ΔH, ΔS), respectively.[9] They are generally lower throughput and reserved for detailed characterization of lead compounds.

Cell-Based Assays: Assessing Target Engagement in a Biological Context

Ultimately, an inhibitor must be effective within the complex environment of a living cell. Cell-based assays are crucial for confirming target engagement and observing the downstream effects on signaling pathways.

  • Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of a kinase's direct substrate in treated cells. A reduction in substrate phosphorylation indicates target engagement.

  • Cellular Thermal Shift Assays (CETSA): An extension of the in vitro TSA, CETSA measures the thermal stabilization of a target protein within intact cells or cell lysates, providing direct evidence of target engagement in a physiological setting.

  • Chemical Proteomics (e.g., Kinobeads): This powerful technique uses affinity chromatography with broad-spectrum kinase inhibitors immobilized on beads to pull down and quantify the kinases that are engaged by a drug in a cellular lysate.[8] By comparing the kinase profile of treated versus untreated cells, one can determine the cellular targets of the inhibitor.

Comparative Cross-Reactivity Profiles: A Representative Analysis

To illustrate how selectivity data is presented and interpreted, the following tables showcase hypothetical but representative data for two inhibitors derived from the this compound scaffold, "Indazole-A" (a more selective inhibitor) and "Indazole-B" (a multi-targeted inhibitor), compared against the well-known promiscuous inhibitor, Staurosporine.

Table 1: Kinase Inhibition Panel (% Inhibition at 1 µM)

Kinase TargetIndazole-A (% Inhibition)Indazole-B (% Inhibition)Staurosporine (% Inhibition)
Primary Target
PLK4989995
Selected Off-Targets
VEGFR2259298
PDGFRβ158896
c-KIT107594
SRC306599
ABL154097
CDK283593

This table provides an initial screen to identify potential targets. A high percentage of inhibition suggests that the compound is active against that kinase at the tested concentration.

Table 2: IC₅₀ Values for Key Kinase Targets (nM)

Kinase TargetIndazole-A (IC₅₀ nM)Indazole-B (IC₅₀ nM)Staurosporine (IC₅₀ nM)
Primary Target
PLK45210
Selected Off-Targets
VEGFR2>10,000508
PDGFRβ>10,0007512
c-KIT>10,00015015
SRC8,5002505
ABL1>10,00080020
CDK2>10,000>1,00030

IC₅₀ values provide a more quantitative measure of potency. A lower IC₅₀ indicates a more potent inhibitor. The data illustrates that while both Indazole-A and Indazole-B are potent PLK4 inhibitors, Indazole-A demonstrates significantly higher selectivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines a typical high-throughput screen to determine the percentage of inhibition.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the corresponding substrate peptide in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer at a concentration close to its Kₘ for the specific kinase.[6]

    • Prepare serial dilutions of the test compounds (e.g., Indazole-A, Indazole-B) in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 15 µL of a stop buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Analyze the plate on a microfluidic mobility shift detection platform (e.g., Caliper LabChip).

    • The instrument will measure the relative amounts of phosphorylated and non-phosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that the inhibitor binds to its intended target within a cellular context.

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable culture medium.

    • Treat the cell suspension with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analysis by Western Blot:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase (e.g., anti-PLK4).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Workflows and Pathways

Clear visual representations are crucial for understanding complex biological and experimental processes.

G cluster_biochemical Biochemical & Binding Assays cluster_cell Cell-Based Assays Initial Screen Initial Screen IC50 Determination IC50 Determination Initial Screen->IC50 Determination Hits Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Potent Hits Target Engagement Target Engagement IC50 Determination->Target Engagement Pathway Analysis Pathway Analysis Target Engagement->Pathway Analysis Phenotypic Assays Phenotypic Assays Pathway Analysis->Phenotypic Assays Lead Compound Lead Compound Lead Compound->Initial Screen

Caption: Kinase inhibitor profiling workflow.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Indazole-B Indazole-B Indazole-B->Receptor Tyrosine Kinase (RTK) Inhibition

Sources

A Scalability-Focused Comparative Guide to the Synthesis of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is a cornerstone of successful project timelines. 6-Bromo-3-iodo-1H-indazole is a valuable intermediate, providing two distinct points for further functionalization in the development of novel therapeutics. This guide provides an in-depth, objective comparison of two prominent synthetic protocols for this compound, with a critical focus on scalability, safety, and overall efficiency. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and technical documentation.

Introduction: The Strategic Importance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, featured in a multitude of biologically active compounds. The presence of both a bromine and an iodine atom on the indazole ring of this compound offers orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality allows for the sequential and regioselective introduction of diverse molecular fragments, making it a highly sought-after intermediate in the synthesis of complex drug candidates. The scalability of its synthesis is therefore a critical consideration for any drug development program.

This guide will dissect two primary synthetic routes to this compound, both of which culminate in a direct iodination of the common intermediate, 6-bromo-1H-indazole. The key differentiation between the protocols lies in the initial scalable synthesis of this crucial precursor.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound is effectively a two-stage process: the formation of 6-bromo-1H-indazole, followed by its iodination. We will evaluate two distinct and scalable methods for the first stage.

Protocol 1: Diazotization and Cyclization of 4-Bromo-2-methylaniline

This classical approach leverages the well-established chemistry of diazonium salts. The synthesis involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization to form the indazole ring.

Protocol 2: Cyclization of 4-Bromo-2-fluorobenzaldehyde with Hydrazine

This method relies on the reaction of a substituted benzaldehyde with hydrazine, a common and powerful method for constructing the pyrazole ring of the indazole system.

The final step in both protocols is the direct electrophilic iodination of the resulting 6-bromo-1H-indazole at the C3 position.

Data Presentation: A Head-to-Head Comparison
ParameterProtocol 1: Diazotization of 4-Bromo-2-methylanilineProtocol 2: Cyclization of 4-Bromo-2-fluorobenzaldehydeIodination of 6-bromo-1H-indazole (Common Step)
Starting Materials 4-bromo-2-methylaniline, Acetic anhydride, Potassium acetate, Isoamyl nitrite4-bromo-2-fluorobenzaldehyde, Hydrazine hydrate6-bromo-1H-indazole, Potassium hydroxide, Iodine
Solvent(s) Chloroform, HeptaneNeat (or Ethyl Acetate)N,N-Dimethylformamide (DMF)
Reaction Temperature Reflux (68 °C) for cyclization125 °C (neat) or refluxRoom Temperature
Reaction Time ~20 hours~3-20 hours~3 hours
Reported Yield Can be moderate to high (specific yield for final product not explicitly stated in provided snippets)76-89%[1]71.2%[2][3]
Key Advantages Utilizes readily available starting materials. Well-established and documented procedure.High-yielding. Potentially shorter reaction times.High regioselectivity for the C3 position. Mild reaction conditions.
Scalability Considerations Diazonium salt intermediates can be unstable and require careful temperature control. Use of chloroform at scale can be problematic due to its toxicity and environmental concerns.The reaction with hydrazine can be highly exothermic and requires careful monitoring, especially on a large scale. Hydrazine is also a hazardous substance.The work-up involves quenching with a reducing agent, which needs to be managed at scale. DMF is a useful but sometimes problematic solvent for large-scale operations.
Safety Profile Diazonium salts are potentially explosive. Isoamyl nitrite is flammable and an irritant. Chloroform is a suspected carcinogen.Hydrazine is toxic, corrosive, and a suspected carcinogen. The reaction can be highly exothermic.Iodine can cause severe skin and eye irritation. Potassium hydroxide is corrosive. DMF is a reproductive toxin.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-indazole via Diazotization of 4-bromo-2-methylaniline

This protocol is adapted from a large-scale synthesis procedure[4].

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol 2: Synthesis of 6-bromo-1H-indazole via Cyclization of 4-bromo-2-fluorobenzaldehyde

This procedure is based on a reported method for the synthesis of indazoles from o-fluorobenzaldehydes[1][5][6].

Step 1: Cyclization

  • To a 100 mL round bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).

  • Stir the reaction mixture at 125 °C for 3 hours.

Step 2: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Quench the concentrated reaction solution by pouring it into an ice-water mixture (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromo-1H-indazole (reported yield: 4.6 g, 76%)[1].

Final Step: Iodination of 6-bromo-1H-indazole

This protocol is a common and effective method for the C3-iodination of indazoles[2][3].

Step 1: Reaction Setup

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add potassium hydroxide (20 mmol, 2.0 equiv.).

Step 2: Iodination

  • Add a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours.

Step 3: Work-up and Isolation

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃).

  • A white solid will precipitate.

  • Filter the solid and dry it to give this compound (reported yield: 71.2%)[2][3].

Mechanistic Insights and Rationale

Protocol 1: Diazotization and Cyclization

The mechanism of this reaction proceeds through several key steps. First, the primary amine of 4-bromo-2-methylaniline is acetylated to form the corresponding acetamide. This is followed by diazotization of the amino group with isoamyl nitrite under acidic conditions to form a diazonium salt intermediate. The subsequent intramolecular cyclization is thought to occur via an electrophilic attack of the diazonium group onto the aromatic ring, facilitated by the electron-donating effect of the methyl group. This is followed by tautomerization to yield the stable indazole ring system. The final hydrolysis step removes the acetyl protecting group.

Protocol 2: Cyclization with Hydrazine

This reaction is a classic condensation-cyclization sequence. The hydrazine initially reacts with the aldehyde group of 4-bromo-2-fluorobenzaldehyde to form a hydrazone intermediate. The subsequent intramolecular nucleophilic aromatic substitution (SNAAr) of the fluorine atom by the terminal nitrogen of the hydrazone moiety leads to the formation of the indazole ring. The presence of an excess of hydrazine can facilitate the reaction by acting as a base and promoting the cyclization step[6].

Final Step: Electrophilic Iodination

The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack[7]. The reaction proceeds via deprotonation of the indazole N-H by potassium hydroxide, which increases the electron density of the heterocyclic ring and facilitates the electrophilic substitution by iodine.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Protocol 1: Diazotization Route cluster_1 Protocol 2: Hydrazine Cyclization Route cluster_2 Final Iodination Step A1 4-Bromo-2-methylaniline P1 Diazotization & Cyclization A1->P1 1. Ac₂O 2. KOAc, Isoamyl nitrite B1 6-bromo-1H-indazole P1->B1 B3 6-bromo-1H-indazole A2 4-Bromo-2-fluorobenzaldehyde P2 Cyclization A2->P2 Hydrazine hydrate B2 6-bromo-1H-indazole P2->B2 P3 Iodination B3->P3 KOH, I₂ C1 This compound P3->C1

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations for Scalability

Both presented protocols offer viable pathways to this compound. The choice of the optimal route for a large-scale campaign will depend on a careful evaluation of available resources, safety infrastructure, and cost of starting materials.

Protocol 1 (Diazotization) is a well-established method with readily available starting materials. However, the inherent instability of diazonium salt intermediates and the use of chloroform are significant safety and environmental concerns that must be rigorously addressed at scale. Careful process control and engineering solutions are paramount for safe implementation.

Protocol 2 (Hydrazine Cyclization) offers a potentially more direct and higher-yielding route to the key intermediate. The primary challenge for scalability lies in the safe handling of hydrazine and the management of the potentially exothermic reaction. However, with appropriate engineering controls and process safety management, this route can be a highly efficient option.

The final iodination step is a robust and high-yielding reaction that is generally amenable to scale-up with standard chemical processing equipment.

For a commercial-scale synthesis, Protocol 2 may be the more attractive option due to its higher reported yields and potentially shorter reaction times . However, a thorough process hazard analysis (PHA) and investment in appropriate safety measures for handling hydrazine are non-negotiable prerequisites. For laboratory-scale synthesis where the handling of smaller quantities of hazardous materials is more manageable, both routes are practical.

Ultimately, the decision should be based on a comprehensive assessment of the specific capabilities and risk tolerance of the manufacturing facility.

References

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. BenchChem.
  • Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Kiselyov, A. S., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166-72.
  • Kiselyov, A. S., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved from [Link]

  • Yuan, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
  • ResearchGate. (n.d.). Possible mechanism for intramolecular cyclization of 2-alkynylarylketones. Retrieved from [Link]

  • Wang, Y., et al. (2020). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.

Sources

Cost-effectiveness analysis of various synthetic pathways to axitinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic programs. Axitinib, a potent tyrosine kinase inhibitor, is a critical therapy for advanced renal cell carcinoma.[1] Its synthesis, and that of its key intermediates, presents a landscape of varied chemical strategies, each with its own economic and logistical considerations. This guide provides an in-depth comparative analysis of prominent synthetic pathways to crucial axitinib intermediates, offering experimental data and field-proven insights to inform strategic decisions in process chemistry and drug development.

Introduction to Axitinib and the Significance of its Intermediates

Axitinib's molecular architecture features a central indazole core, a vinylpyridine moiety, and a substituted benzamide group linked by a thioether bridge. The convergent nature of its synthesis means that the efficient production of key intermediates is paramount to the overall cost-effectiveness of the final API. Among the most critical of these is the substituted indazole core, which serves as the scaffold upon which the rest of the molecule is assembled. This guide will focus on the comparative analysis of synthetic routes to intermediates such as 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide , a pivotal precursor in several axitinib syntheses.

Comparative Analysis of Synthetic Pathways

We will dissect three distinct and industrially relevant synthetic strategies for producing key axitinib intermediates. Each pathway will be evaluated based on catalyst cost, reagent accessibility, reaction conditions, overall yield, and green chemistry principles.

Pathway 1: The Commercial Pfizer Process (Palladium-Catalyzed)

The established manufacturing process for axitinib, developed by Pfizer, is a testament to the power of palladium-catalyzed cross-coupling reactions.[1][2] This convergent synthesis is characterized by two key transformations: a Migita C-S coupling to form the thioether linkage and a subsequent Heck reaction to introduce the vinylpyridine side chain.[1][2]

Causality Behind Experimental Choices: The use of palladium catalysts, while expensive, offers high efficiency, functional group tolerance, and predictable reactivity, which are critical for large-scale pharmaceutical production where consistency and purity are paramount. The choice of ligands, such as Xantphos, is crucial for optimizing catalyst performance and minimizing side reactions.[1]

Advantages:

  • High overall yield (reported at ~50%).[1]

  • Well-established and optimized for large-scale production.

  • High purity of the final product.

Disadvantages:

  • High cost and toxicity of palladium catalysts.[3]

  • Requires stringent control to minimize palladium contamination in the final API.[2]

  • Relies on organic solvents, which have environmental implications.

graphviz digraph "Pathway_1_Pfizer_Process" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes A [label="6-iodo-1H-indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-mercapto-N-methylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2-((1H-indazol-6-yl)thio)-N-methylbenzamide", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Iodination", fillcolor="#FEF7E0", fontcolor="#202124"]; E [label="2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide", fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="2-vinylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Axitinib", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges A -> C [label="Migita Coupling\n(Pd-catalyzed)", fontcolor="#5F6368", fontsize=8]; B -> C; C -> D [label="I2, KOH", fontcolor="#5F6368", fontsize=8]; D -> E; E -> G [label="Heck Reaction\n(Pd-catalyzed)", fontcolor="#5F6368", fontsize=8]; F -> G; }

Caption: Pfizer's Commercial Synthesis of Axitinib
Pathway 2: The Copper-Catalyzed Alternative

In an effort to mitigate the high costs and toxicity associated with palladium, researchers have developed alternative synthetic routes employing more economical copper catalysts.[4] Copper(I) iodide (CuI) has been shown to effectively catalyze both the C-S bond formation and a Heck-type coupling reaction.[4]

Causality Behind Experimental Choices: Copper catalysts offer a significant cost advantage over palladium and are generally considered less toxic.[3] The development of this pathway was driven by the need for a more sustainable and economically viable synthesis, particularly for large-scale production. The choice of ligands and reaction conditions is critical to achieving high yields and selectivity with copper catalysts.[4]

Advantages:

  • Significantly lower catalyst cost compared to palladium.[3]

  • Reduced toxicity and environmental impact.[3]

  • Avoids the issue of palladium contamination.

Disadvantages:

  • Generally lower overall yields compared to the palladium-catalyzed route (reported at ~39% for lab-scale).[4]

  • May require more rigorous optimization of reaction conditions to achieve high conversion and purity.

  • Potential for oxidative side reactions with the thiol starting material.

graphviz digraph "Pathway_2_Copper_Catalyzed" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes A [label="6-iodo-1H-indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-mercapto-N-methylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2-((1H-indazol-6-yl)thio)-N-methylbenzamide", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Iodination", fillcolor="#FEF7E0", fontcolor="#202124"]; E [label="2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide", fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="2-vinylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Axitinib", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges A -> C [label="C-S Coupling\n(CuI-catalyzed)", fontcolor="#5F6368", fontsize=8]; B -> C; C -> D [label="I2, Base", fontcolor="#5F6368", fontsize=8]; D -> E; E -> G [label="Heck-type Reaction\n(CuI-catalyzed)", fontcolor="#5F6368", fontsize=8]; F -> G; }

Caption: Copper-Catalyzed Synthesis of Axitinib
Pathway 3: The 6-Nitroindazole Route

This pathway utilizes the readily available and inexpensive starting material, 6-nitroindazole.[5][6] The synthesis involves a more linear sequence of steps, including protection of the indazole nitrogen, iodination at the C3 position, a Heck reaction, reduction of the nitro group, a Sandmeyer-type iodination at the C6 position, and finally, thioether formation.

Causality Behind Experimental Choices: This route is attractive due to the low cost of the initial starting material. The sequence of reactions is designed to strategically introduce the required functional groups in a controlled manner. The protection of the indazole nitrogen is necessary to prevent side reactions during the subsequent iodination and coupling steps.

Advantages:

  • Utilizes a very inexpensive and commercially available starting material.

  • Avoids the direct use of 6-iodo-1H-indazole, which can be more expensive.

  • High yield reported for the key iodination step (~97.5%).[6]

Disadvantages:

  • Longer synthetic sequence, which can lead to a lower overall yield.

  • Involves multiple steps that require purification, increasing processing time and solvent usage.

  • The Sandmeyer reaction can generate significant waste.

graphviz digraph "Pathway_3_6_Nitroindazole" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes A [label="6-nitroindazole", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Protection", fillcolor="#FEF7E0", fontcolor="#202124"]; C [label="Protected 6-nitroindazole", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="C3-Iodination", fillcolor="#FEF7E0", fontcolor="#202124"]; E [label="Protected 3-iodo-6-nitroindazole", fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="Heck Reaction", fillcolor="#FEF7E0", fontcolor="#202124"]; G [label="Protected vinylpyridine adduct", fillcolor="#E8F0FE", fontcolor="#202124"]; H [label="Nitro Reduction", fillcolor="#FEF7E0", fontcolor="#202124"]; I [label="Protected 6-aminoindazole derivative", fillcolor="#E8F0FE", fontcolor="#202124"]; J [label="Sandmeyer Reaction (Iodination)", fillcolor="#FEF7E0", fontcolor="#202124"]; K [label="Protected 6-iodoindazole derivative", fillcolor="#E8F0FE", fontcolor="#202124"]; L [label="Thioether Formation & Deprotection", fillcolor="#FEF7E0", fontcolor="#202124"]; M [label="Axitinib", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M; }

Caption: Axitinib Synthesis from 6-Nitroindazole

Quantitative Data Summary

ParameterPathway 1: Pfizer Process (Pd-catalyzed)Pathway 2: Copper-CatalyzedPathway 3: 6-Nitroindazole Route
Key Catalyst Palladium Acetate, XantphosCopper(I) IodidePalladium Acetate (for Heck)
Catalyst Cost Very HighLowHigh (for Heck step)
Overall Yield ~50%[1]~39% (lab-scale)[4]Lower (multi-step)
Key Step Yields Optimized for high conversionModerate to goodC3-Iodination: ~97.5%[6]
Number of Steps Convergent, fewer stepsConvergent, fewer stepsLinear, more steps
Green Chemistry High E-factor (solvent use, metal waste)Lower E-factor, less toxic metalHigh E-factor (multiple steps, reagents)
Scalability Proven for large scaleDemonstrated on gram scalePotentially complex for large scale

Experimental Protocol: Copper-Catalyzed Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

This protocol is a representative procedure for the cost-effective synthesis of a key axitinib intermediate using a copper catalyst, based on methodologies described in the literature.[4]

Materials:

  • 6-iodo-1H-indazole

  • 2-mercapto-N-methylbenzamide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Ethylene glycol

  • Isopropyl alcohol

  • Nitrogen gas supply

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

  • To a clean, dry reaction vessel, add isopropyl alcohol (50 ml), ethylene glycol (2.54 g, 0.0409 mol), potassium carbonate (5.65 g, 0.0408 mol), and copper(I) iodide (0.390 g, 0.0021 mol) at room temperature under a nitrogen atmosphere.

  • Slowly add 6-iodo-1H-indazole (5.0 g, 0.0204 mol) and 2-mercapto-N-methylbenzamide (3.94 g, 0.0235 mol) to the reaction mixture with stirring.

  • Heat the reaction mixture to approximately 80°C and maintain this temperature for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature with stirring.

  • Filter the reaction mixture to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Add water (50 ml) to the residue and stir for 2-3 hours to precipitate the product.

  • Filter the solid product, wash with water (10 ml), and dry under vacuum to obtain 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

Conclusion and Future Outlook

The choice of a synthetic pathway for axitinib intermediates is a multifactorial decision that balances cost, efficiency, scalability, and environmental impact. While the palladium-catalyzed Pfizer process remains the benchmark for its high yield and robustness, the significant cost of palladium presents a major drawback. The copper-catalyzed route offers a compelling, more economical, and greener alternative, although it may require further optimization to match the yields of the established process. The 6-nitroindazole pathway, while lengthy, leverages an inexpensive starting material, making it a potentially viable option if the overall process can be streamlined and yields maximized.

Future research will likely focus on further developing non-precious metal catalysis and exploring flow chemistry and other green chemistry technologies to create even more sustainable and cost-effective synthetic routes to axitinib and other important pharmaceuticals.[7]

References

  • Benchchem. (2025). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • ACS Publications. (2013). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development.
  • Google Patents. (2017).
  • Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(1), 266–274.
  • Green Chemistry International. (2015). AXITINIB.
  • Benchchem. (2025). 3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis.
  • MedKoo Biosciences. (n.d.). Axitinib Synthetic Routes.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. website.
  • Chekal, B. P., et al. (2021). Second-generation synthesis of axitinib.
  • Google Patents. (2016).
  • ACS Publications. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Application of Axitinib: A Chemical Perspective. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Google Patents. (2020).
  • National Center for Biotechnology Information. (2018).
  • Google Patents. (2014).
  • MDPI. (2018).
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • ChemicalBook. (n.d.). Axitinib synthesis.
  • Google Patents. (2016).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
  • CymitQuimica. (n.d.). (E)-N-Methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide.
  • ChemicalBook. (n.d.). 6-Nitroindazole synthesis.
  • SynZeal. (n.d.). 6-Nitroindazole | 7597-18-4.
  • ResearchGate. (n.d.). Synthetic routes towards intermediates en route to axitinib and vortioxetine.
  • Eureka | Patsnap. (2021).
  • Ural Federal University. (2017).
  • CymitQuimica. (n.d.). (E)-N-Methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide.
  • ChemicalBook. (n.d.). BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- synthesis.
  • WIPO Patentscope. (2020).
  • ACS Publications. (2023). A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib.
  • Organic Syntheses. (n.d.). indazole.
  • Sigma-Aldrich. (n.d.). 2-MERCAPTO-N-METHYLBENZAMIDE AldrichCPR.
  • BLD Pharm. (n.d.). 319460-85-0|(E)-N-Methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide.
  • National Center for Biotechnology Information. (n.d.). 2-Mercapto-N-methylbenzamide | C8H9NOS | CID 4525601. PubChem.
  • ScienceDirect. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu.
  • Semantic Scholar. (2022).
  • MDPI. (n.d.).
  • Google Patents. (1992).
  • Simson Pharma Limited. (n.d.). 2-Mercapto-N-methyl-benzamide | CAS No- 20054-45-9.
  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

Sources

A Senior Application Scientist's Guide to Purity Analysis of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

6-Bromo-3-iodo-1H-indazole is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its di-halogenated structure offers two distinct reactive sites for sequential cross-coupling reactions, such as Suzuki or Heck couplings, enabling the precise and modular construction of complex molecular architectures.[1] The purity of this starting material is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiling of the final active pharmaceutical ingredient (API), and, ultimately, the safety and efficacy of the potential drug candidate.

The presence of even minor impurities, such as residual starting materials (e.g., 6-bromo-1H-indazole), regioisomers, or solvent artifacts, can lead to the formation of difficult-to-separate side products, complicating downstream purification and potentially introducing toxic components.[2] This guide provides a comprehensive framework for the comparative purity analysis of this compound from various commercial suppliers. We will detail the rigorous, multi-technique analytical workflow we employ, explain the scientific rationale behind our methodological choices, and present a comparative analysis of hypothetical commercial samples.

Comparative Purity Analysis: A Snapshot

To illustrate the variance that can be observed between suppliers, we present a summary of analytical results for three hypothetical commercial batches of this compound. This data is representative of what a thorough, multi-technique analysis can reveal.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white solidPale yellow solidOff-white solid
HPLC Purity (% Area) 99.6%98.1%99.2%
Major Impurity (LC-MS) 6-bromo-1H-indazole (0.25%)Unidentified (m/z 401.8) (1.1%)Residual DMF (¹H NMR)
¹H NMR Conforms to structureConforms, minor unknown peaksConforms, significant solvent peak
Residual Solvents <0.1% Ethyl Acetate<0.1% Ethyl Acetate~0.5% DMF
Overall Assessment Excellent. High purity, minimal process-related impurities.Fair. Lower purity with a significant, unidentified impurity. Requires further characterization before use.Good. High purity but contains residual high-boiling point solvent that may be difficult to remove.

Analytical Workflow for Purity Determination

A robust purity assessment relies on the orthogonal application of multiple analytical techniques. A single method, like HPLC, can be misleading. Therefore, we employ a combination of chromatography and spectroscopy to build a comprehensive purity profile.

Purity_Analysis_Workflow cluster_receipt Sample Handling cluster_analysis Instrumental Analysis cluster_conclusion Final Assessment SampleReceipt Sample Receipt & Documentation VisualInspection Visual Inspection (Color, Form) SampleReceipt->VisualInspection Solubility Solubility Testing (DMSO, DMF, CH2Cl2) VisualInspection->Solubility HPLC HPLC-UV Analysis (Quantitative Purity) Solubility->HPLC NMR ¹H NMR Analysis (Structural Identity & Solvents) Solubility->NMR LCMS LC-MS Analysis (Mass Confirmation & Impurity ID) HPLC->LCMS DataReview Data Consolidation & Review NMR->DataReview LCMS->DataReview PurityAssignment Final Purity Assignment & Report DataReview->PurityAssignment

Caption: Orthogonal workflow for comprehensive purity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, where the results from one technique corroborate the findings of another. This approach provides the highest degree of confidence in the final purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

Rationale: HPLC is the gold standard for quantifying the purity of small organic molecules.[] We use a reverse-phase method with a C18 column, which is ideal for retaining and separating the aromatic, moderately non-polar indazole core from potential impurities of varying polarities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like over-brominated species[2]) are effectively resolved and detected.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Analysis: Inject the sample and integrate all peaks. The purity is reported as the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Verification

Rationale: ¹H NMR spectroscopy provides an unambiguous confirmation of the compound's structure and is exceptionally sensitive for identifying and quantifying residual solvents.[2] We use DMSO-d₆ as the solvent because it readily dissolves the indazole and, crucially, its N-H proton is often observable, providing a more complete structural picture.[4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) in a clean NMR tube.[2]

  • Instrumentation:

    • Spectrometer: 400 MHz or higher.

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

    • Parameters: Standard ¹H acquisition with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration for solvent quantification.

  • Expected Chemical Shifts:

    • ~13.6 ppm (s, 1H): The N-H proton of the indazole ring.[1]

    • ~7.8 ppm (d, 1H): Aromatic proton at the C7 position.[1]

    • ~7.4 ppm (d, 1H): Aromatic proton at the C4 position.[1]

    • ~7.3 ppm (dd, 1H): Aromatic proton at the C5 position.[1]

  • Analysis: Compare the obtained spectrum to the expected pattern. Integrate any peaks corresponding to common synthesis solvents (e.g., DMF, ethyl acetate, acetone) against a known proton signal from the main compound to quantify their levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool that couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. This allows us to confirm that the main HPLC peak has the correct molecular weight (322.93 g/mol ) and to obtain the molecular weights of any impurity peaks, which is the first and most critical step in their identification.[5]

Protocol:

  • Methodology: Utilize the same HPLC method developed above, but direct the column effluent into an electrospray ionization (ESI) mass spectrometer.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative. Positive mode is often effective for nitrogen-containing heterocycles, which can be readily protonated ([M+H]⁺).

    • Mass Range: Scan a range from m/z 100 to 500 to cover the expected product and potential dimers or byproducts.

  • Analysis:

    • Confirm the mass of the main peak corresponds to the [M+H]⁺ or [M-H]⁻ of this compound.

    • Analyze the mass spectra of any impurity peaks detected in the HPLC chromatogram. For example:

      • A peak with m/z 196/198 would suggest the starting material, 6-bromo-1H-indazole.

      • A peak with m/z 401.8 could indicate a di-bromo-iodo-indazole or other byproduct from a side reaction.

Discussion: Interpreting the Results for Informed Decisions

The hypothetical data presented in the summary table highlights common scenarios encountered when sourcing chemical intermediates.

  • Supplier A represents a high-quality source. The purity is high, and the only minor impurity is a known, easily rationalized process impurity (the starting material), which is present at a very low level. This material could be used with high confidence in most applications.

  • Supplier B's material is more problematic. Not only is the purity lower, but the major impurity is unidentified. An unknown peak with a significantly different mass (m/z 401.8) is a major red flag. Using this material without first identifying this impurity would pose a significant risk to the research project, as it could have unpredictable reactivity or toxicological properties.

  • Supplier C provides material with good chemical purity, but it is contaminated with a significant amount of Dimethylformamide (DMF). DMF is a high-boiling point solvent that is difficult to remove by standard drying techniques. Its presence can interfere with subsequent reactions and is a toxicological concern. While the compound itself is pure, the batch requires additional, potentially costly and time-consuming, purification before it can be used.

Conclusion and Recommendations

The purity of this compound is a critical parameter that directly impacts its utility in research and drug development. A cursory analysis using a single technique is insufficient to make an informed decision. We strongly advocate for a multi-technique, orthogonal approach combining HPLC, ¹H NMR, and LC-MS. This workflow provides a comprehensive purity profile, confirms structural identity, quantifies residual solvents, and aids in the identification of unknown impurities.

When selecting a supplier, researchers should look beyond the headline purity number on the certificate of analysis and consider the complete impurity profile. A slightly more expensive product that is free of problematic impurities, like that from Supplier A, is often more cost-effective in the long run by preventing failed reactions, complex purifications, and ambiguous results.

References

  • Wang, S. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15989-15998. Available at: [Link]

  • Watson International. 6-bromo-3-iodo(1h)indazole cas 885521-88-0. Available at: [Link]

  • IndiaMART. This compound CAS NO:885521-88-0. Available at: [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]

  • Google Patents. WO2013068916A1 - Synthesis method of 6-iodine-1H-indazole.
  • Mello, P. A. et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. Available at: [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

Sources

A Comparative Guide to the Green Chemistry Metrics for the Synthesis of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the indazole scaffold is a cornerstone, integral to a multitude of therapeutic agents, particularly kinase inhibitors used in oncology.[1] Among the functionalized indazoles, 6-Bromo-3-iodo-1H-indazole stands out as a critical building block, offering versatile handles for further molecular elaboration through cross-coupling reactions.[1][2] However, the synthesis of such complex intermediates often relies on traditional chemical methods that can be resource-intensive and generate significant waste.

The pharmaceutical industry is increasingly embracing the principles of green chemistry, a paradigm shift focused on designing chemical products and processes that are cost-effective, safer, and environmentally benign.[3][4] This guide provides an in-depth evaluation of a common synthetic route to this compound through the lens of key green chemistry metrics. By quantifying the environmental footprint of established methods, we can identify areas for improvement and pave the way for more sustainable manufacturing processes. Chemists and chemical engineers hold immense power to reduce environmental impact through the choices they make when selecting synthetic routes.[5]

We will dissect a prevalent synthetic protocol, evaluating its performance based on widely adopted green metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).[6][7][8] These metrics provide a quantitative framework to assess the efficiency and environmental impact of a chemical process, moving beyond reaction yield to offer a more holistic view of sustainability.[9]

Synthetic Pathway Analysis: Direct Iodination of 6-Bromo-1H-indazole

A frequently cited method for preparing this compound is the direct electrophilic iodination at the C3 position of the indazole ring, starting from the commercially available 6-Bromo-1H-indazole.[1][10] This transformation is typically achieved using molecular iodine in the presence of a base.

Route 1: Conventional Iodination Protocol

This method involves the reaction of 6-bromo-1H-indazole with iodine (I₂) and a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][11][12] The base is crucial for deprotonating the indazole, forming a more nucleophilic indazolide anion that readily attacks the iodine.

Reaction Scheme:

(6-Bromo-1H-indazole) + I₂ + 2 KOH → (this compound) + KI + KIO + H₂O (Note: The reaction with KOH and I₂ can be complex; for simplicity in metric calculations, we will consider the primary products and byproducts based on established procedures)

A typical experimental protocol is detailed below to provide the basis for our green metric calculations.

Experimental Protocol: Synthesis of this compound[1][11]
  • Reaction Setup: To a solution of 6-bromo-1H-indazole (10 mmol, 1.97 g) in DMF (20 mL), potassium hydroxide (20 mmol, 1.12 g) is added. The mixture is stirred until the KOH dissolves.

  • Iodination: A solution of iodine (15 mmol, 3.81 g) in DMF (8 mL) is added dropwise to the mixture at room temperature.

  • Reaction: The reaction is stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, and potassium carbonate (K₂CO₃) is added.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. (Reported Yield: 71.2%[11]).

This workflow is visualized in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation a Dissolve 6-Bromo-1H-indazole and KOH in DMF b Add I₂ solution in DMF dropwise a->b Mixture ready c Stir at Room Temperature for 3h b->c Initiate reaction d Pour into aqueous Na₂S₂O₃ / K₂CO₃ solution c->d Reaction complete e Filter precipitate d->e Precipitation f Wash with water e->f g Dry to obtain product f->g

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Evaluation: The Green Chemistry Metrics

To objectively assess the "greenness" of this synthesis, we will calculate three key mass-based metrics. A good metric should be simple, measurable, and drive the desired behavior towards more sustainable processes.[8]

Atom Economy (AE)

Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[13][14] It is a theoretical calculation that assumes 100% yield and stoichiometric amounts.

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[15][16]

  • Desired Product: this compound (C₇H₄BrIN₂) = 322.9 g/mol

  • Reactants:

    • 6-Bromo-1H-indazole (C₇H₅BrN₂) = 197.0 g/mol

    • Iodine (I₂) = 253.8 g/mol

    • Potassium Hydroxide (2 KOH) = 2 * 56.1 g/mol = 112.2 g/mol

  • Calculation: AE = (322.9 / (197.0 + 253.8 + 112.2)) x 100 AE = (322.9 / 563.0) x 100 = 57.4%

An atom economy of 57.4% indicates that, even under ideal conditions, a significant portion (42.6%) of the mass of the reactants is converted into byproducts (in this case, primarily potassium iodide and water). Addition and rearrangement reactions can have 100% atom economy, making them preferable from this standpoint.[15]

Environmental Factor (E-Factor)

Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the mass of waste generated per unit of product.[6][7] A lower E-Factor is better. The pharmaceutical sector often operates with high E-factors, sometimes between 25 and 200.[6]

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

To calculate this, we use the quantities from the experimental protocol, assuming a 71.2% yield.

  • Inputs:

    • 6-Bromo-1H-indazole: 1.97 g

    • KOH: 1.12 g

    • Iodine: 3.81 g (1.5 equiv.)

    • DMF: 28 mL (density ≈ 0.944 g/mL) = 26.43 g

    • Water (for workup, estimated): 100 mL = 100 g

  • Total Input: 1.97 + 1.12 + 3.81 + 26.43 + 100 = 133.33 g

  • Product Output: 10 mmol * 71.2% yield * 322.9 g/mol = 2.30 g

  • Total Waste: Total Input - Mass of Product = 133.33 g - 2.30 g = 131.03 g

  • Calculation: E-Factor = 131.03 g / 2.30 g ≈ 57.0

An E-Factor of 57.0 signifies that for every kilogram of this compound produced, 57 kilograms of waste are generated, highlighting the significant contribution of solvents and workup reagents to the waste stream.

Process Mass Intensity (PMI)

Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable as a key metric, PMI measures the total mass of materials used (reactants, solvents, reagents, process water) to produce a specified mass of product.[8][17][18] It is a comprehensive measure of process efficiency.

Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[17]

Using the same values as for the E-Factor calculation:

  • Total Input: 133.33 g

  • Product Output: 2.30 g

  • Calculation: PMI = 133.33 g / 2.30 g ≈ 58.0

Note that PMI = E-Factor + 1.[17] A PMI of 58.0 confirms the high material intensity of this process, with the bulk of the mass coming from solvents and water used during the reaction and purification steps.

Comparative Analysis and Pathways to Greener Synthesis

The metrics calculated for the conventional synthesis reveal significant opportunities for improvement. The following table summarizes our findings and proposes a hypothetical "greener" route for comparison.

MetricConventional RouteHypothetical Greener RouteJustification for Improvement
Atom Economy (AE) 57.4%57.4%AE is inherent to the reaction stoichiometry and does not change without altering the core reagents.
E-Factor ~57.0< 20Achieved by replacing DMF, reducing solvent volume, and optimizing the work-up process.
PMI ~58.0< 21Directly reflects the reduction in total material input relative to the product output.

The primary drivers of the poor green performance are not the core reaction chemistry (reflected in the moderate AE) but the process itself:

  • Solvent Choice: DMF is a hazardous solvent and a major contributor to the process mass. Replacing halogenated and other hazardous solvents is a key goal in green chemistry.[19]

  • Stoichiometric Reagents: The use of two equivalents of KOH and an excess of iodine contributes to the waste stream.

  • Aqueous Work-up: Large volumes of water are used for quenching and washing, generating significant aqueous waste that requires treatment.

Designing a Greener Alternative

A hypothetical greener route would focus on addressing these process inefficiencies.

Proposed Improvements:

  • Solvent Replacement: Substitute DMF with a more benign solvent like 2-MeTHF or explore catalytic systems in greener media like butyl acetate.[19]

  • Catalytic Approach: Investigate the use of a catalytic amount of a base or a phase-transfer catalyst to improve efficiency and reduce the amount of inorganic salts produced. Metal-free halogenation methods are also an emerging area of interest.[20]

  • Process Intensification: Employing techniques like flow chemistry could offer better control over reaction conditions, potentially reducing reaction times and solvent volumes.[6]

  • Optimized Work-up: Develop a non-aqueous work-up or a solvent extraction and recycling loop to minimize water usage and solvent loss.

The relationship between these metrics and the overall goal of waste reduction is illustrated below.

G cluster_metrics Green Chemistry Metrics center Sustainable Synthesis PMI Process Mass Intensity (PMI) PMI->center Minimize (Total Mass) EFactor E-Factor EFactor->center Minimize (Waste) AE Atom Economy (AE) AE->center Maximize (Efficiency)

Caption: Interplay of green chemistry metrics in achieving sustainable synthesis.

Conclusion

The evaluation of the synthesis of this compound via direct iodination reveals a process with a moderate Atom Economy but a high Process Mass Intensity and E-Factor. This disparity underscores a critical lesson in green chemistry: a reaction's intrinsic efficiency can be overshadowed by the material burden of the overall process, including solvents and work-up procedures.[3]

For researchers, scientists, and drug development professionals, this analysis serves as a practical guide. It demonstrates that while the chosen chemical transformation is effective, substantial environmental and cost benefits can be realized by focusing on process optimization. The future of sustainable pharmaceutical manufacturing lies in the holistic application of green chemistry principles, from selecting atom-economical reactions to minimizing solvent use and designing efficient purification strategies.[4][21] By embracing these metrics and principles, we can continue to innovate and produce vital chemical building blocks in a manner that is both economically viable and environmentally responsible.

References

  • The Green Chemistry Approach to Pharma Manufacturing. Pharma Manufacturing. [Link]

  • Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACS Green Chemistry Institute. [Link]

  • Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. PubMed. [Link]

  • Green Chemistry in the Pharmaceutical Industry. Syrris. [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 01-09. [Link]

  • Green chemistry metrics. Wikipedia. [Link]

  • Atom Economy in Organic Chemistry. University of Scranton. [Link]

  • Atom Economy Formula & Examples. Study.com. [Link]

  • Jimenez-Gonzalez, C., et al. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912–917. [Link]

  • What Is the Atom Economy? | Chemical Calculations | Chemistry | FuseSchool. YouTube. [Link]

  • Process Mass Intensity, PMI. Chem-Station International Edition. [Link]

  • The E Factor and Process Mass Intensity. Semantic Scholar. [Link]

  • Zhang, C., et al. (2019). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 17(30), 7147-7151. [Link]

  • Methods for preparing indazole compounds.
  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100-141. [Link]

  • Li, W., et al. (2020). Replacing halogenated solvents by a butyl acetate solution of bisphenol S in the transformations of indoles. Green Chemistry. [Link]

  • Process Mass Intensity (PMI). ACS Green Chemistry Institute. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Green chemistry metrics: Insights from case studies in fine chemical processes. ScienceDirect. [Link]

  • Useful Green Chemistry Metrics. Scientific Update. [Link]

  • Synthesis method of 6-iodine-1H-indazole. Patsnap. [Link]

  • The improvement of two kinds of synthetic methods of indazoles. ResearchGate. [Link]

  • Gałuszka, A., Konieczka, P., Migaszewski, Z., & Namieśnik, J. (2015). Green chemistry metrics with special reference to green analytical chemistry. Molecules, 20(6), 10928-10947. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Colacino, E., et al. (2023). Green metrics in mechanochemistry. Green Chemistry, 25(20), 8032-8071. [Link]

  • Constable, D. J. C. (2017). Green Chemistry Metrics. Wiley-VCH. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

Sources

A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of heterocyclic scaffolds like indazole is a cornerstone of innovation. The efficiency, purity, and scalability of these synthetic routes directly impact the pace of discovery. This guide provides an in-depth, objective comparison between microwave-assisted organic synthesis (MAOS) and conventional heating methods for the preparation of indazoles, grounded in experimental data and mechanistic insights.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, are privileged structures in medicinal chemistry.[1] Their derivatives form the core of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Consequently, the development of efficient and sustainable methods for their synthesis is of paramount importance.[3] This guide will explore two primary energy inputs for these syntheses: the established, conventional oil bath, and the increasingly adopted microwave reactor.

Fundamental Principles of Heating in Chemical Synthesis

To understand the practical differences in experimental outcomes, it is crucial to first grasp the distinct mechanisms of energy transfer.

Conventional Heating: This method relies on conduction and convection. An external heat source (e.g., a heating mantle or oil bath) heats the exterior of the reaction vessel. This thermal energy is then transferred through the vessel walls to the solvent and reactants. This process is inherently slow and can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the reaction mixture.[4]

Microwave-Assisted Heating: Microwave synthesis utilizes dielectric heating.[3] Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly interact with polar molecules and ionic species within the reaction mixture.[5][6] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates molecular friction, which generates heat.[6][7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat through this resistive loss of energy.[5][7]

This direct coupling of energy with the reactants and solvent leads to rapid, uniform, and volumetric heating, a key differentiator from the surface-based heating of conventional methods.[6][8]

Visualizing the Heating Mechanisms

The following diagram illustrates the fundamental difference in heat transfer between the two methods.

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a External Heat Source b Reaction Vessel a->b Conduction c Reaction Mixture b->c Convection d Microwave Source e Reaction Vessel (Transparent) f Reaction Mixture (Direct Heating) d->f Irradiation

Caption: Heat transfer in conventional vs. microwave-assisted synthesis.

Performance Comparison: A Data-Driven Analysis

The theoretical advantages of microwave heating translate into tangible improvements in reaction outcomes for indazole synthesis. The following sections present a comparative analysis based on key performance indicators.

The most striking advantage of MAOS is the dramatic reduction in reaction times.[9][10] Reactions that require several hours or even days under conventional reflux can often be completed in minutes using microwave irradiation.[11][12] This acceleration is a direct consequence of the rapid and efficient energy transfer, allowing the reaction mixture to reach the target temperature almost instantaneously.[6]

This rate enhancement frequently leads to higher isolated yields. By minimizing reaction time, the opportunity for thermal decomposition of reactants, intermediates, or products is significantly reduced, resulting in cleaner reaction profiles and less byproduct formation.[13][14]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Various Heterocycles

Compound TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference
Tetrahydroindazole3 - 5 hours72 - 85%10 - 15 minutes88 - 95%[15]
Benzotriazole3 - 6 hours23 - 76%5 - 10 minutes42 - 83%[16]
Benzimidazole2 - 8 hours50 - 70%3 - 10 minutes69 - 75%[12]
1-H-Indazole120 minutes~85%< 10 minutes~95%[13]

Data is compiled from multiple sources and represents typical ranges.

From a sustainability perspective, MAOS aligns well with the principles of green chemistry.[4][7] The focused heating of only the reaction mixture, as opposed to the entire apparatus and surrounding oil bath, results in significantly lower energy consumption.[7][17] Studies have shown that for comparable reactions, conventional heating can consume significantly more energy than microwave irradiation.[18] Furthermore, the enhanced reaction rates and yields often reduce the need for large excesses of solvents and reagents, minimizing chemical waste.[13][19]

A common concern for drug development professionals is the scalability of synthetic methods. While early microwave reactors were limited to small-scale reactions, modern multimode systems allow for parallel processing and kilogram-scale batch production.[14][20] The feasibility of directly scaling up reactions from millimole to multi-mole scales without significant re-optimization has been demonstrated for various organic transformations.[21][22]

Moreover, the precise control over reaction parameters such as temperature and pressure in modern microwave reactors leads to high reproducibility, a critical factor in pharmaceutical development and manufacturing.[4][13]

Experimental Protocols: Synthesis of a Tetrahydroindazole Derivative

To provide a practical comparison, this section details the synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indazole (Compound 3a ) via a modified Paal-Knorr reaction, comparing a conventional reflux method with a microwave-assisted protocol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of the target indazole.

G start Reactants: 2-Acetylcyclohexanone Hydrazine Hydrate Ethanol method_split Heating Method start->method_split conv_heat Conventional Heating (Reflux, 3 hours) method_split->conv_heat Conventional mw_heat Microwave Irradiation (120°C, 10 minutes) method_split->mw_heat Microwave workup Reaction Work-up (Cooling, Filtration, Washing) conv_heat->workup mw_heat->workup analysis Analysis (TLC, NMR, GC-MS) workup->analysis product Product: Tetrahydroindazole (3a) analysis->product

Caption: General workflow for the synthesis of tetrahydroindazole.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylcyclohexanone (10 mmol, 1.40 g), hydrazine hydrate (12 mmol, 0.60 g), and absolute ethanol (20 mL).

  • Heating: Place the flask in a pre-heated oil bath at 80-85°C.

  • Reaction: Allow the mixture to reflux with vigorous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, remove the flask from the oil bath and allow it to cool to room temperature. Cool further in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Results: Typical yield: ~75%. Total time: ~3.5 hours.

  • Setup: In a 20 mL specialized microwave reaction vessel equipped with a magnetic stir bar, combine 2-acetylcyclohexanone (10 mmol, 1.40 g), hydrazine hydrate (12 mmol, 0.60 g), and absolute ethanol (10 mL).

  • Irradiation: Seal the vessel and place it in the cavity of a monomode microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes, with a pre-stirring time of 30 seconds. (Note: The instrument will automatically adjust the power to maintain the set temperature).

  • Cooling: After the irradiation period, the vessel is rapidly cooled to below 50°C using compressed air (an automated feature of most synthesis microwaves).

  • Work-up: Open the vessel in a fume hood. Place the vessel in an ice bath to complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Results: Typical yield: ~92%. Total time: ~20 minutes.[15]

Safety Considerations

While MAOS is a powerful technique, it requires specific safety protocols.

  • Pressure Management: Reactions in sealed vessels at temperatures above the solvent's boiling point can generate significant pressure. Always use vessels rated for the expected pressures and never exceed the manufacturer's limits.[23] Modern reactors are equipped with pressure sensors that automatically stop irradiation if a set limit is exceeded.

  • Solvent Choice: Use solvents with high dielectric loss tangents for efficient heating. Avoid very low-boiling, flammable solvents in sealed vessels unless experienced with the specific reaction. Never use non-polar solvents without a suitable susceptor (stir bar or passive heating element).[23]

  • Equipment Integrity: Only use microwave reactors designed for chemical synthesis.[24] Domestic microwave ovens lack the necessary safety features (pressure/temperature monitoring, corrosion resistance, and safety interlocks) and must never be used for laboratory work.[25][26] Regularly inspect vessel integrity and door seals.[25]

  • Thermal Runaway: Be aware of the potential for rapid temperature and pressure increases, especially with highly exothermic reactions. When developing a new protocol, start with small-scale reactions and lower power settings.[24]

Conclusion and Future Outlook

For the synthesis of indazoles and other critical heterocyclic scaffolds, microwave-assisted synthesis offers a compelling alternative to conventional heating. The evidence clearly demonstrates that MAOS provides significant advantages in terms of reaction speed, yield, energy efficiency, and reproducibility.[10][16][19] While initial equipment costs are higher, the long-term benefits of increased throughput, reduced energy consumption, and alignment with green chemistry principles make it a strategic investment for modern research and development laboratories. As microwave technology continues to evolve with improved scalability and automation, its role in accelerating drug discovery and development will only expand.

References
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google AI Search.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7). NCBI.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchGate. (n.d.).
  • Scale-up in microwave-accelerated organic synthesis - PubMed. (n.d.). PubMed.
  • Microwave chemistry - Wikipedia. (n.d.). Wikipedia.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone. (n.d.). Eduzone.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17). Google AI Search.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW - Semantic Scholar. (n.d.). Semantic Scholar.
  • Stadler, A., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - NIH. (2020, April 7).
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards - IChemE. (n.d.). IChemE.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate - Asian Journal of Research in Chemistry. (n.d.). Asian Journal of Research in Chemistry.
  • Microwave Safety - Kansas State University. (2025, November 6).
  • Microwave Reactor Safety. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.). Advanced Journal of Chemistry, Section A.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Stadler, A., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (n.d.).
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives | Journal of Chemical Health Risks. (2025, March 26). Journal of Chemical Health Risks.
  • Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions - ACS Publications. (n.d.).
  • indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Microwave assisted synthesis of indazole acetic acids 2 j–w from... - ResearchGate. (n.d.).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3).
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Caribbean Journal of Science and Technology.
  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - NIH. (n.d.).
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.).
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29). ChemicalBook.
  • Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - RSC Publishing. (2024, December 10). Royal Society of Chemistry.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC - NIH. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to the Synthesis and Utility of 6-Bromo-3-iodo-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is a privileged scaffold, forming the core of numerous clinically significant therapeutic agents.[1] Its unique bicyclic structure, an isostere of indole, imparts favorable physicochemical properties and versatile binding capabilities, particularly in the realm of kinase inhibition.[1][2] Within this class of compounds, 6-Bromo-3-iodo-1H-indazole has emerged as a particularly valuable building block. The orthogonal reactivity of the bromine and iodine substituents at the C6 and C3 positions, respectively, provides chemists with a powerful tool for the sequential and regioselective introduction of diverse functionalities through cross-coupling reactions. This guide offers an in-depth analysis of the patent landscape, a comparative assessment of synthetic methodologies, and a discussion of the critical applications of this intermediate in the development of next-generation targeted therapies.

I. The Patent Landscape: Mapping the Intellectual Property Terrain

The commercial and therapeutic potential of this compound and its derivatives is reflected in a focused but significant patent portfolio. The primary claims revolve around the synthesis of the intermediate itself and, more broadly, its incorporation into novel compositions of matter targeting key biological pathways, particularly in oncology.

A notable patent in this area is CN114276297A, which details the preparation of 1H-indazole VEGFR-2 kinase inhibitors.[3] This patent underscores the utility of this compound as a key starting material. The core inventive step often involves the subsequent functionalization of this intermediate via Suzuki or other palladium-catalyzed coupling reactions to generate a library of potential drug candidates.[3] The intellectual property strategy is not merely to protect the final active pharmaceutical ingredients (APIs), but also the crucial synthetic intermediates and the methods to produce them, thereby creating a robust defensive perimeter around a therapeutic franchise.

Logical Relationship: From Intermediate to Patented Kinase Inhibitor

The following diagram illustrates the typical progression from the core intermediate to a patented final product, as described in the representative patent literature.

G cluster_0 Synthesis of Key Intermediate cluster_1 Patented Drug Candidate Synthesis (e.g., CN114276297A) 6-Bromo-1H-indazole 6-Bromo-1H-indazole This compound This compound 6-Bromo-1H-indazole->this compound Iodination Protected Indazole Protected Indazole This compound->Protected Indazole Protection (e.g., THP) Coupled Intermediate Coupled Intermediate Protected Indazole->Coupled Intermediate Suzuki Coupling Final Product (VEGFR-2 Inhibitor) Final Product (VEGFR-2 Inhibitor) Coupled Intermediate->Final Product (VEGFR-2 Inhibitor) Deprotection

Caption: Workflow from the core intermediate to a patented final product.

II. Synthesis of this compound: A Comparative Analysis

The predominant and most widely cited method for the synthesis of this compound is the direct electrophilic iodination of 6-bromo-1H-indazole at the C3 position. This approach is favored for its operational simplicity and generally good yields.

Core Synthetic Transformation: Iodination of 6-Bromo-1H-indazole

The underlying chemistry involves the deprotonation of the indazole N-H proton by a base, followed by the attack of the resulting anion on an iodine source. The C3 position is the most nucleophilic carbon in the indazole ring, directing the iodination to this site.

G reagents + I₂ + KOH (Base) product This compound reagents->product:f1 start 6-Bromo-1H-indazole start:f1->reagents caption Direct Iodination of 6-Bromo-1H-indazole.

Caption: The primary synthetic route to this compound.

Comparative Table of Synthesis Protocols

The choice of base, solvent, and reaction conditions can influence the yield and purity of the final product. Below is a comparison of protocols derived from peer-reviewed literature and patent filings.

Parameter Method A (RSC Publishing)[2][4] Method B (Patent CN114276297A)[3]
Starting Material 6-Bromo-1H-indazole6-Bromo-1H-indazole
Iodinating Agent Iodine (I₂)Elemental Iodine (I₂)
Base Potassium Hydroxide (KOH)Potassium Hydroxide (KOH)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature Room TemperatureIce-cooling, then Room Temperature
Reaction Time 3 hours4.5 hours
Typical Yield 71.2%Not explicitly stated, but used in multi-step synthesis
Workup Poured into aq. Na₂S₂O₄ and K₂CO₃Poured into dilute ammonia water

Analysis of Methodologies: Both methods are remarkably similar, highlighting a consensus in the field on the optimal approach. The use of potassium hydroxide in DMF is a standard condition for this type of iodination. The primary difference lies in the workup procedure. Method A utilizes a solution of sodium thiosulfate (Na₂S₂O₄, likely a typo in the source for Na₂S₂O₃) to quench excess iodine and potassium carbonate to neutralize the reaction mixture, leading to the precipitation of the product.[2][4] Method B employs a quench with dilute ammonia water.[3] The choice of workup may depend on the scale of the reaction and the desired purity profile. For laboratory-scale synthesis, the Na₂S₂O₃ quench is robust and reliable.

Detailed Experimental Protocol (Method A)

The following protocol is a self-validating system, adapted from the procedure published by RSC Publishing.[2][4]

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Potassium Hydroxide (KOH) (2.0 equiv.)

  • Iodine (I₂) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

Procedure:

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add potassium hydroxide (20 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature until the KOH is fully dissolved.

  • In a separate flask, prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL).

  • Add the iodine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench unreacted iodine and neutralize the mixture.

  • A white solid will precipitate from the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Expected Outcome: A white solid with a yield of approximately 71.2%.[2][4] The product can be characterized by ¹H NMR and Mass Spectrometry. ¹H NMR (400 MHz, DMSO-d6) δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H). MS m/z (ESI): 322.9 [M + H]⁺.[2]

III. Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of the bromo and iodo groups on the indazole scaffold makes this compound a highly versatile intermediate for constructing complex molecular architectures. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Typically, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for modifications at the C3 position while leaving the C6-Br bond intact for subsequent transformations.

This intermediate is a cornerstone in the synthesis of various kinase inhibitors. For instance, it serves as a key precursor for VEGFR-2 inhibitors, which are crucial in anti-angiogenesis therapies for cancer.[3] The C3 position is often elaborated to introduce a group that binds to the hinge region of the kinase, while the C6 position can be modified to interact with the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.

Experimental Workflow: From Intermediate to Advanced Drug Candidate

The diagram below outlines a typical synthetic sequence leveraging this compound to produce advanced indazole derivatives for biological screening.

G cluster_0 Step 1: C3 Functionalization cluster_1 Step 2: C6 Functionalization A This compound B Suzuki Coupling at C3 (with R¹-Boronic Ester) A->B C 6-Bromo-3-(R¹)-1H-indazole B->C D Suzuki Coupling at C6 (with R²-Boronic Ester) C->D E 6-(R²)-3-(R¹)-1H-indazole (Final Drug Candidate) D->E

Caption: Sequential cross-coupling strategy for drug candidate synthesis.

In a documented example, this compound is reacted with a styryl boronic acid pinacol ester via a Suzuki coupling to yield (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole.[2][4] This intermediate can then undergo a second coupling reaction at the C6 position to introduce further diversity, ultimately leading to potent anti-cancer agents.[2][4]

IV. Conclusion

This compound stands as a testament to the power of strategic halogenation in modern synthetic chemistry. Its straightforward and efficient synthesis, combined with the orthogonal reactivity of its two halogen atoms, provides a robust platform for the rapid generation of diverse and complex molecules. The patent landscape confirms its industrial relevance, particularly as a key intermediate in the synthesis of high-value kinase inhibitors. For researchers in drug development, a thorough understanding of the synthesis and reactivity of this building block is not merely advantageous—it is essential for the efficient discovery and development of novel therapeutics.

V. References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH).

  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.

  • 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis. ChemicalBook.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 6-Bromo-3-iodo-1H-indazole, a halogenated heterocyclic compound frequently used as a key intermediate in medicinal chemistry and drug development.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from the potential hazards of specialized chemical waste. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to make informed decisions for a safer laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its safe handling requires a comprehensive risk assessment.

According to its Safety Data Sheet (SDS), the compound presents several health hazards.[3] It is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335).[3] These classifications necessitate stringent handling protocols to minimize exposure through ingestion, skin contact, or inhalation. While specific data on its environmental fate and persistence are limited, its structure as a poly-halogenated aromatic compound suggests that improper disposal could pose a risk to ecosystems.[3][4][5] Halogenated organic compounds can be persistent in the environment and require specialized disposal methods to prevent their release.[5][6]

PropertyDataSource
Molecular Formula C₇H₄BrIN₂[7]
Molecular Weight 322.93 g/mol [7]
Appearance Solid
GHS Pictogram GHS07 (Harmful/Irritant)
Hazard Statements H302, H315, H319, H335[3]
Signal Word Warning[3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases (based on similar compounds)[8]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen iodide[8][9]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Given the identified hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE). The primary objective is to create a barrier between the researcher and the chemical, preventing any route of exposure.

Engineering Controls:

  • Fume Hood: All transfers and handling of this compound, especially in its powdered form, must be conducted inside a properly functioning and certified chemical fume hood.[8] This is crucial to mitigate the risk of inhaling dust particles, which may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][8]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[3][10] Contaminated clothing should be removed immediately and washed before reuse.[3]

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[3][8]

Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the final disposal process, often increasing costs significantly.[11] this compound is classified as a halogenated organic waste due to the presence of bromine and iodine atoms.[11][12]

This classification dictates that it must be collected separately from other waste streams. The following decision workflow illustrates the correct segregation process.

WasteSegregation Disposal Decision Workflow for this compound start Start: Identify Chemical Waste is_indazole Is the waste This compound? start->is_indazole halogenated Correct Stream: Halogenated Organic Waste is_indazole->halogenated Yes non_halogenated Incorrect: Non-Halogenated Organic Waste is_indazole->non_halogenated No aqueous Incorrect: Aqueous Waste (Acids/Bases) is_indazole->aqueous No solid Incorrect: Non-Hazardous Solid Waste is_indazole->solid No reason Contains Bromine (Br) and Iodine (I). Must be incinerated at a specialized facility. Cannot be fuel-blended. halogenated->reason Why?

Caption: Waste segregation decision tree for this compound.

Causality of Segregation:

  • Halogenated vs. Non-Halogenated: Non-halogenated organic solvents are often sent for fuel blending, a form of energy recovery.[11][13] Halogenated compounds contaminate this process and can produce highly toxic and corrosive byproducts (like hydrochloric or hydrobromic acid) upon combustion if not handled in a specialized hazardous waste incinerator.[12]

  • Incompatibility: Never mix halogenated waste with strong acids, bases, or oxidizing agents in the same container to avoid potentially violent or exothermic reactions.[8][12]

Step-by-Step Disposal Protocol

Follow this procedure for the collection and disposal of waste this compound and materials contaminated with it.

1. Container Selection:

  • Obtain a designated hazardous waste container for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the waste form. These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and should be clearly labeled.[10][11][12]
  • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, tight-fitting lid.[10][14]

2. Waste Transfer:

  • Solid Waste: Carefully transfer solid this compound into the designated solid waste container using a dedicated spatula or scoop.
  • Contaminated Materials: Items such as used weighing paper, gloves, and disposable labware heavily contaminated with the compound should also be placed in the solid halogenated waste container.
  • Empty Containers: To be considered non-hazardous, the original product container must be thoroughly emptied, with only minimal residue remaining.[13] It is best practice to triple-rinse the container with a suitable organic solvent (e.g., acetone or ethanol). The rinsate from this process is also considered hazardous halogenated waste and must be collected in a designated Halogenated Organic Liquid waste container.[13] After rinsing and air-drying in a fume hood, deface the original label before disposing of the container in the appropriate glass or plastic recycling bin.[13]

3. Labeling:

  • Properly label the hazardous waste container using your institution's official waste tag.
  • Clearly write the full chemical name: "this compound". Do not use abbreviations.
  • List all components and their approximate percentages if it is a mixed waste stream.
  • Keep a running log of the contents as you add waste to the container.[13]

4. Storage:

  • Keep the waste container tightly closed except when adding waste.[3][14]
  • Store the container in a designated and secured satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[10]
  • Ensure the storage area is away from incompatible materials.[10]
  • Arrange for waste pickup with your institution's EHS department in a timely manner. Do not accumulate waste for extended periods.

Decontamination and Spill Management

Decontamination:

  • Glassware and equipment that have come into contact with this compound should be decontaminated by rinsing with an appropriate solvent. This rinsate must be collected as halogenated liquid waste.

Spill Management:

  • For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert, dry absorbent (e.g., vermiculite or sand).[10]

  • Carefully sweep or scoop the absorbed material and place it into the designated container for solid halogenated organic waste.[8][10]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area, post a warning, and immediately contact your institution's EHS or emergency response team.

Regulatory Framework

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous chemicals.[16][17] It is imperative that all disposal activities comply not only with federal regulations but also with state, local, and institutional EHS policies, which may be more stringent.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By understanding the compound's hazards, utilizing correct PPE and engineering controls, meticulously segregating it as a halogenated organic waste, and following a systematic disposal protocol, researchers can ensure a safe and compliant laboratory environment. This commitment to responsible chemical management is a fundamental aspect of scientific integrity and professional practice.

References

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Salamova, A., et al. (2014). Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate. Environmental Science & Technology. Retrieved from [Link]

  • An, J., et al. (2021). Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants in Municipal Wastewater Treatment Plants. Environment International. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Lu, Z., et al. (2025). Atmospheric fate and deposition of polyhalogenated carbazoles in urban environment. Environmental Pollution. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Tratnyek, P. G., et al. (2020). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Watson International. (n.d.). 6-BROMO-3-IODO(1H)INDAZOLE cas 885521-88-0. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Production, Import/Export, Use, and Disposal. Retrieved from [Link]

  • ResearchGate. (2020). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Decabromodiphenyl Ether. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1994). SW-846 Test Method 9020B: Total Organic Halides (TOX). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-3-iodo-1H-indazole (CAS No. 885521-88-0). The following protocols are designed to ensure the highest level of safety by establishing a self-validating system of checks and procedures grounded in authoritative safety data.

Executive Summary: Understanding the Risk Profile

This compound is a halogenated heterocyclic compound widely used as a building block in medicinal chemistry. While invaluable in synthesis, its handling requires a comprehensive understanding of its hazard profile. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide is not merely a recommendation but a critical component of safe laboratory practice. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1] This guide establishes a multi-layered defense strategy, beginning with engineering controls and culminating in specific PPE and disposal procedures.

Hazard Analysis of this compound

A thorough risk assessment is the foundation of laboratory safety. The Globally Harmonized System (GHS) classification for this compound dictates the necessary precautions.[1] The solid, often powdered, form of this chemical makes dust generation a primary concern during handling, such as weighing and transferring.[2]

Table 1: GHS Hazard Classification and Precautionary Statements [1][2][3]

Hazard StatementCodeGHS PictogramPrecautionary Measures
Harmful if swallowedH302

P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.
Causes skin irritationH315

P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.
Causes serious eye irritationH319

P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationH335

P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

The causality behind these hazards lies in the reactivity of halogenated organic molecules. These compounds can interact with biological macromolecules, leading to irritation and toxicity. The primary defense is to prevent any contact between the chemical and the researcher.

The Core Ensemble: A Multi-Layered Protective Protocol

Safety is achieved through a hierarchy of controls. The first and most effective line of defense is engineering controls, which physically isolate the hazard. PPE serves as the critical final barrier.

Primary Barrier: Engineering Controls

All procedures involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.[1][4] This ensures that any generated dust or vapors are contained and exhausted away from the operator's breathing zone, directly mitigating the respiratory irritation hazard (H335).[1] The fume hood sash should be kept as low as possible to maximize containment.

Secondary Barrier: Personal Protective Equipment (PPE)

The appropriate PPE ensemble must be worn at all times when handling this compound.

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[1]

    • Rationale: This provides a seal around the eyes to protect against airborne dust particles and accidental splashes. Standard safety glasses do not offer sufficient protection from fine powders which can easily enter through gaps.

  • Hand Protection:

    • Requirement: Wear chemical-impermeable gloves.[5] While the specific breakthrough time for this compound on standard glove materials is not widely published, nitrile gloves are a common and effective choice for protection against incidental contact with solid chemicals.

    • Protocol:

      • Always inspect gloves for tears or pinholes before use.

      • Don two pairs of gloves ("double-gloving") when handling significant quantities or during prolonged procedures. This practice provides an additional layer of protection in case the outer glove is compromised.

      • If contact occurs, remove the glove immediately using the proper technique to avoid skin contamination, and wash hands thoroughly. Dispose of the contaminated glove as hazardous waste.

  • Body Protection:

    • Requirement: A lab coat is standard, but for this compound, impervious or fire/flame-resistant clothing is recommended.[1] A buttoned lab coat made of a tightly woven material should be worn at all times.

    • Rationale: This protects the skin on the arms and body from coming into contact with the chemical, directly addressing the skin irritation hazard (H315).[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

  • Respiratory Protection:

    • Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[1]

    • Rationale: This is a secondary measure for situations where engineering controls may fail or are unavailable (e.g., cleaning up a large spill). It directly addresses the H335 hazard (May cause respiratory irritation).[1]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow highlights critical control points where adherence to PPE protocols is paramount.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste & Disposal A 1. Receiving Inspect container integrity. Don basic PPE (gloves, lab coat, goggles). B 2. Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store locked up. A->B Secure Storage C 3. Don Full PPE Double gloves, goggles, impervious lab coat. B->C Initiate Work D 4. Handling Weighing, transferring, and preparing solutions inside a certified chemical fume hood. C->D Proceed with Protocol E 5. Post-Handling Clean workspace. Decontaminate equipment. D->E Complete Experiment F 6. Waste Segregation Collect all contaminated materials (gloves, wipes, excess reagent) in a labeled hazardous waste container. E->F Manage Waste G 7. Doffing PPE Remove PPE in the correct order to prevent self-contamination (outer gloves first). F->G Decontaminate Self H 8. Final Disposal Dispose of waste container according to institutional and regulatory guidelines. G->H Final Step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Ensure a chemical fume hood is certified and operational.

    • Locate the nearest eyewash station and safety shower.[4]

    • Prepare all necessary equipment and a designated hazardous waste container within the fume hood.

    • Don the full PPE ensemble as described in Section 3.2.

  • Handling:

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a spatula to transfer the solid. Avoid pouring the powder directly.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling & Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of wipes in the hazardous waste container.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • With the inner gloves still on, decontaminate any external surfaces of equipment or containers before removing them from the fume hood.

  • Waste Disposal:

    • All materials that have come into contact with this compound, including pipette tips, wipes, and contaminated gloves, must be disposed of as hazardous chemical waste.[1]

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.

Emergency Protocols: Immediate First-Aid Measures

In the event of accidental exposure, immediate and correct action is crucial.[1]

Exposure RouteFirst-Aid Procedure[1]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-iodo-1H-indazole
Reactant of Route 2
6-Bromo-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.